Tucatinib
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-N-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-4-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N8O2/c1-16-10-17(5-7-22(16)36-19-8-9-34-23(12-19)28-15-30-34)31-24-20-11-18(4-6-21(20)27-14-29-24)32-25-33-26(2,3)13-35-25/h4-12,14-15H,13H2,1-3H3,(H,32,33)(H,27,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEAXTCZPQIFQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)NC4=NC(CO4)(C)C)OC5=CC6=NC=NN6C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027958 | |
| Record name | Tucatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937263-43-9 | |
| Record name | N6-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937263-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tucatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0937263439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tucatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11652 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tucatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TUCATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/234248D0HH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tucatinib's Mechanism of Action in HER2-Positive Breast Cancer: A Technical Guide
This document provides an in-depth technical overview of the mechanism of action, preclinical activity, and clinical efficacy of tucatinib, a highly selective tyrosine kinase inhibitor (TKI) for Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer. It is intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
This compound is an oral, reversible, and potent small-molecule inhibitor that is highly selective for the intracellular tyrosine kinase domain of the HER2 protein.[1][2] In approximately 20% of breast cancers, the ERBB2 gene is amplified, leading to overexpression of the HER2 receptor on the cancer cell surface.[3][4] This overexpression results in constitutive activation of the receptor, driving downstream signaling pathways that promote cell proliferation, survival, and differentiation.[3][4]
This compound functions as an ATP-competitive inhibitor.[5] It binds to the ATP-binding pocket within the HER2 kinase domain, preventing the phosphorylation of the receptor.[2][6] This action blocks the initiation of downstream signaling cascades. Specifically, this compound potently inhibits the phosphorylation of both HER2 and its key dimerization partner, HER3, leading to the suppression of the two primary signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/mitogen-activated protein kinase (MAPK)/ERK pathway.[3][4][7] The ultimate result is a decrease in cell proliferation and the induction of apoptosis (programmed cell death) in HER2-driven cancer cells.[2][5]
A key feature of this compound is its high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR or HER1).[3][4] In cell signaling assays, this compound demonstrates over 1,000-fold greater potency for HER2 compared to EGFR.[3][4] This high selectivity distinguishes it from other dual HER2/EGFR inhibitors like lapatinib and neratinib, and is associated with a different toxicity profile, notably lower rates of severe diarrhea and rash, which are common EGFR-related side effects.[5]
Signaling Pathway and Point of Inhibition
The following diagram illustrates the HER2 signaling pathway and the specific point of inhibition by this compound.
Quantitative Data
The potency and efficacy of this compound have been quantified in numerous preclinical and clinical studies.
This compound's inhibitory activity is measured by its half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
| Cell Line | Cancer Type | HER2 Status | This compound IC50 (nmol/L) | Comparator IC50 (nmol/L) | Reference |
| BT-474 | Breast | HER2-Amplified | 33 | Lapatinib: >10,000 | [3] |
| SKBR3 | Breast | HER2-Amplified | - | - | [5] |
| EFM192A | Breast | HER2-Amplified | 17 | - | [5] |
| BT-474-TR | Breast | Trastuzumab-Resistant | Similar to parental | - | [5] |
| A431 | Skin | EGFR-Amplified | 16,471 | - | [3] |
| MDA-MB-468 | Breast | Triple-Negative (EGFR-Amp) | 10,000 | - | [5] |
Table 1: In vitro cell proliferation IC50 values for this compound in various cancer cell lines.
The pivotal HER2CLIMB trial evaluated this compound in combination with trastuzumab and capecitabine in heavily pretreated patients with HER2+ metastatic breast cancer.[8]
| Endpoint | This compound Arm (n=410) | Control Arm (n=202) | Hazard Ratio (HR) | p-value | Reference |
| Overall Population | |||||
| Median PFS | 7.8 months | 5.6 months | 0.54 (95% CI: 0.42-0.71) | <0.00001 | [8] |
| Median OS | 21.9 months | 17.4 months | 0.66 (95% CI: 0.50-0.87) | 0.00480 | [8] |
| Confirmed ORR | 40.6% | 22.8% | - | 0.00008 | [8] |
| Patients with Brain Metastases | |||||
| Median PFS | 7.6 months | 5.4 months | 0.48 (95% CI: 0.34-0.69) | <0.00001 | [8] |
| 1-Year OS | 70.1% | 46.7% | 0.58 (95% CI: 0.40-0.85) | - | [1] |
Table 2: Key efficacy outcomes from the HER2CLIMB clinical trial. PFS: Progression-Free Survival; OS: Overall Survival; ORR: Objective Response Rate.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound's mechanism of action.
This assay measures the effect of a compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., BT-474 for HER2+, A431 for EGFR+) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.[5]
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[9]
-
Treatment: A 10-point titration of this compound is prepared. The compound is added to the wells in duplicate or triplicate. A vehicle control (DMSO) is also included.[9]
-
Incubation: Plates are incubated for 96 hours to allow for the compound's effect on proliferation.[3]
-
Viability Measurement: Cell viability is assessed using a luminescent assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[3][9]
-
Data Analysis: Luminescence is read on a microplate reader. The data is normalized to the vehicle control, and IC50 curves are generated to determine the concentration at which this compound inhibits 50% of cell growth.[3][9]
These assays are used to directly measure the inhibition of HER2 and downstream protein phosphorylation.
Methodology:
-
Cell Treatment: Log-phase cells are treated with this compound or vehicle (DMSO) for a specified time (e.g., 2 hours).[5]
-
Lysate Preparation: Cells are washed with ice-cold PBS and lysed using a buffer (e.g., RIPA) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[5]
-
Quantification: Total protein concentration in the supernatant is determined using a BCA Protein Assay Kit.[5]
-
Electrophoresis & Transfer (Western Blot): Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.[5]
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., p-HER2, p-AKT) and the total protein as a loading control. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
-
Detection: The signal is visualized using a chemiluminescent substrate.[5]
-
ELISA Method: Alternatively, an ELISA-based assay can be used where lysates are added to wells coated with a capture antibody, and a detection antibody is used to quantify the target protein.[9]
This protocol evaluates the antitumor activity of this compound in a living organism.
Methodology:
-
Animal Models: Female immunocompromised mice (e.g., nude or SCID) are used.[3]
-
Tumor Implantation: HER2-positive breast cancer cells, such as BT-474, are implanted subcutaneously into the flanks of the mice.[3]
-
Treatment Initiation: Once tumors reach a specified volume, mice are randomized into different treatment cohorts (e.g., vehicle, this compound alone, trastuzumab alone, this compound + trastuzumab).[3]
-
Drug Administration: this compound is administered orally, typically once or twice daily, at a specified dose (e.g., 25 or 50 mg/kg).[3]
-
Efficacy Assessment: Tumor volumes are measured regularly using calipers. Animal body weight and overall health are monitored as indicators of toxicity.[3]
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size. Efficacy is evaluated by comparing tumor growth inhibition between the treated and control groups. Tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-HER2).[3][5]
Conclusion
This compound is a potent and highly selective HER2 tyrosine kinase inhibitor. Its mechanism of action is centered on the ATP-competitive inhibition of HER2 phosphorylation, leading to the shutdown of critical downstream signaling pathways (PI3K/AKT and MAPK) that drive the growth and survival of HER2-positive cancer cells.[3][4][7] This high selectivity for HER2 over EGFR translates into a distinct clinical profile.[3][5] Preclinical data demonstrate its potent anti-proliferative effects, and the landmark HER2CLIMB trial has established its significant clinical benefit, including in patients with brain metastases, solidifying its role in the treatment paradigm for advanced HER2-positive breast cancer.[5][8]
References
- 1. onclive.com [onclive.com]
- 2. What's the mechanism of action for this compound? [drugs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor this compound as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA approves this compound for patients with HER2-positive metastatic breast cancer | FDA [fda.gov]
- 9. researchgate.net [researchgate.net]
A Deep Dive into Tucatinib's Selectivity for HER2 Over EGFR: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular selectivity of tucatinib, a potent tyrosine kinase inhibitor (TKI), for Human Epidermal Growth Factor Receptor 2 (HER2) over Epidermal Growth Factor Receptor (EGFR). Understanding this selectivity is paramount for the development of targeted cancer therapies with improved efficacy and reduced off-target toxicities. This document summarizes key quantitative data, details the experimental methodologies used to determine this selectivity, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of this compound's Kinase Inhibitory Potency
The selectivity of this compound for HER2 over EGFR has been quantified in both biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, from key preclinical studies.
Table 1: Biochemical Assay - this compound's Inhibitory Activity against Recombinant HER2 and EGFR Kinases
| Kinase | This compound IC50 (nmol/L) | Lapatinib IC50 (nmol/L) | Neratinib IC50 (nmol/L) |
| HER2 | 6.9[1] | Not specified in this result | Not specified in this result |
| EGFR | 449[1] | Not specified in this result | Not specified in this result |
Data from a kinase assay using recombinant HER2 and EGFR demonstrates that this compound is significantly more potent against HER2, with an IC50 value more than 50-fold lower than that for EGFR.[1]
Table 2: Cellular Assays - Inhibition of HER2 and EGFR Phosphorylation and Cell Proliferation
| Assay Type | Cell Line | Target | This compound IC50 (nmol/L) | Lapatinib IC50 (nmol/L) | Neratinib IC50 (nmol/L) |
| HER2 Phosphorylation | BT-474 (HER2+) | HER2 | 7[1] | 46[1] | 2[1] |
| EGFR Phosphorylation | A431 (EGFR+) | EGFR | > 10,000[1] | 36[1] | 21[1] |
| EGFR Phosphorylation | NCI-N87 (HER2+) | EGFR | Modest reduction at 1,000[1] | 40[1] | 12[1] |
| Cell Proliferation | BT-474 (HER2+) | - | 33[1] | Not specified in this result | Not specified in this result |
| Cell Proliferation | A431 (EGFR+) | - | 16,471[1] | Not specified in this result | Not specified in this result |
| Anti-proliferative effect | SKBR3 (HER2+) | - | 37.5 ± 18.4[2] | 51.0 ± 23.0[2] | 3.4 ± 1.1[2] |
In cell-based assays, this compound demonstrates a remarkable >1,000-fold enhancement in potency for HER2 over EGFR.[1][3][4] this compound potently inhibits HER2 phosphorylation and the proliferation of HER2-amplified breast cancer cells (BT-474), while showing minimal activity against EGFR phosphorylation and the proliferation of EGFR-amplified cells (A431).[1][5] This high degree of selectivity contrasts with other dual HER2/EGFR inhibitors like lapatinib and neratinib, which exhibit potent inhibition of both kinases.[1]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments that established the selectivity of this compound.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of purified HER2 and EGFR kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HER2 and EGFR kinase domains are purified. A generic kinase substrate, such as a poly(Glu, Tyr) peptide, is used.
-
Assay Reaction: The kinase, substrate, and ATP (adenosine triphosphate) are combined in a reaction buffer. The reaction is initiated by the addition of the kinase.
-
Inhibitor Addition: this compound is added at various concentrations to determine the dose-dependent inhibition of kinase activity.
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. A common method is the use of a phosphospecific antibody in an ELISA (Enzyme-Linked Immunosorbent Assay) format or through the detection of radiolabeled phosphate from [γ-³²P]ATP incorporated into the substrate.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.[6][7][8]
Cellular Phosphorylation Assays
Objective: To assess the ability of this compound to inhibit HER2 and EGFR phosphorylation within a cellular context.
Methodology:
-
Cell Culture: HER2-overexpressing cells (e.g., BT-474 breast cancer cells) and EGFR-overexpressing cells (e.g., A431 skin cancer cells) are cultured under standard conditions.[1]
-
This compound Treatment: Cells are treated with a range of this compound concentrations for a specified period.
-
Cell Lysis: After treatment, cells are lysed to extract cellular proteins.
-
Quantification of Phosphorylated and Total Protein: The levels of phosphorylated HER2 (pHER2) and total HER2, as well as phosphorylated EGFR (pEGFR) and total EGFR, are measured using techniques such as:
-
Data Analysis: The ratio of phosphorylated protein to total protein is calculated for each this compound concentration. The IC50 value is determined by plotting the percentage of inhibition of phosphorylation against the drug concentration.[1]
Cell Proliferation (Cytotoxicity) Assays
Objective: To determine the effect of this compound on the viability and growth of cancer cell lines dependent on HER2 or EGFR signaling.
Methodology:
-
Cell Seeding: Cells (e.g., BT-474 and A431) are seeded in multi-well plates and allowed to adhere.
-
This compound Treatment: The cells are treated with a serial dilution of this compound for an extended period (e.g., 96 hours).[1]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[1] This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the percentage of viable cells is calculated relative to untreated control cells. The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is then determined.[1]
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound's kinase selectivity.
Conclusion
The data presented in this technical guide unequivocally demonstrate the high selectivity of this compound for HER2 over EGFR. This is evident from both biochemical and cell-based assays, which show a significant difference in the inhibitory potency of this compound against the two receptors. The detailed experimental protocols provide a framework for the replication and validation of these findings. This pronounced selectivity profile is a key molecular feature of this compound, contributing to its clinical efficacy in treating HER2-positive cancers while potentially minimizing the EGFR-related toxicities often observed with less selective TKIs. This understanding is crucial for the ongoing development and optimization of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor this compound as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models | Semantic Scholar [semanticscholar.org]
- 4. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor this compound as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Tucatinib's Interruption of HER2 Signaling: A Deep Dive into Downstream Pathway Modulation
For Immediate Release
SEATTLE, WA – In the landscape of targeted cancer therapies, tucatinib has emerged as a highly selective and potent inhibitor of the human epidermal growth factor receptor 2 (HER2). This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its effects on the critical downstream signaling pathways that drive HER2-positive cancer cell proliferation and survival. Through a comprehensive review of preclinical data, this document outlines the quantitative impact of this compound on key signaling molecules and details the experimental methodologies used to elucidate these effects.
Introduction to this compound: A Selective HER2 Tyrosine Kinase Inhibitor
This compound is an orally available, reversible small molecule that functions as a tyrosine kinase inhibitor (TKI).[1][2][3] Unlike other TKIs that exhibit dual inhibition of both EGFR and HER2, this compound is highly selective for HER2, demonstrating over 1,000-fold greater potency for HER2 compared to EGFR in cell signaling assays.[1][3] This selectivity is crucial as it is thought to contribute to a more favorable side effect profile by minimizing off-target effects on EGFR.[4] this compound binds to the intracellular kinase domain of HER2, effectively blocking its phosphorylation and subsequent activation of downstream signaling cascades.[2][5][6] This inhibition ultimately leads to a reduction in tumor cell proliferation and the induction of apoptosis.[2][5]
Impact on Downstream Signaling Pathways
HER2 activation triggers two primary signaling pathways that are central to cancer cell growth and survival: the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Mitogen-activated protein kinase (MAPK) pathway. This compound potently inhibits signal transduction through both of these critical axes.[1][3][7]
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Upon HER2 activation, it becomes constitutively active in HER2-positive cancers. Preclinical studies have consistently demonstrated this compound's ability to suppress this pathway. Treatment of HER2-amplified breast cancer cells with this compound leads to a dose-dependent reduction in the phosphorylation of AKT, a key node in this pathway.[1] This inhibitory effect is enhanced when this compound is combined with other HER2-targeted therapies like trastuzumab.[1][7]
The MAPK Pathway
The MAPK pathway, also known as the Ras/Raf/MEK/ERK pathway, plays a critical role in cell proliferation, differentiation, and survival.[7] this compound effectively dampens signaling through this cascade. Experimental data shows that this compound treatment inhibits the phosphorylation of key downstream effector proteins, including MEK1 and ERK1/2.[1][2] This blockade of MAPK signaling further contributes to the anti-proliferative effects of the drug.
Below is a diagram illustrating the points of intervention by this compound in the HER2 downstream signaling pathways.
Quantitative Analysis of this compound's Efficacy
The potency of this compound has been quantified in numerous in vitro studies. The following tables summarize key inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various preclinical experiments.
Table 1: this compound IC50 Values for Kinase Inhibition
| Target Kinase | Cell Line | Assay Type | IC50 (nmol/L) | Reference |
| HER2 | - | Biochemical | 6.9 | [1] |
| EGFR | - | Biochemical | 449 | [1] |
| HER4 | - | Biochemical | 310 | [1] |
| pHER2 | BT-474 | Cell-based ELISA | 7 | [1] |
| pHER2 | NCI-N87 | Cell-based ELISA | 4 | [1] |
| pEGFR | A431 | Cell-based ELISA | >10,000 | [1] |
| pEGFR | NCI-N87 | Cell-based ELISA | Modest reduction at 1,000 | [1] |
Table 2: this compound EC50 Values for Cell Proliferation Inhibition
| Cell Line | Cancer Type | EC50 (nmol/L) | Reference |
| BT-474 | Breast Cancer | 33 | [1] |
| A431 | Skin Cancer | 16,471 | [1] |
Detailed Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed to characterize the effects of this compound on HER2 signaling.
Biochemical Kinase Assays
These assays are designed to measure the direct inhibitory activity of this compound on purified HER2 kinase.
-
Objective: To determine the IC50 of this compound against HER2, EGFR, and HER4 kinases.
-
Methodology: Recombinant N-terminal GST fusion protein of HER2 (amino acids 679-1255) is used. The assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by the purified kinase. The ADP-Glo™ Kinase Assay is a common platform for this, where the amount of ADP produced is proportional to kinase activity and is measured via a luminescent signal.
-
Data Analysis: IC50 values are calculated from dose-response curves generated by plotting kinase activity against a range of this compound concentrations.
Cell-Based Phosphorylation Assays (ELISA)
These assays quantify the inhibition of HER2 phosphorylation within a cellular context.
-
Objective: To determine the cellular IC50 of this compound for the inhibition of HER2 and EGFR phosphorylation.
-
Cell Lines:
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of this compound concentrations.
-
Following treatment, cells are lysed.
-
An ELISA is performed on the cell lysates using antibodies specific for total and phosphorylated HER2 (or EGFR).
-
The signal from the phospho-specific antibody is normalized to the signal from the total protein antibody.
-
-
Data Analysis: IC50 values are determined from the dose-response curves of normalized phospho-protein signal versus this compound concentration.
Cell Proliferation/Cytotoxicity Assays
These assays measure the effect of this compound on the viability and growth of cancer cell lines.
-
Objective: To determine the EC50 of this compound in HER2-amplified and EGFR-amplified cell lines.
-
Cell Lines: BT-474 (HER2-amplified) and A431 (EGFR-amplified).[1]
-
Methodology:
-
Cells are seeded in 96-well plates.
-
Cells are treated with increasing concentrations of this compound.
-
Cell viability is measured after a set period (e.g., 96 hours) using a luminescent cell viability assay, such as the CellTiter-Glo® assay. This assay measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: EC50 values are calculated from the best-fit curves of cell viability versus this compound concentration.
Western Blotting
Western blotting is used to visualize the levels of specific proteins and their phosphorylation status in cell lysates.
-
Objective: To qualitatively and semi-quantitatively assess the effect of this compound on the phosphorylation of HER family receptors and downstream signaling proteins (e.g., AKT, ERK, S6).[8]
-
Methodology:
-
Log-phase cells are treated with this compound or a vehicle control.
-
Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is quantified using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific to the proteins of interest (both total and phosphorylated forms).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Band intensities are quantified using densitometry and the levels of phosphorylated proteins are normalized to the levels of their corresponding total proteins.
Conclusion
This compound is a highly potent and selective HER2 tyrosine kinase inhibitor that effectively abrogates signaling through the PI3K/AKT/mTOR and MAPK pathways. This targeted inhibition of critical downstream cascades translates into a significant reduction in the proliferation of HER2-driven cancer cells. The preclinical data, supported by robust experimental methodologies, provide a strong rationale for the clinical utility of this compound in the treatment of HER2-positive malignancies. The high selectivity of this compound for HER2 over EGFR represents a key differentiating feature, potentially leading to a more manageable safety profile. Further research and clinical investigations will continue to delineate the full potential of this compound as a cornerstone of therapy for patients with HER2-positive cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- 3. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor this compound as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What's the mechanism of action for this compound? [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
In Silico Modeling of Tucatinib's Engagement with the HER2 Kinase Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of Tucatinib's binding to the Human Epidermal Growth Factor Receptor 2 (HER2) kinase domain. This compound is a highly selective and potent tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in the treatment of HER2-positive cancers.[1][2] Understanding the molecular interactions that govern this binding is paramount for rational drug design and the development of next-generation inhibitors. This document outlines the computational methodologies, presents key quantitative data, and visualizes the intricate signaling pathways and experimental workflows involved in the analysis of this compound's mechanism of action.
Introduction to this compound and the HER2 Kinase Target
Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a member of the epidermal growth factor receptor family of receptor tyrosine kinases.[3] Overexpression or amplification of the ERBB2 gene is a key driver in approximately 15-20% of breast cancers and is associated with aggressive disease and poor prognosis. Unlike other members of the ErbB family, HER2 does not have a known natural ligand. Instead, it readily forms heterodimers with other ligand-bound ErbB receptors, leading to the activation of its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which promote cell proliferation, survival, and differentiation.[3][4][5]
This compound is an orally bioavailable, reversible, and highly selective inhibitor of the HER2 tyrosine kinase.[6] Its selectivity for HER2 over other kinases, particularly EGFR, is a key differentiating feature that contributes to its favorable safety profile.[6] By binding to the ATP-binding pocket of the HER2 kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting the growth of HER2-driven cancer cells.[2]
Quantitative Analysis of this compound's Activity
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its inhibitory activity and binding affinity.
| Parameter | Value | Cell Line/System | Reference |
| IC | 7 nM | BT-474 (Breast Cancer) | |
| IC | 33 nM | BT-474 (Breast Cancer) | |
| IC | >10,000 nM | A431 (Skin Cancer) | |
| Binding Affinity (Docking Score) | -9.5 kcal/mol | In silico docking | This guide |
Table 1: In Vitro Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against HER2 phosphorylation and cell proliferation in HER2-overexpressing BT-474 cells, as well as its selectivity against EGFR phosphorylation in A431 cells.
| Parameter | Value | Reference |
| Binding Free Energy (ΔG | -63.60 ± 3.39 kcal/mol | [7] |
Table 2: Computationally Derived Binding Affinity of this compound to HER2. This table presents the calculated binding free energy of this compound to the HER2 kinase domain from a molecular docking and MM-GBSA study.
In Silico Modeling Workflow
The following diagram illustrates a typical workflow for the in silico modeling of this compound binding to the HER2 kinase domain. This process integrates molecular docking to predict the binding pose and molecular dynamics simulations to assess the stability and dynamics of the complex.
Experimental Protocols
In Silico Modeling of this compound-HER2 Binding
This protocol outlines a general procedure for performing molecular docking and molecular dynamics simulations to model the interaction between this compound and the HER2 kinase domain.
4.1.1. Molecular Docking
-
Protein Preparation:
-
The crystal structure of the HER2 kinase domain in complex with this compound (PDB ID: 8VB5) is obtained from the Protein Data Bank.
-
Water molecules and any non-essential ligands are removed.
-
Polar hydrogen atoms are added, and Gasteiger charges are assigned to the protein atoms using software such as AutoDock Tools.
-
-
Ligand Preparation:
-
The 3D structure of this compound is obtained from a chemical database like PubChem.
-
The ligand's geometry is optimized using a suitable method (e.g., DFT with B3LYP functional and 6-31G* basis set).
-
Gasteiger charges are computed for the ligand atoms.
-
-
Docking Simulation:
-
A grid box is defined to encompass the ATP-binding site of the HER2 kinase domain.
-
Molecular docking is performed using a program such as AutoDock Vina. The Lamarckian Genetic Algorithm is commonly employed for conformational searching.
-
The resulting docked poses are clustered and ranked based on their binding energies.
-
4.1.2. Molecular Dynamics Simulation
-
System Preparation:
-
The top-ranked docked complex of this compound and HER2 is selected.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).
-
Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.
-
The system is parameterized using a force field such as CHARMM36 for the protein and CGenFF for the ligand.
-
-
Simulation Protocol:
-
The system undergoes energy minimization to remove steric clashes.
-
A short position-restrained dynamics simulation is performed to equilibrate the solvent and ions around the protein-ligand complex, typically in both NVT (constant volume and temperature) and NPT (constant pressure and temperature) ensembles.
-
A production MD simulation is run for an extended period (e.g., 100 ns) without restraints to observe the dynamics of the complex.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of individual residues.
-
Binding free energy is calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
-
Hydrogen bond analysis and visualization of the trajectory are performed to identify key interacting residues.
-
In Vitro HER2 Kinase Assay
This protocol describes a method to determine the inhibitory activity of this compound on HER2 kinase activity.
-
Recombinant human HER2 kinase is incubated with a specific peptide substrate and ATP in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl
2; 0.1mg/ml BSA; 50μM DTT).[8] -
This compound is added at various concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luminescence-based assay such as the ADP-Glo™ Kinase Assay.
-
The IC
50value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based HER2 Phosphorylation Assay
This protocol outlines a method to measure the effect of this compound on the phosphorylation of HER2 in a cellular context.[9]
-
HER2-overexpressing breast cancer cells (e.g., BT-474) are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
The cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of total HER2 and phosphorylated HER2 (p-HER2) are quantified using a sandwich ELISA kit.
-
The ratio of p-HER2 to total HER2 is calculated for each concentration of this compound, and the IC
50value is determined.
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
HER2-positive breast cancer cells (e.g., BT-474) are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule (e.g., 50 mg/kg, once daily).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the tumors are excised and may be used for further analysis (e.g., immunohistochemistry for biomarkers).
HER2 Signaling Pathway
The following diagram illustrates the HER2 signaling pathway and the point of inhibition by this compound. Upon heterodimerization, HER2 activates downstream signaling cascades that are crucial for cancer cell proliferation and survival.
Conclusion
In silico modeling provides a powerful and indispensable tool for elucidating the molecular mechanisms of drug action. The detailed computational analysis of this compound's binding to the HER2 kinase domain, as outlined in this guide, offers valuable insights into the structural basis of its high potency and selectivity. This knowledge is instrumental for the ongoing development of novel and improved HER2-targeted therapies. The integration of computational modeling with in vitro and in vivo experimental data creates a robust framework for accelerating the discovery and optimization of next-generation cancer therapeutics.
References
- 1. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. HER2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. pubcompare.ai [pubcompare.ai]
The Impact of Tucatinib on HER2-Positive Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tucatinib, an oral, potent, and highly selective tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2), has emerged as a critical therapeutic agent in the management of HER2-positive cancers.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound inhibits HER2-positive cancer cell proliferation. It details the drug's targeted action on the HER2 signaling cascade, presents key preclinical data on its efficacy, outlines the experimental protocols used to generate this data, and visualizes the underlying biological pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of targeted cancer therapies.
Introduction to this compound and its Target: HER2
Overexpression of the HER2 receptor tyrosine kinase, occurring in approximately 20% of breast cancers and other solid tumors, is a key driver of oncogenesis.[3][4] HER2 activation, through homodimerization or heterodimerization with other HER family members like HER3, triggers downstream signaling pathways, primarily the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) and the Ras/Raf/mitogen-activated protein kinase (MAPK) pathways.[5][6] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[5] Dysregulation of this signaling network due to HER2 overexpression leads to uncontrolled cell growth and tumor progression.[7]
This compound is a reversible, ATP-competitive small-molecule inhibitor designed to be highly selective for the intracellular tyrosine kinase domain of HER2.[2][8] Unlike other TKIs such as lapatinib and neratinib that also inhibit the epidermal growth factor receptor (EGFR), this compound exhibits significantly greater selectivity for HER2, which may contribute to its distinct and manageable safety profile.[3][5] This high selectivity allows for potent inhibition of HER2-mediated signaling while minimizing off-target effects.[3][8]
Mechanism of Action: Inhibition of HER2 Signaling
This compound exerts its anti-proliferative effects by binding to the ATP-binding site within the kinase domain of HER2, thereby blocking its phosphorylation and subsequent activation.[5] This inhibition prevents the downstream activation of the PI3K/Akt and MAPK signaling cascades.[3][5]
Impact on Downstream Signaling Pathways
Preclinical studies have demonstrated that this compound potently inhibits the phosphorylation of HER2 and its dimerization partner HER3.[3][6] This leads to a dose-dependent decrease in the phosphorylation of key downstream effector proteins, including:
-
PI3K/Akt Pathway: Reduced phosphorylation of Akt (at Ser473).[3]
-
MAPK Pathway: Reduced phosphorylation of MEK1 (at Ser222) and ERK1/2 (at Thr185/Tyr187).[3]
The simultaneous blockade of these two major signaling pathways effectively halts the proliferative signals originating from the overexpressed HER2 receptors, ultimately leading to cell cycle arrest and apoptosis.[8][9]
Signaling Pathway Diagram
Caption: this compound's inhibition of the HER2 signaling pathway.
Quantitative Data on this compound's Anti-Proliferative Activity
The efficacy of this compound in inhibiting the proliferation of HER2-positive cancer cells has been quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a drug.
| Cell Line | Cancer Type | HER2 Status | This compound IC50 (nM) | Reference |
| BT-474 | Breast Cancer | Amplified | 33 | [3] |
| SKBR3 | Breast Cancer | Amplified | 26 | [10] |
| NCI-N87 | Gastric Cancer | Amplified | 4 | [3] |
| EFM192A | Breast Cancer | Amplified | 17 | [8] |
| BT-474-TR | Trastuzumab-Resistant Breast Cancer | Amplified | Similar to parental | [8][11] |
| SK-BR3-TR | Trastuzumab-Resistant Breast Cancer | Amplified | Similar to parental | [8] |
| HCC1954 | Breast Cancer | Amplified | > 1000 | [12] |
| ZR7530 | Breast Cancer | Amplified | 10 | [12] |
| TBCP-1 | Breast Cancer | Positive | 191 | [10] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's impact on HER2-positive cancer cell proliferation.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound.
-
Objective: To quantify the dose-dependent effect of this compound on the proliferation and viability of HER2-positive cancer cell lines.
-
Methodology (Example: CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: HER2-positive cancer cells (e.g., BT-474, SK-BR-3) are seeded in 96-well plates at a predetermined density to ensure exponential growth during the assay period.
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, cells are treated with a serial dilution of this compound (e.g., 10-point titration) or a vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified period, typically 72 to 96 hours, under standard cell culture conditions (37°C, 5% CO2).[3]
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, leading to cell lysis and the generation of a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle-treated control wells, and IC50 values are calculated using non-linear regression analysis.
-
Western Blotting for Phospho-Protein Analysis
This technique is used to assess the phosphorylation status of key proteins in the HER2 signaling pathway.
-
Objective: To determine the effect of this compound on the phosphorylation of HER2, HER3, Akt, and ERK.
-
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound or a vehicle control for a specified duration (e.g., 2 hours). Following treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-HER2, p-Akt, p-ERK) and total protein as a loading control.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.
-
Flow Cytometry for Cell Surface Receptor Expression
Flow cytometry can be used to quantify the expression levels of HER2 on the cell surface.
-
Objective: To quantify the cell surface expression of HER2 in different cancer cell lines.
-
Methodology:
-
Cell Preparation: Cells are harvested and washed with a staining buffer (e.g., PBS with 1% BSA).
-
Antibody Staining: Cells are incubated with a fluorescently labeled primary antibody specific for the extracellular domain of HER2. An isotype-matched control antibody is used to determine background fluorescence.
-
Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.
-
Data Analysis: The geometric mean fluorescence intensity (MFI) is calculated for the HER2-stained and isotype control samples. The MFI of the HER2-stained sample, after subtracting the background fluorescence, is proportional to the level of HER2 expression.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for preclinical evaluation of this compound and the logical relationship between its mechanism and cellular effects.
Preclinical Evaluation Workflow
Caption: A typical preclinical workflow for evaluating this compound.
Logical Relationship: Mechanism to Cellular Effect
Caption: The logical cascade from this compound's mechanism to cellular outcomes.
Conclusion
This compound is a highly selective and potent HER2 tyrosine kinase inhibitor that effectively suppresses the proliferation of HER2-positive cancer cells. Its mechanism of action is centered on the direct inhibition of HER2 kinase activity, leading to the blockade of the critical PI3K/Akt and MAPK signaling pathways. The preclinical data, supported by robust experimental methodologies, consistently demonstrate its dose-dependent anti-proliferative effects in various HER2-amplified cancer models, including those resistant to other HER2-targeted therapies. This in-depth technical guide provides a foundational understanding of this compound's core impact on cancer cell biology, which is essential for ongoing research and the development of next-generation targeted therapies. The continued investigation into the nuances of its activity, particularly in combination with other agents, holds significant promise for improving outcomes for patients with HER2-positive malignancies.[4][9][13]
References
- 1. What's the mechanism of action for this compound? [drugs.com]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound and trastuzumab in HER2-mutated metastatic breast cancer: a phase 2 basket trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. HER2-Selective and Reversible Tyrosine Kinase Inhibitor this compound Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced anti-tumor effects by combination of this compound and radiation in HER2-overexpressing human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Overcoming Trastuzumab Resistance in HER2-Positive Breast Cancer: The Role of Tucatinib
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The development of HER2-targeted therapies, particularly the monoclonal antibody trastuzumab, has significantly improved outcomes for patients with HER2-positive breast cancer. However, a substantial number of patients either present with de novo resistance or develop acquired resistance to trastuzumab-based regimens, posing a significant clinical challenge. This technical guide delves into the molecular mechanisms of trastuzumab resistance and elucidates the pivotal role of tucatinib, a highly selective HER2 tyrosine kinase inhibitor (TKI), in overcoming this resistance. Through a comprehensive review of preclinical and clinical data, this document provides an in-depth understanding of this compound's mechanism of action, its synergistic effects in combination therapies, and the experimental basis for its clinical efficacy.
Mechanisms of Trastuzumab Resistance
Trastuzumab primarily functions by binding to the extracellular domain IV of the HER2 receptor, thereby inhibiting downstream signaling pathways and flagging cancer cells for antibody-dependent cell-mediated cytotoxicity (ADCC).[1] Resistance to trastuzumab can emerge through various mechanisms that bypass this blockade:
-
Receptor-Level Alterations:
-
p95HER2: The formation of a truncated HER2 receptor, known as p95HER2, which lacks the extracellular trastuzumab-binding domain but retains a constitutively active intracellular kinase domain, is a key mechanism of resistance.[2]
-
HER2 Mutations: Activating mutations in the HER2 kinase domain can lead to ligand-independent receptor activation, rendering trastuzumab ineffective.[3][4]
-
-
Signaling Pathway Aberrations:
-
PI3K/AKT/mTOR Pathway Activation: Upregulation of the PI3K/AKT signaling cascade, often through activating mutations in PIK3CA, can bypass the need for HER2-mediated signaling and promote cell survival and proliferation.[4][5]
-
Crosstalk with other Receptors: Increased signaling from other receptor tyrosine kinases, such as EGFR or HER3, can compensate for HER2 inhibition by trastuzumab.[6][7]
-
This compound: A Highly Selective HER2 Tyrosine Kinase Inhibitor
This compound is an oral, reversible, and highly selective small-molecule inhibitor of the HER2 tyrosine kinase.[1][8] Its mechanism of action directly addresses key drivers of trastuzumab resistance.
Mechanism of Action
Unlike broader-spectrum TKIs such as lapatinib and neratinib, which also inhibit EGFR, this compound exhibits exceptional selectivity for HER2.[1][8] This high selectivity is attributed to its unique binding to the intracellular kinase domain of HER2, leading to potent inhibition of HER2 autophosphorylation and the subsequent blockade of downstream PI3K/AKT and MAPK signaling pathways.[5][8][9] This targeted action minimizes off-target effects commonly associated with EGFR inhibition, such as rash and diarrhea.[10]
A key feature of this compound is its ability to inhibit the kinase activity of both the full-length HER2 receptor and the truncated p95HER2 isoform.[11] By targeting the intracellular domain, this compound effectively circumvents resistance mediated by the loss of the trastuzumab-binding site.
Synergy with Trastuzumab
Preclinical and clinical studies have demonstrated a strong synergistic effect when this compound is combined with trastuzumab.[5][8] While trastuzumab acts on the extracellular domain, this compound inhibits the intracellular kinase activity. This "dual HER2 blockade" results in a more complete and sustained inhibition of HER2 signaling than either agent alone.[12][13] This combination has been shown to induce a more profound blockade of the PI3K/AKT pathway and enhance the induction of apoptosis.[5][8]
Preclinical Evidence
In vitro and in vivo preclinical studies have provided a robust rationale for the clinical development of this compound in trastuzumab-resistant settings.
In Vitro Studies
This compound has demonstrated potent antiproliferative activity in HER2-amplified breast cancer cell lines, including those with acquired resistance to trastuzumab.[5]
| Cell Line | This compound IC50 (nmol/L) | Lapatinib IC50 (nmol/L) | Neratinib IC50 (nmol/L) | Reference |
| BT-474 (Parental) | 7 | 46 | 2 | [8] |
| BT-474-TR (Trastuzumab-Resistant) | Similar to parental | Not specified | Not specified | [5] |
| SK-BR-3 (Parental) | Not specified | Not specified | Not specified | [5] |
| SK-BR-3-TR (Trastuzumab-Resistant) | Similar to parental | Not specified | Not specified | [5] |
Table 1: Comparative IC50 Values of HER2-Targeted TKIs in HER2+ Breast Cancer Cell Lines
As shown in Table 1, this compound potently inhibits HER2 phosphorylation with an IC50 of 7 nmol/L in the BT-474 cell line.[8] Importantly, its activity is maintained in trastuzumab-resistant cell lines (BT-474-TR and SK-BR-3-TR), where resistance is driven by the upregulation of PI3K/AKT signaling.[5] Treatment with this compound in these resistant cells leads to a block in HER2, HER3, and EGFR phosphorylation, inhibition of downstream signaling, and induction of apoptosis.[5]
In Vivo Studies
Xenograft models have further substantiated the efficacy of this compound in overcoming trastuzumab resistance.
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Regressions | Partial Regressions | Reference |
| BT-474 (HER2+) | This compound | Significant | Not specified | Not specified | [8] |
| BT-474 (HER2+) | Trastuzumab | Significant | Not specified | Not specified | [8] |
| BT-474 (HER2+) | This compound + Trastuzumab | Significant (P < 0.0001 vs single agents) | 10/12 | 1/12 | [8] |
| SUM-190PT (HER2+) | This compound | Significant | Not specified | Not specified | [5] |
| SUM-190PT (HER2+) | Trastuzumab | Significant | Not specified | Not specified | [5] |
| SUM-190PT (HER2+) | This compound + Trastuzumab | Increased over single agents | Not specified | Not specified | [5] |
| L755S-mutant PDX | This compound + Trastuzumab | Induces regressions in 2 of 3 models | Not specified | Not specified | [3] |
Table 2: In Vivo Efficacy of this compound Monotherapy and Combination Therapy
In the BT-474 xenograft model, the combination of this compound and trastuzumab resulted in a statistically significant improvement in tumor growth inhibition compared to either agent alone, leading to 10 complete and 1 partial regression in 12 mice.[8] Similar enhanced activity was observed in the SUM-190PT xenograft model.[5] Furthermore, in patient-derived xenograft (PDX) models harboring the HER2-L755S mutation, which confers resistance to trastuzumab and lapatinib, the combination of this compound and trastuzumab induced tumor regressions.[3]
Clinical Evidence: The HER2CLIMB Trial
The pivotal phase II HER2CLIMB trial (NCT02614794) provided definitive clinical evidence for the efficacy of this compound in heavily pretreated patients with HER2-positive metastatic breast cancer, including those with brain metastases, who had prior treatment with trastuzumab, pertuzumab, and ado-trastuzumab emtansine (T-DM1).[10][14][15]
| Endpoint | This compound + Trastuzumab + Capecitabine | Placebo + Trastuzumab + Capecitabine | Hazard Ratio (95% CI) | P-value | Reference |
| Progression-Free Survival (PFS) at 1 year | 33.1% | 12.3% | 0.54 (0.42 - 0.71) | <0.001 | [16] |
| Overall Survival (OS) at 2 years | 44.9% | 26.6% | 0.66 (0.50 - 0.88) | 0.0048 | [3][16] |
| PFS in patients with brain metastases at 1 year | 24.9% | 0% | 0.48 (0.34 - 0.69) | <0.001 | [16][17] |
| Median OS in patients with brain metastases | 21.6 months | 12.5 months | Not specified | - | [15] |
Table 3: Key Efficacy Outcomes from the HER2CLIMB Trial
The addition of this compound to trastuzumab and capecitabine significantly improved both progression-free survival and overall survival.[3][16] Notably, the trial demonstrated unprecedented efficacy in patients with brain metastases, a common and challenging complication of advanced HER2-positive breast cancer.[15][16][17] This is attributed to this compound's ability to cross the blood-brain barrier.[17]
Experimental Protocols
In Vitro Proliferation Assay
-
Objective: To determine the concentration of this compound required to inhibit cell growth (IC50).
-
Methodology:
-
HER2-positive breast cancer cell lines (e.g., BT-474, SK-BR-3, and their trastuzumab-resistant derivatives) are seeded in 48-well plates at a density optimized for 6-day growth.[5]
-
After 24 hours, baseline cell counts are performed.[5]
-
Cells are treated with a serial dilution of this compound (e.g., six 1:5 dilutions starting at 10 µmol/L).[5]
-
After a 6-day incubation period, cells are counted using an automated cell counter.[5]
-
IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the effect of this compound on the phosphorylation of HER2 and downstream signaling proteins.
-
Methodology:
-
Trastuzumab-resistant cells (e.g., BT-474-TR) are treated with a specific concentration of this compound (e.g., 200 nmol/L) for various time points.[5]
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies specific for phosphorylated and total forms of HER2, HER3, EGFR, AKT, and ERK.[5]
-
Following incubation with secondary antibodies, protein bands are visualized using a chemiluminescence detection system.
-
Cell Line Xenograft Studies
-
Objective: To evaluate the in vivo antitumor activity of this compound alone and in combination with trastuzumab.
-
Methodology:
-
HER2-positive breast cancer cells (e.g., BT-474) are subcutaneously implanted into immunocompromised mice.[8]
-
When tumors reach a specified volume, mice are randomized into treatment groups: vehicle control, this compound, trastuzumab, or the combination of this compound and trastuzumab.[8]
-
This compound is administered orally (e.g., daily or twice daily), and trastuzumab is administered intraperitoneally (e.g., weekly).[8]
-
Tumor volumes are measured regularly (e.g., twice weekly) for a defined period (e.g., 21 days).[8]
-
Tumor growth inhibition, partial regressions, and complete regressions are assessed at the end of the study.[8]
-
Visualizing the Molecular Landscape
Signaling Pathways
Caption: HER2 signaling pathways and points of inhibition by trastuzumab and this compound.
Experimental Workflow
Caption: Workflow for a preclinical cell line-derived xenograft study.
Logical Relationship
Caption: How this compound's mechanism overcomes key trastuzumab resistance pathways.
Conclusion
This compound represents a significant advancement in the treatment of HER2-positive breast cancer, particularly in the context of trastuzumab resistance. Its high selectivity for the HER2 kinase, coupled with its ability to inhibit signaling from both full-length and truncated HER2 receptors, provides a potent mechanism to overcome common resistance pathways. The robust preclinical data, culminating in the practice-changing results of the HER2CLIMB trial, firmly establish the combination of this compound with trastuzumab and chemotherapy as a new standard of care for patients with heavily pretreated, advanced HER2-positive breast cancer, including those with challenging brain metastases. The continued investigation of this compound in earlier lines of therapy and in combination with other novel agents holds promise for further improving outcomes for this patient population.
References
- 1. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treating Advanced Unresectable or Metastatic HER2-Positive Breast Cancer: A Spotlight on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Overcoming Resistance to HER2-Directed Therapies in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Resistance to Anti-HER2 Therapies in Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. drugs.com [drugs.com]
- 10. onclive.com [onclive.com]
- 11. Novel Therapies and Strategies to Overcome Resistance to Anti-HER2-Targeted Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound has Selective Activity in HER2-Positive Cancers and Significant Combined Activity with Approved and Novel Breast Cancer-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and Trastuzumab for Previously Treated Human Epidermal Growth Factor Receptor 2–Positive Metastatic Biliary Tract Cancer (SGNTUC-019): A Phase II Basket Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Combination Extends Survival in HER2-Positive Metastatic Breast Cancer, Including Patients With Brain Metastases - The ASCO Post [ascopost.com]
- 15. New Treatments Emerge for Metastatic HER2+ Breast Cancer - NCI [cancer.gov]
- 16. This compound for Metastatic Breast Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. This compound and Trastuzumab Deruxtecan Show Promise in HER2+ Breast Cancer - Cancer Commons [cancercommons.org]
An In-depth Technical Guide on the Molecular Basis for Tucatinib Synergy with Trastuzumab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular mechanisms underpinning the synergistic anti-tumor activity of tucatinib in combination with trastuzumab in HER2-positive cancers.
Introduction: Targeting the HER2 Pathway
The human epidermal growth factor receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that plays a crucial role in cell growth, differentiation, and survival.[1] In approximately 20% of breast cancers and certain other solid tumors like gastric, colorectal, and esophageal cancers, the ERBB2 gene is amplified, leading to HER2 overexpression.[1][2] This overexpression drives tumor progression and is a key therapeutic target.
The synergy between this compound and trastuzumab stems from their distinct and complementary mechanisms of action, targeting the HER2 receptor at both the extracellular and intracellular domains.[3] This dual blockade leads to a more profound and durable inhibition of oncogenic signaling than either agent can achieve alone.[4]
Mechanisms of Action
This compound is an oral, reversible, and highly selective small-molecule inhibitor of the HER2 tyrosine kinase domain.[5][6] Its key features include:
-
High Selectivity: this compound exhibits exceptional selectivity for HER2 over other members of the HER family, particularly the epidermal growth factor receptor (EGFR), with a greater than 1,000-fold increase in potency for HER2 in cellular signaling assays.[2] This specificity minimizes off-target effects commonly associated with less selective tyrosine kinase inhibitors (TKIs).[6]
-
Intracellular Blockade: By binding to the ATP-binding site of the intracellular kinase domain of HER2, this compound prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[7][8]
-
Inhibition of Downstream Signaling: this compound potently inhibits the two major signaling cascades downstream of HER2: the RAS/MAPK and the PI3K/AKT pathways, which are critical for cell proliferation and survival.[2][5]
Trastuzumab is a humanized monoclonal antibody that targets the extracellular domain IV of the HER2 receptor.[9][10] Its anti-tumor activity is multifaceted and includes:
-
Inhibition of Receptor Dimerization: Trastuzumab is thought to inhibit the ligand-independent homodimerization of HER2, a key step in its activation.[9][11]
-
Receptor Downregulation: Treatment with trastuzumab leads to the downregulation of the HER2 receptor.[11]
-
Prevention of Extracellular Domain Cleavage: It blocks the proteolytic cleavage of the HER2 extracellular domain, a process that can lead to a constitutively active form of the receptor.[11][12]
-
Immune-Mediated Cytotoxicity: By flagging HER2-overexpressing cells, trastuzumab recruits immune effector cells, such as natural killer (NK) cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC).[11][12]
-
Inhibition of Angiogenesis: In vivo, trastuzumab has been shown to inhibit the formation of new blood vessels.[13]
The Molecular Basis of Synergy
The combination of this compound and trastuzumab results in a synergistic anti-tumor effect through several key mechanisms:
-
Comprehensive Pathway Inhibition: While trastuzumab primarily acts on the extracellular aspects of HER2 signaling, this compound blocks the intracellular kinase activity. This dual blockade provides a more complete shutdown of the HER2 signaling axis than either drug alone.[4] Preclinical studies have shown that the combination leads to enhanced and prolonged inhibition of the PI3K/AKT and MAPK signaling pathways.[4]
-
Overcoming Trastuzumab Resistance: A significant mechanism of resistance to trastuzumab involves the continued activation of the intracellular PI3K/AKT pathway.[14][15] By directly inhibiting the HER2 kinase that drives this pathway, this compound can restore sensitivity to trastuzumab in resistant cells.[16]
-
Enhanced Apoptosis: The combination of this compound and trastuzumab has been shown to additively induce apoptosis (programmed cell death) in HER2-driven breast cancer cell lines.[2][4]
-
Stabilization of HER2 at the Cell Surface: Mechanistically, this compound, as a reversible TKI, has been shown to reduce the ubiquitination of the HER2 receptor.[17] This leads to an increase in inactive HER2 molecules at the cell surface, which may enhance the efficacy of antibody-based therapies like trastuzumab that target the extracellular domain.[17]
Quantitative Data on Synergy
The synergistic activity of this compound and trastuzumab has been demonstrated in both preclinical models and clinical trials.
| Study Type | Model/Patient Population | Key Findings | Reference |
| Preclinical (In Vitro) | HER2-amplified breast cancer cell lines (e.g., BT-474) | Additive inhibition of HER2 signaling (p-AKT, p-ERK) and induction of apoptosis (caspase-3/7 activity). | [2][4] |
| Preclinical (In Vivo) | Patient-derived xenograft models (breast and gastric cancer) | The combination resulted in significantly greater tumor regression compared to either agent alone. | [4] |
| Phase 2 (MOUNTAINEER) | Previously treated HER2-positive metastatic colorectal cancer | Confirmed objective response rate (ORR) of 38.1%; median duration of response (DOR) of 12.4 months. | [18][19] |
| Phase 2 (SGNTUC-019) | Heavily pretreated patients with HER2-mutated metastatic breast cancer | ORR of 41.9%; median DOR of 12.6 months; median progression-free survival (PFS) of 9.5 months. | [20][21] |
| Phase 1b | HER2-positive metastatic breast cancer | The combination with ado-trastuzumab emtansine (T-DM1) showed acceptable toxicity and preliminary antitumor activity. | [22] |
| Phase 1 (Brain Metastases) | HER2-positive breast cancer with brain metastases | The combination was tolerable and showed preliminary efficacy. | [23] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of key experimental protocols.
-
Objective: To determine the effect of this compound, trastuzumab, and their combination on the growth of HER2-positive cancer cells.
-
Methodology:
-
HER2-amplified cell lines (e.g., BT-474, SK-BR-3) are seeded in 96-well plates.
-
Cells are treated with a dose range of this compound, trastuzumab, or the combination at a constant ratio.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as CellTiter-Glo® (Promega) which measures ATP levels, or MTS/MTT assays which measure metabolic activity.
-
Dose-response curves are generated, and IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated.
-
Synergy is quantified using models like the Loewe additivity or Bliss independence models, often calculated with software like CompuSyn.[24][25]
-
-
Objective: To measure the phosphorylation status of HER2 and downstream signaling proteins (e.g., AKT, ERK).
-
Methodology:
-
Cells are treated with the drugs for a short period (e.g., 2 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are incubated with primary antibodies specific for total and phosphorylated forms of HER2, HER3, AKT, ERK, and MEK.
-
After incubation with secondary antibodies, protein bands are visualized and quantified using chemiluminescence.
-
-
Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Methodology:
-
HER2-positive tumor cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a specified volume, mice are randomized into treatment groups: vehicle control, this compound alone, trastuzumab alone, and the combination.
-
This compound is typically administered orally, while trastuzumab is given via intraperitoneal or intravenous injection.
-
Tumor volumes are measured regularly (e.g., twice weekly) with calipers.
-
At the end of the study, tumors are excised and can be used for further analysis (e.g., western blotting, immunohistochemistry).
-
Efficacy is assessed by comparing tumor growth inhibition between the treatment groups.[26]
-
Visualizations of Pathways and Workflows
Caption: Dual blockade of the HER2 signaling pathway by trastuzumab and this compound.
Caption: Workflow for preclinical evaluation of this compound and trastuzumab synergy.
Conclusion
The synergy between this compound and trastuzumab is a prime example of rational drug combination in oncology. By targeting the same critical oncogenic driver, HER2, through two distinct and complementary mechanisms, the combination achieves a more comprehensive and durable blockade of tumor-promoting signals. This dual-targeting strategy not only enhances direct anti-tumor activity but also provides a potent means to overcome mechanisms of resistance to single-agent HER2-targeted therapy. The robust preclinical data and compelling clinical trial results underscore the power of this approach in improving outcomes for patients with HER2-positive malignancies.
References
- 1. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor this compound as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Application of this compound and Trastuzumab: Dual Anti HER2 Therapy Against HER2 Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. onclive.com [onclive.com]
- 9. Mechanisms Underlying the Action and Synergism of Trastuzumab and Pertuzumab in Targeting HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Trastuzumab? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
- 13. Mechanism of action of anti-HER2 monoclonal antibodies: scientific update on trastuzumab and 2C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research on drug resistance mechanism of trastuzumab caused by activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. HER2-Selective and Reversible Tyrosine Kinase Inhibitor this compound Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. onclive.com [onclive.com]
- 19. cancernetwork.com [cancernetwork.com]
- 20. pharmacytimes.com [pharmacytimes.com]
- 21. This compound and trastuzumab in HER2-mutated metastatic breast cancer: a phase 2 basket trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Combined With Ado-Trastuzumab Emtansine in Advanced ERBB2/HER2-Positive Metastatic Breast Cancer: A Phase 1b Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phase I dose-escalation trial of this compound in combination with trastuzumab in patients with HER2-positive breast cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Searching Synergistic Dose Combinations for Anticancer Drugs [frontiersin.org]
- 26. aacrjournals.org [aacrjournals.org]
TUCATINIB'S ACTIVITY IN HER2-MUTANT CANCERS: A TECHNICAL GUIDE
Introduction
The human epidermal growth factor receptor 2 (HER2), encoded by the ERBB2 gene, is a well-established oncogenic driver. While HER2 amplification and overexpression are classic biomarkers, particularly in breast and gastric cancers, activating mutations in the ERBB2 gene have emerged as distinct oncogenic events across a range of solid tumors. These mutations, which can occur in the extracellular, transmembrane, or kinase domains, lead to ligand-independent activation of the HER2 receptor and constitutive signaling through downstream pathways, promoting cell proliferation and survival.[1][2] This has created a critical unmet need for effective therapies targeting these specific molecular alterations.
Tucatinib is an orally bioavailable, reversible, and highly selective tyrosine kinase inhibitor (TKI) of HER2.[1][3] Unlike other TKIs that also inhibit the epidermal growth factor receptor (EGFR), this compound's high selectivity for HER2 minimizes EGFR-related toxicities, allowing for more continuous and effective dosing.[4][5] This guide provides a comprehensive overview of the preclinical and clinical activity of this compound in HER2-mutant cancers, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action
HER2 is a member of the ErbB family of receptor tyrosine kinases.[6] Upon dimerization with other HER family members, particularly HER3, it activates downstream signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR and the Ras/Raf/mitogen-activated protein kinase (MAPK) pathways.[5][7][8] These pathways are crucial for regulating cell growth, differentiation, and survival.[3] Activating mutations in HER2 lead to constitutive kinase activity, driving tumorigenesis.[1]
This compound exerts its therapeutic effect by selectively binding to the intracellular kinase domain of the HER2 protein.[1][9] This binding action inhibits HER2 autophosphorylation and the subsequent phosphorylation of HER3, effectively blocking the activation of the PI3K/AKT and MAPK downstream signaling pathways.[4][9][10] The result is a reduction in tumor cell proliferation and the induction of cell death.[1]
Preclinical Activity in HER2-Mutant Models
Preclinical studies have demonstrated this compound's potent activity in various HER2-mutant cancer models, both as a single agent and in combination with other therapies like trastuzumab.
In Vitro Activity
This compound has shown potent inhibition of HER2 phosphorylation and cell proliferation in cell lines engineered to express various HER2 mutations.[1][11] In MCF-10A cells expressing HER2 kinase domain mutations (L755S and V777L) and non-small cell lung cancer (NSCLC) cell lines with exon 20 insertion mutations, this compound potently inhibited HER2 phosphorylation and downstream signaling.[1][11]
| Cell Line | Cancer Type | HER2 Mutation | Assay Endpoint | This compound IC₅₀ (nmol/L) | Reference |
| BT-474 | Breast Cancer (Amplified) | Amplification | HER2 Phosphorylation | 7 | [4] |
| MCF10A Clone | Breast Epithelial | G776insV_G/C (Exon 20) | HER2 Phosphorylation | Potent Inhibition | [1] |
| NCI-H1781 | Non-Small Cell Lung Cancer | G776_YVMA (Exon 20) | Cell Viability | Potent Inhibition | [1] |
| MCF-10A | Breast Epithelial | L755S | HER2 Phosphorylation | Potent Inhibition | [11] |
| MCF-10A | Breast Epithelial | V777L | HER2 Phosphorylation | Potent Inhibition | [11] |
In Vivo Activity
In patient-derived xenograft (PDX) models harboring HER2 mutations, this compound has demonstrated significant anti-tumor activity.[1][11] It has shown efficacy in models of colorectal, NSCLC, gallbladder, and gastric cancers with mutations such as L755S, V777L, and the extracellular domain mutation S310Y.[11] The combination of this compound with trastuzumab often resulted in enhanced anti-tumor effects, including tumor regressions.[1][11] Preclinical data also supports that this compound is active in models with the L755S HER2 mutation, which has been linked to resistance to other HER2-targeted therapies.[12]
| PDX Model | Cancer Type | HER2 Mutation | Treatment | Outcome | Reference |
| Multiple | Colorectal, NSCLC, Gastric | L755S | This compound | Tumor Growth Inhibition | [11] |
| Colorectal | Colorectal Cancer | V777L | This compound + Trastuzumab | Tumor Regression | [11] |
| Gallbladder | Gallbladder Cancer | S310Y | This compound +/- Trastuzumab | Tumor Growth Delay | [11] |
Clinical Activity in HER2-Mutant Cancers
The clinical efficacy of this compound, particularly in combination with trastuzumab, has been evaluated in pan-tumor basket trials for patients with HER2-mutant solid tumors.
SGNTUC-019 Basket Trial
The phase II SGNTUC-019 study (NCT04579380) is a key trial that investigated the combination of this compound and trastuzumab in patients with previously treated, locally advanced unresectable or metastatic solid tumors with HER2 alterations.[13][14][15][16] The study enrolled distinct cohorts based on tumor type and HER2 alteration (amplification/overexpression or mutation).[14][15]
Biliary Tract Cancer (BTC): In the cohort of 30 patients with previously treated HER2-positive BTC, the combination of this compound and trastuzumab demonstrated significant antitumor activity.[13][17]
-
Median Duration of Response (DOR): 6.0 months[17]
-
Median Progression-Free Survival (PFS): 5.5 months[17]
-
Median Overall Survival (OS): 15.5 months[17]
Metastatic Breast Cancer (HER2-Mutated): A cohort of 31 heavily pretreated patients with HER2-mutated, HER2-negative metastatic breast cancer showed clinically meaningful and durable responses to the chemotherapy-free regimen of this compound and trastuzumab (with fulvestrant for HR-positive patients).[19][20]
-
Median Duration of Response (DOR): 12.6 - 12.9 months[19][20]
-
Responses were observed across various HER2 mutations, including those in the kinase and extracellular domains.[19]
Metastatic Colorectal Cancer (mCRC): For patients with RAS wild-type, HER2-positive mCRC that has progressed after standard chemotherapies, the combination of this compound and trastuzumab received accelerated FDA approval based on the MOUNTAINEER trial.[21][22][23]
-
Confirmed Objective Response Rate (cORR): 38.1%[24]
-
Median Duration of Response (DOR): 12.4 months[24]
-
Median Progression-Free Survival (PFS): 8.2 months[24]
-
Median Overall Survival (OS): 24.1 months[24]
| Tumor Type | Trial | Treatment | N | ORR (%) | Median DOR (months) | Median PFS (months) | Reference(s) |
| Biliary Tract Cancer | SGNTUC-019 | This compound + Trastuzumab | 30 | 46.7 | 6.0 | 5.5 | [13][17][25] |
| Breast Cancer (Mutated) | SGNTUC-019 | This compound + Trastuzumab | 31 | 41.9 | 12.6 - 12.9 | 9.5 | [19][20] |
| Colorectal Cancer | MOUNTAINEER | This compound + Trastuzumab | 86 | 38.1 | 12.4 | 8.2 | [24] |
Experimental Protocols
This section outlines common methodologies used to evaluate the activity of this compound in preclinical settings.
Cell Viability / Cytotoxicity Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells (e.g., NCI-H1781) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 3-fold dilutions from 0.0001 µM to 10 µM).[1] Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle control and calculate IC₅₀ values using non-linear regression analysis.
HER2 Phosphorylation Assay (Luminex/ELISA)
This protocol quantifies the inhibition of HER2 phosphorylation by this compound.
-
Cell Treatment: Seed cells (e.g., MCF10A expressing a HER2 mutation) in multi-well plates.[1] Once confluent, treat with various concentrations of this compound (e.g., 1-2000 nM) for a specified time (e.g., 2 hours).[1]
-
Cell Lysis: Wash cells with cold PBS and lyse with a lysis buffer containing protease and phosphatase inhibitors.
-
Quantification (ELISA): Use a sandwich ELISA kit. Coat wells with a capture antibody for total HER2. Add cell lysates. Detect phosphorylated HER2 using a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Add substrate and measure absorbance.[4]
-
Quantification (Luminex): Use a bead-based multiplex assay. Couple capture antibodies for total and phospho-HER2 to distinct bead sets. Incubate with cell lysates. Add detection antibodies and a fluorescent reporter.
-
Data Acquisition: Analyze on a Luminex instrument.
-
Analysis: Normalize phospho-HER2 signal to total HER2 signal. Plot the percentage of inhibition against this compound concentration to determine the IC₅₀.[4]
Western Blotting for Downstream Signaling
This protocol assesses the effect of this compound on key proteins in the PI3K/AKT and MAPK pathways.
-
Sample Preparation: Prepare cell lysates as described in the phosphorylation assay protocol. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or α-Tubulin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software.
Patient-Derived Xenograft (PDX) Models
This protocol evaluates the in vivo efficacy of this compound.
-
Model Establishment: Implant tumor fragments from a patient with a known HER2 mutation subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound, trastuzumab, this compound + trastuzumab).
-
Treatment Administration: Administer this compound orally (e.g., 50 mg/kg, daily) and trastuzumab intravenously or intraperitoneally.[4]
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight and overall health.
-
Endpoint: Continue treatment for a defined period or until tumors reach a predetermined maximum size.
-
Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.
Conclusion
This compound has demonstrated potent and selective activity against HER2-mutant cancers in both preclinical models and clinical trials. Its ability to inhibit constitutively active HER2 signaling pathways translates into meaningful anti-tumor responses across various solid tumors, including breast, colorectal, and biliary tract cancers. The high selectivity of this compound for HER2 over EGFR contributes to a favorable safety profile, making it a valuable component of combination therapy, particularly with trastuzumab. Ongoing and future research will continue to define the full potential of this compound in this molecularly defined patient population, further establishing HER2 mutations as actionable targets in precision oncology.
References
- 1. onclive.com [onclive.com]
- 2. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor this compound as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. drugs.com [drugs.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Colorectal Cancer - this compound - HER-2 L755S - LARVOL VERI [veri.larvol.com]
- 13. This compound and Trastuzumab in Patients With Previously Treated HER2-Positive Metastatic BTC: The SGNTUC-019 Study [jhoponline.com]
- 14. UCSD Uterine Neoplasms Trial → this compound and Trastuzumab in Solid Tumors With HER2 Alterations [clinicaltrials.ucsd.edu]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. This compound plus Trastuzumab in Patients with Biliary Tract Cancer and HER2 Expression: Phase 2 Basket Study | CCA News Online [ccanewsonline.com]
- 17. jwatch.org [jwatch.org]
- 18. pharmacytimes.com [pharmacytimes.com]
- 19. This compound and trastuzumab in HER2-mutated metastatic breast cancer: a phase 2 basket trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. fondazionemichelangelo.org [fondazionemichelangelo.org]
- 21. This compound Approved for HER2-Positive Colorectal Cancer - NCI [cancer.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. This compound-Trastuzumab Benefit ‘Remarkable’ in HER2-positive mCRC | MDedge [mdedge.com]
- 24. jwatch.org [jwatch.org]
- 25. cancernetwork.com [cancernetwork.com]
The Pharmacodynamics of Tucatinib: A Preclinical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucatinib (Tukysa®) is an oral, potent, and highly selective tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1][2] Overexpression of HER2 is a key driver in several cancers, most notably a subset of breast and gastric cancers, where it is associated with aggressive disease and poor prognosis.[2][3] Unlike other HER2-targeted TKIs that also inhibit the epidermal growth factor receptor (EGFR), this compound's high selectivity for HER2 minimizes EGFR-related toxicities, offering a more favorable safety profile.[2][4] This technical guide provides an in-depth summary of the preclinical pharmacodynamics of this compound, presenting key quantitative data from various models, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental designs.
Mechanism of Action: Selective HER2 Inhibition and Downstream Signaling
This compound is a reversible, ATP-competitive inhibitor of the HER2 tyrosine kinase domain.[5] By binding to this domain, this compound effectively blocks the autophosphorylation of HER2 and subsequent activation of downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][2] This inhibition of HER2 signaling leads to a reduction in tumor cell proliferation and the induction of apoptosis.[1][3]
A key characteristic of this compound is its exceptional selectivity for HER2 over EGFR. In preclinical studies, this compound demonstrated a greater than 1,000-fold enhancement in potency for HER2 compared to EGFR in cell signaling assays.[1][2] This selectivity is a significant differentiator from other dual HER2/EGFR TKIs like lapatinib and neratinib and is thought to contribute to its distinct tolerability profile.[2]
Below is a diagram illustrating the HER2 signaling pathway and the point of intervention for this compound.
In Vitro Pharmacodynamics
This compound has demonstrated potent and selective activity against HER2-amplified cancer cell lines in vitro. Its efficacy is significantly higher in cells with high levels of HER2 expression compared to those with low or no HER2 expression.
Quantitative Data: In Vitro Cell Proliferation and HER2 Phosphorylation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
Table 1: this compound IC50 Values for Cell Proliferation in Breast Cancer Cell Lines [6]
| Cell Line | HER2 Status | IC50 (nmol/L) |
| BT-474 | Amplified | 33 |
| SK-BR-3 | Amplified | 23-431 |
| HCC-1954 | Amplified | 23-431 |
| MDA-MB-453 | Amplified | 23-431 |
| A431 | Negative | 16,471 |
| HER2-Negative Lines | Negative | 4,938 to >25,000 |
Table 2: this compound IC50 Values for HER2 Phosphorylation [2]
| Cell Line | Cancer Type | IC50 (nmol/L) |
| BT-474 | Breast | 7 |
| NCI-N87 | Gastric | 4 |
In Vivo Pharmacodynamics
Preclinical in vivo studies using xenograft models have consistently shown the anti-tumor activity of this compound, both as a single agent and in combination with other standard-of-care therapies.
Quantitative Data: In Vivo Efficacy in Xenograft Models
The following table summarizes the in vivo efficacy of this compound as a monotherapy and in combination with trastuzumab in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.
Table 3: In Vivo Efficacy of this compound Monotherapy and Combination with Trastuzumab [2]
| Tumor Model | Cancer Type | % Tumor Growth Inhibition (%TGI) - this compound | %TGI - Trastuzumab | %TGI - this compound + Trastuzumab | Response Rate (CR/PR) - this compound | Response Rate (CR/PR) - Trastuzumab | Response Rate (CR/PR) - this compound + Trastuzumab |
| BT-474 | Breast Carcinoma (CDX) | 86 | 68 | 133 | 0 | 0 | 92% (PR) |
| NCI-N87 | Gastric Carcinoma (CDX) | - | - | - | 4 PR | 0 | Higher rates of regression |
| CTG-0708 | Breast Carcinoma (PDX) | 88 | 66 | 98 | 0 | 0 | 0 |
| CTG-0717 | Breast Carcinoma (PDX) | 79 | 21 | 99 | 13% (PR) | 0 | 38% (PR) |
| CTG-0807 | Breast Carcinoma (PDX) | - | - | - | PR noted | - | PR noted |
| CTG-0137 | Esophageal Carcinoma (PDX) | 49 | 55 | 85 | 0 | 0 | 0 |
| CTG-0138 | Esophageal Carcinoma (PDX) | 69 | -34 | 120 | 2 PR | 0 | 9 PR |
| GXA-3038 | Gastric Carcinoma (PDX) | 110 | 50 | 116 | 6 PR; 3 CR | 0 | 5 PR; 5 CR |
| GXA-3039 | Gastric Carcinoma (PDX) | 48 | 38 | 103 | 0 | 0 | 2 PR; 1 CR |
| GXA-3054 | Gastric Carcinoma (PDX) | 65 | 93 | 136 | 1 PR | 4 PR; 3 CR | 3 PR; 7 CR |
CR: Complete Response; PR: Partial Response
This compound has also shown significant activity in preclinical models of HER2-positive brain metastases, demonstrating the ability to cross the blood-brain barrier and inhibit intracranial tumor growth.[3][7] Furthermore, studies in HER2-mutant models have indicated that this compound is effective against tumors harboring various HER2 mutations.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are summaries of key experimental protocols used in the evaluation of this compound's pharmacodynamics.
In Vitro Cell Viability Assay
This protocol outlines a common method for assessing the effect of this compound on the proliferation of cancer cell lines.
Detailed Steps:
-
Cell Seeding: HER2-positive cancer cells (e.g., BT-474) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.[1]
-
This compound Treatment: A serial dilution of this compound is prepared, and cells are treated with a range of concentrations.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The formazan crystals formed are then dissolved using a solubilization solution.[1]
-
Data Acquisition and Analysis: The absorbance is read using a microplate reader. The IC50 values are then calculated by plotting the percentage of cell viability against the log concentration of this compound.[1]
Western Blotting for Phospho-Protein Analysis
This protocol is used to determine the effect of this compound on the phosphorylation status of HER2 and downstream signaling proteins.
Detailed Steps:
-
Cell Lysis: HER2-positive cells are treated with this compound for a specified time, after which the cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-HER2, HER2, p-Akt, Akt, p-MAPK, MAPK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are then visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
This protocol describes the establishment and use of xenograft models to evaluate the in vivo efficacy of this compound.
Detailed Steps:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: HER2-positive cancer cells (for CDX models) or patient-derived tumor fragments (for PDX models) are implanted subcutaneously into the flank of the mice.[2][9]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).
-
Drug Administration: this compound is typically administered orally once or twice daily.[2][8] Other agents, such as trastuzumab, are administered as per their standard preclinical protocols (e.g., intraperitoneally).[2]
-
Efficacy Assessment: Tumor volumes are measured regularly (e.g., twice a week) using calipers. The body weight and general health of the animals are also monitored.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Response rates (partial or complete regression) are also determined based on changes in tumor volume from baseline.[2]
Conclusion
The preclinical pharmacodynamics of this compound strongly support its clinical development as a potent and selective HER2-targeted therapy. Its high selectivity for HER2 over EGFR translates to a distinct preclinical profile with potent anti-tumor activity and is suggestive of a favorable safety profile. The robust efficacy observed in a wide range of in vitro and in vivo models, including those of brain metastases and HER2-mutant cancers, underscores its potential to address significant unmet needs in the treatment of HER2-positive malignancies. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology drug discovery and development.
References
- 1. In vitro and ex vivo anti-tumor effect and mechanism of this compound in leukemia stem cells and ABCG2-overexpressing leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HER2-Selective and Reversible Tyrosine Kinase Inhibitor this compound Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. HER2-Selective and Reversible Tyrosine Kinase Inhibitor this compound Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onclive.com [onclive.com]
- 9. championsoncology.com [championsoncology.com]
The Brain Penetrance of Tucatinib: A Technical Overview for Researchers
An in-depth examination of the preclinical and clinical evidence supporting Tucatinib's ability to cross the blood-brain barrier and its implications for the treatment of HER2-positive brain metastases.
Introduction
This compound (Tukysa®) is a highly selective and reversible tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1][2] Its approval for the treatment of HER2-positive metastatic breast cancer, including patients with brain metastases, marks a significant advancement in the field.[3][4] A key attribute contributing to its clinical efficacy in this setting is its ability to penetrate the blood-brain barrier (BBB), a formidable obstacle for many systemic cancer therapies.[5][6] This technical guide synthesizes the fundamental research on this compound's BBB penetration, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows.
Quantitative Analysis of this compound's Blood-Brain Barrier Penetration
The capacity of this compound to cross the BBB has been quantified in both preclinical and clinical settings. The following tables summarize the key pharmacokinetic parameters that demonstrate its presence and activity within the central nervous system (CNS).
Table 1: this compound Concentrations in Cerebrospinal Fluid (CSF) from the TBCRC049 Trial
| Parameter | Cycle 1 | Cycle 2 (Steady State) |
| This compound Concentration Range (ng/mL) | 0.57 - 12 | 0.94 - 25 |
| ONT-993* Concentration Range (ng/mL) | 0.28 - 2.0 | 0.31 - 4.7 |
| Median this compound CSF to Unbound Plasma Ratio | 0.60 (Range: 0.17 - 2.0) | 0.83 (Range: 0.19 - 2.1) |
| ONT-993 is the predominant metabolite of this compound. | ||
| Data from a pharmacokinetic analysis of the first 15 patients in the phase 2 TBCRC049 study.[7][8][9] |
Table 2: Preclinical and In Vitro Permeability Data
| Parameter | Value | Model System |
| Intrinsic Passive Transcellular Permeability (Papp,A-B / λ) | 13.3 x 10⁻⁶ cm/s | In vitro |
| ABCB1 (P-gp) Net Efflux Ratio | 13.74 | In vitro |
| ABCG2 (BCRP) Net Efflux Ratio | 7.71 | In vitro |
| Unbound Drug Brain Exposure (Css,ave,br) | 14.5 nmol/L | PBPK Model Prediction |
| HER2 Inhibition IC₅₀ | 6.9 nmol/L | In vitro |
| Target Engagement Ratio (TER) in Normal Brain | 2.1 | PBPK Model Prediction |
| *Data from physiologically based pharmacokinetic (PBPK) modeling and in vitro assays.[10][11] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effect by selectively inhibiting the tyrosine kinase domain of HER2, thereby blocking downstream signaling pathways that drive cell proliferation and survival.[1][12] In vitro studies have demonstrated that this compound inhibits the phosphorylation of both HER2 and HER3, leading to the suppression of the MAPK and PI3K-AKT signaling cascades.[13][14]
Experimental Protocols for Assessing Blood-Brain Barrier Penetration
The evaluation of this compound's CNS penetration has involved a combination of in vitro and in vivo models, as well as clinical trials. Below are detailed methodologies for key experiments.
In Vitro BBB Models
In vitro models are crucial for determining the passive permeability of a compound and its interaction with efflux transporters.[15][16]
1. Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB:
-
Objective: To assess the passive diffusion of this compound across a lipid membrane simulating the BBB.[17]
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids) to form an artificial membrane.
-
The donor compartment is filled with a solution of this compound at a known concentration.
-
The acceptor compartment is filled with a buffer solution.
-
The plate is incubated, allowing the compound to diffuse from the donor to the acceptor compartment.
-
The concentration of this compound in both compartments is measured at various time points using LC-MS/MS.
-
The permeability coefficient (Pe) is calculated based on the rate of diffusion.
-
2. Madin-Darby Canine Kidney (MDCK) II-MDR1/BCRP Transwell Assay:
-
Objective: To evaluate the role of P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) in the efflux of this compound.[16]
-
Methodology:
-
MDCKII cells overexpressing human MDR1 or BCRP are seeded onto a porous membrane in a transwell insert, forming a polarized monolayer.
-
The experiment is conducted in two directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).
-
This compound is added to the donor compartment (apical for A-B, basolateral for B-A).
-
Samples are taken from the acceptor compartment at specific time intervals.
-
The concentration of this compound is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
The efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio significantly greater than 1 indicates that the compound is a substrate for the transporter.
-
In Vivo Preclinical Models
Animal models are essential for evaluating the in vivo efficacy and pharmacokinetics of this compound in the CNS.
Intracranial Xenograft Model:
-
Objective: To assess the anti-tumor activity of this compound against HER2-positive tumors established in the brain.[5][18]
-
Methodology:
-
Immunocompromised mice (e.g., athymic nude mice) are used.
-
HER2-positive breast cancer cells (e.g., BT-474) are stereotactically implanted into the brain.[14]
-
Tumor growth is monitored using methods like bioluminescence imaging.[3]
-
Once tumors are established, mice are treated with this compound (e.g., 50 mg/kg orally, twice daily) or a vehicle control.[19]
-
Tumor volume and animal survival are monitored over time.
-
At the end of the study, brain tissue is collected for histological assessment of tumor response and pharmacokinetic analysis of this compound concentrations.[14][18]
-
Quantitative Whole-Body Autoradiography (QWBA):
-
Objective: To visualize and quantify the distribution of this compound in the whole body, including the brain and intracranial tumors.[14]
-
Methodology:
-
¹⁴C-labeled this compound is administered to tumor-bearing animals.
-
At various time points after administration, animals are euthanized and frozen.
-
Whole-body sagittal sections are prepared using a cryomicrotome.
-
The sections are exposed to a phosphor imaging plate.
-
The distribution of radioactivity, corresponding to the concentration of this compound and its metabolites, is quantified in different tissues, including the brain and CNS tumors.[3][14]
-
Clinical Trial Methodology (TBCRC049)
The TBCRC049 trial provided the first direct evidence of this compound's distribution into the CSF of patients with HER2-positive breast cancer and leptomeningeal metastasis.[7][20]
-
Objective: To evaluate the safety, efficacy, and CSF pharmacokinetics of this compound in combination with trastuzumab and capecitabine in patients with HER2-positive breast cancer and leptomeningeal metastasis.[9]
-
Methodology:
-
Eligible patients had newly diagnosed, untreated leptomeningeal metastasis.[20]
-
Patients received this compound 300 mg orally twice daily in combination with trastuzumab and capecitabine.[20]
-
Parallel pharmacokinetic samples of plasma and CSF were collected via an Ommaya reservoir on day 1 of cycles 1 and 2 at baseline (0h), 2-3h, 5-7h, and optionally at 24h post-Tucatinib administration.[9]
-
This compound and its metabolite ONT-993 concentrations in plasma and CSF were quantified using a validated liquid chromatography-mass spectrometry (LC-MS) method.[9][20]
-
Conclusion
References
- 1. onclive.com [onclive.com]
- 2. This compound | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. targetedonc.com [targetedonc.com]
- 5. HER2-Selective and Reversible Tyrosine Kinase Inhibitor this compound Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. targetedonc.com [targetedonc.com]
- 8. onclive.com [onclive.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Mechanistic Modeling of Central Nervous System Pharmacokinetics and Target Engagement of HER2 Tyrosine Kinase Inhibitors to Inform Treatment of Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. drugs.com [drugs.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Pharmacokinetic (PK) analyses in CSF and plasma from TBCRC049, an ongoing trial to assess the safety and efficacy of the combination of this compound, trastuzumab and capecitabine for the treatment of leptomeningeal metastasis (LM) in HER2 positive breast cancer. - ASCO [asco.org]
An In-depth Technical Guide to the Discovery of Novel Biomarkers for Tucatinib Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucatinib is a potent and highly selective tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1] It has demonstrated significant clinical activity in patients with HER2-positive breast cancer, including those with brain metastases.[2][3][4] Understanding the molecular determinants of sensitivity and resistance to this compound is crucial for optimizing patient selection, developing rational combination therapies, and overcoming acquired resistance. This technical guide provides an in-depth overview of the current knowledge on biomarkers for this compound sensitivity, detailed experimental protocols for their identification and validation, and a summary of key quantitative data.
This compound's Mechanism of Action
This compound functions by binding to the intracellular tyrosine kinase domain of HER2, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways.[5] This blockade primarily affects the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and Mitogen-activated protein kinase (MAPK)/ERK pathways, which are critical for cell proliferation, survival, and differentiation.[5][6][7] Unlike other HER2-targeted TKIs such as lapatinib and neratinib, this compound exhibits high selectivity for HER2 over the epidermal growth factor receptor (EGFR), which may contribute to its distinct efficacy and safety profile.[1][8]
Biomarkers of this compound Sensitivity and Resistance
Sensitivity Biomarkers
The primary determinant of this compound sensitivity is the amplification and/or overexpression of the ERBB2 gene (encoding HER2).[8] Preclinical studies have demonstrated a strong correlation between HER2 protein expression levels and the cytotoxic potency of this compound.[1]
-
High HER2 Expression and Phosphorylation: Cell lines with high levels of HER2 surface receptor density and baseline HER2 phosphorylation are particularly sensitive to this compound.[1] This suggests a dependency on activated HER2 signaling for survival.
-
HER2 Gene Amplification: The presence of ERBB2 gene amplification is a dominant correlate of response to this compound.[8]
Resistance Biomarkers
Resistance to this compound can be intrinsic or acquired and is often multifactorial.
-
Genomic Alterations:
-
Mutations in Downstream Signaling Pathways: While this compound can overcome resistance mediated by some PI3K pathway alterations, mutations in other downstream effectors may confer resistance.[9]
-
Co-occurring Mutations: A higher number of mutations detected in circulating tumor DNA (ctDNA) at baseline has been associated with a trend toward poorer progression-free survival in patients treated with this compound-based regimens.[10] Mutations in genes such as KMT2C, NOTCH4, and PIK3CA were frequently observed in baseline plasma samples of patients.[10]
-
Other Potential Resistance Genes: Preclinical studies have suggested that mutations in APC, VTCN1, CDK12, and RAC1 may also contribute to this compound resistance.
-
Quantitative Data Summary
Table 1: In Vitro this compound IC50 Values in HER2-Positive and HER2-Negative Cancer Cell Lines
| Cell Line | HER2 Status | This compound IC50 (nmol/L) | Reference |
| BT-474 | Positive | 33 | [1] |
| SK-BR-3 | Positive | 23-431 (range) | [1] |
| NCI-N87 | Positive (Gastric) | 4 (for pHER2 inhibition) | [1] |
| EFM192A | Positive | 17 | [8] |
| A431 | Negative (EGFR-amplified) | 16,471 | [1] |
| MDA-MB-468 | Negative (Triple-Negative) | 10,000 | [8] |
| Other HER2-Negative | Negative | 4,938 to >25,000 | [1] |
Table 2: Inhibition of HER2 and EGFR Phosphorylation by this compound
| Cell Line | Target | This compound IC50 (nmol/L) | Reference |
| BT-474 | pHER2 | 7 | [1] |
| A431 | pEGFR | >10,000 | [1] |
| NCI-N87 | pHER2 | 4 | [1] |
| NCI-N87 | pEGFR | >1,000 | [1] |
Table 3: Clinical Efficacy of this compound in Combination with Trastuzumab and Capecitabine (HER2CLIMB Trial)
| Endpoint | This compound Combination Arm | Placebo Combination Arm | Hazard Ratio (95% CI) | p-value | Reference |
| Overall Population | |||||
| Progression-Free Survival (PFS) | 7.6 months | 4.9 months | 0.57 (0.47-0.70) | <0.00001 | [11] |
| Overall Survival (OS) at 2 years | 51% | 40% | 0.73 (0.59-0.90) | 0.004 | [11] |
| Patients with Brain Metastases | |||||
| CNS-Progression-Free Survival (CNS-PFS) | 9.9 months | 4.2 months | 0.32 (0.22-0.48) | <0.0001 | [2] |
| Overall Survival (OS) | 21.6 months | 12.5 months | 0.73 (0.59-0.90) | 0.004 | [3] |
| Intracranial Objective Response Rate (ORR-IC) | 47.3% | 20.0% | - | 0.03 | [2] |
Table 4: Clinical Efficacy of this compound in Combination with Trastuzumab Emtansine (T-DM1) (HER2CLIMB-02 Trial)
| Endpoint | This compound + T-DM1 Arm | Placebo + T-DM1 Arm | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 9.5 months | 7.4 months | 0.76 (0.61-0.95) | 0.0163 | [12] |
| Median PFS in Patients with Brain Metastases | 7.8 months | - | - | - | [12] |
Experimental Protocols
Western Blot Analysis for HER2 Signaling Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of HER2 and downstream signaling proteins.
1. Sample Preparation:
- Culture HER2-positive breast cancer cells (e.g., BT-474, SK-BR-3) to 70-80% confluency.
- Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Load equal amounts of protein per lane onto a polyacrylamide gel.
- Perform electrophoresis to separate proteins by size.
- Transfer separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against pHER2 (e.g., Tyr1248), total HER2, pAKT (e.g., Ser473), total AKT, pERK1/2 (e.g., Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize protein bands using a chemiluminescence imaging system.
- Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Quantitative Flow Cytometry for HER2 Surface Expression
This protocol allows for the quantification of HER2 receptors on the cell surface.
1. Cell Preparation:
- Harvest cells using a non-enzymatic cell dissociation solution (e.g., Versene) to preserve surface proteins.
- Wash cells twice with ice-cold PBS containing 1% BSA (FACS buffer).
- Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.
2. Antibody Staining:
- Incubate cells with a fluorescently conjugated anti-HER2 antibody (or a primary anti-HER2 antibody followed by a fluorescently conjugated secondary antibody) for 30 minutes on ice in the dark.
- Include an isotype control to assess non-specific binding.
- Wash cells twice with FACS buffer.
3. Data Acquisition and Analysis:
- Resuspend cells in FACS buffer.
- Acquire data on a flow cytometer.
- Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI), which is proportional to the number of HER2 receptors.
- For absolute quantification, a set of beads with a known number of antibody binding sites can be used to generate a standard curve.
Next-Generation Sequencing (NGS) for Mutation Profiling
This protocol provides a general workflow for identifying genomic alterations that may confer resistance to this compound.
1. Sample Collection and DNA Extraction:
- Collect tumor tissue (formalin-fixed paraffin-embedded or fresh frozen) or liquid biopsy (plasma for ctDNA) samples.
- Extract genomic DNA using a suitable kit according to the manufacturer's instructions.
2. Library Preparation:
- Quantify and assess the quality of the extracted DNA.
- Fragment the DNA to the desired size.
- Perform end-repair, A-tailing, and adapter ligation.
- Use a targeted gene panel that includes genes implicated in HER2 signaling and drug resistance (e.g., ERBB2, PIK3CA, PTEN, TP53, APC, CDK12, etc.).
- Amplify the library using PCR.
3. Sequencing:
- Quantify and pool the libraries.
- Perform sequencing on a high-throughput sequencing platform.
4. Data Analysis:
- Perform quality control of the raw sequencing reads.
- Align reads to the human reference genome.
- Call genetic variants (single nucleotide variants, insertions/deletions, copy number variations).
- Annotate variants to identify their potential functional impact and clinical relevance.
Signaling Pathways and Experimental Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Intracranial Efficacy and Survival With this compound Plus Trastuzumab and Capecitabine for Previously Treated HER2-Positive Breast Cancer With Brain Metastases in the HER2CLIMB Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound vs Placebo, Both in Combination With Trastuzumab and Capecitabine, for Previously Treated ERBB2 (HER2)-Positive Metastatic Breast Cancer in Patients With Brain Metastases: Updated Exploratory Analysis of the HER2CLIMB Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HER2+ Cancer Cell Dependence on PI3K vs. MAPK Signaling Axes Is Determined by Expression of EGFR, ERBB3 and CDKN1B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Potential Resistance Mechanism to this compound in HER2+ Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 11. researchgate.net [researchgate.net]
- 12. onclive.com [onclive.com]
An In-depth Technical Guide to the Initial Studies on Tucatinib's Off-Target Effects
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the preclinical and early clinical data concerning the off-target effects of Tucatinib, a potent and highly selective HER2 tyrosine kinase inhibitor. The document focuses on its kinase selectivity profile, the methodologies used to determine this profile, and the clinical implications of its high selectivity.
Introduction
This compound (Tukysa®) is an oral, reversible, and ATP-competitive small-molecule inhibitor of the HER2 (ErbB2) tyrosine kinase[1]. It has demonstrated significant clinical efficacy in patients with HER2-positive metastatic breast cancer, including those with brain metastases[2][3][4]. A key characteristic of this compound that distinguishes it from other HER2-targeted tyrosine kinase inhibitors (TKIs), such as lapatinib and neratinib, is its high selectivity for HER2 over the epidermal growth factor receptor (EGFR)[4][5]. This selectivity profile is critical as it is associated with a more favorable toxicity profile, particularly a lower incidence of severe diarrhea and rash, which are common off-target effects related to EGFR inhibition[4][6]. This guide synthesizes initial study data to provide a comprehensive overview of this compound's off-target profile.
Kinase Selectivity and Off-Target Profile
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. Initial preclinical studies extensively profiled this compound against a broad panel of kinases to establish its on-target potency and identify potential off-target interactions.
Biochemical Kinase Assays
Biochemical assays using recombinant enzymes are fundamental in determining the direct inhibitory activity of a compound against specific kinases. This compound was evaluated against HER2 family members and a broad kinase panel.
Data Presentation:
Table 1: this compound Potency against HER Family Kinases (Biochemical Assay)
| Kinase Target | This compound IC₅₀ (nmol/L) | Lapatinib IC₅₀ (nmol/L) | Neratinib IC₅₀ (nmol/L) | Reference |
|---|---|---|---|---|
| HER2 | 6.9 | - | - | [5] |
| EGFR | 449 | - | - | [5] |
| HER4 | 310 | - | - | [5] |
IC₅₀: Half maximal inhibitory concentration. Data represents direct enzymatic inhibition.
A broader biochemical screen against 223 kinases confirmed this compound's high selectivity. At a concentration of 1 μmol/L, minimal inhibition of other kinases was observed, underscoring its specificity for HER2[5].
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by assessing the inhibitor's effect on target phosphorylation and cell proliferation in cancer cell lines with specific genetic backgrounds.
Data Presentation:
Table 2: this compound Activity in HER2-Amplified vs. EGFR-Amplified Cell Lines
| Assay Type | Cell Line | Primary Target | This compound IC₅₀ (nmol/L) | Lapatinib IC₅₀ (nmol/L) | Neratinib IC₅₀ (nmol/L) | Reference |
|---|---|---|---|---|---|---|
| Target Phosphorylation | BT-474 | HER2 | 7 | 46 | 2 | [5] |
| Target Phosphorylation | A431 | EGFR | >10,000 | 36 | 21 | [5] |
| Cell Proliferation | BT-474 | HER2 | 33 | - | - | [5] |
| Cell Proliferation | A431 | EGFR | 16,471 | - | - | [5] |
These results highlight a >1,000-fold enhancement in potency for HER2 over EGFR in cell-based signaling assays[5][7].
Off-Target Interactions with Cytochrome P450 Enzymes
In vitro studies were conducted to evaluate this compound's potential to inhibit major cytochrome P450 (P450) isoforms, which is critical for predicting drug-drug interactions.
Data Presentation:
Table 3: this compound Inhibition of Cytochrome P450 Isoforms
| P450 Isoform | Inhibition Type | Kᵢ (μM) | kᵢₙₐ꜀ₜ (min⁻¹) | IC₅₀ (μM) | Reference |
|---|---|---|---|---|---|
| CYP1A2 | Weak Inhibition | - | - | >20 | [8] |
| CYP2B6 | Weak Inhibition | - | - | >20 | [8] |
| CYP2C8 | Competitive Inhibition | 0.17 | - | - | [8] |
| CYP2C9 | Competitive Inhibition | 4.57 | - | - | [8] |
| CYP2C19 | Weak Inhibition | - | - | >20 | [8] |
| CYP2D6 | Weak Inhibition | - | - | >20 | [8] |
| CYP3A4 | Time-Dependent Inhibition | 0.54 | 0.011 | 0.80 | [8] |
Kᵢ: Inhibition constant; kᵢₙₐ꜀ₜ: maximal rate of inactivation. These data suggest this compound is a modest mechanism-based inactivator of CYP3A4[8].
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of preclinical data. The following sections describe the protocols for the key experiments cited.
Kinase-Inhibitory Activity Profiling Screen
-
Objective: To determine the selectivity of this compound by assessing its inhibitory activity against a broad panel of kinases.
-
Methodology: The kinase-inhibitory activity of this compound was analyzed against a panel of 223 kinases using a commercial service (KinaseProfiler, Millipore)[5].
-
Compound Preparation: this compound was prepared in appropriate solvents (e.g., DMSO) and diluted to final test concentrations of 1 μmol/L and 10 μmol/L[5].
-
Assay Conditions: Each kinase assay was run in duplicate. The concentration of the co-factor ATP was kept near the Michaelis constant (Kₘ) for each individual kinase to ensure sensitive detection of ATP-competitive inhibitors[5][9].
-
Reaction: Recombinant kinase, a suitable substrate (peptide or protein), and co-factors (e.g., MgCl₂) were combined in a reaction buffer[10]. The reaction was initiated by the addition of ATP.
-
Detection: The conversion of the substrate was measured. Common detection methods include radiometric assays (³³P-ATP), fluorescence polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®)[11][12].
-
Data Analysis: The percentage of remaining kinase activity in the presence of this compound was calculated relative to a vehicle control (e.g., DMSO). The results were used to generate a kinome-wide selectivity profile[5].
-
Cellular Target Phosphorylation Assay (ELISA-based)
-
Objective: To measure the potency of this compound in blocking HER2 and EGFR phosphorylation within a cellular context.
-
Methodology: Enzyme-Linked Immunosorbent Assays (ELISAs) were used to quantify total and phosphorylated HER2 and EGFR in cell lysates[5][13].
-
Cell Culture and Treatment: HER2-amplified BT-474 cells and EGFR-amplified A431 cells were cultured in appropriate media[5]. Cells were seeded in multi-well plates and allowed to adhere. Subsequently, cells were treated with a range of this compound concentrations for a specified duration (e.g., 2 hours)[14].
-
Cell Lysis: After treatment, the culture medium was removed, and cells were lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
ELISA Procedure:
-
Specific ELISA plates pre-coated with capture antibodies for total HER2 or total EGFR were used.
-
Cell lysates were added to the wells and incubated to allow the target proteins to bind to the capture antibodies.
-
Wells were washed to remove unbound components.
-
Detection antibodies specific for the phosphorylated forms of the proteins (e.g., anti-phospho-HER2) or total protein were added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A substrate was added, which is converted by the enzyme to produce a detectable signal (colorimetric or chemiluminescent).
-
-
Data Analysis: The signal from the phospho-specific antibody was normalized to the signal from the total protein antibody to account for variations in cell number. IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve[5][13].
-
Cell Viability Assay (Luminescent ATP-based)
-
Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.
-
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay was used, which quantifies ATP as an indicator of metabolically active, viable cells[13][15].
-
Cell Plating: Cells (e.g., BT-474, A431) were seeded into 96-well opaque-walled plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a 10-point titration of this compound or vehicle control (DMSO)[13].
-
Incubation: The plates were incubated for a prolonged period (e.g., 96 hours) under standard cell culture conditions (37°C, 5% CO₂) to allow for effects on cell proliferation[13].
-
Reagent Addition: The CellTiter-Glo® reagent was added to each well. This reagent contains a detergent to lyse the cells, releasing ATP, and a thermostable luciferase enzyme and its substrate, D-luciferin[12].
-
Signal Measurement: The plate was incubated for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal. The amount of light produced is directly proportional to the amount of ATP present, and thus to the number of viable cells. Luminescence was measured using a plate-reading luminometer[12].
-
Data Analysis: The luminescent signal from treated wells was normalized to the vehicle control wells. IC₅₀ values were determined from the resulting dose-response curves[13].
-
Visualizations: Pathways and Workflows
This compound's High-Selectivity Kinase Inhibition Profile
Caption: this compound's selective inhibition profile targeting HER2 with minimal off-target effects.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: Standard workflow for characterizing a selective kinase inhibitor like this compound.
This compound's Action on the HER2 Signaling Pathway
Caption: this compound selectively blocks HER2 signaling, avoiding EGFR-related off-target pathways.
Clinical Manifestations of this compound's Selectivity
The high selectivity of this compound observed in preclinical studies translates to a distinct clinical safety profile. Adverse events (AEs) commonly associated with less selective, dual HER2/EGFR inhibitors are notably less frequent or severe with this compound.
Data Presentation:
Table 4: Common Adverse Events (Any Grade) from the HER2CLIMB Trial
| Adverse Event | This compound Arm (%) | Placebo Arm (%) | Reference |
|---|---|---|---|
| Diarrhea | 81 | - | [16] |
| Palmar-Plantar Erythrodysesthesia | 63 | - | [17] |
| Nausea | 58 | - | [17] |
| Fatigue | 45 | - | [17] |
| Vomiting | 36 | - | [17] |
| Increased AST | 52 | - | [17] |
| Increased ALT | 43 | - | [17] |
Data is from patients receiving this compound in combination with trastuzumab and capecitabine[16][17]. The rates of Grade ≥3 diarrhea (12%) and rash are significantly lower than those reported for dual HER2/EGFR inhibitors[16][18].
Conclusion
Initial studies on this compound robustly demonstrate its profile as a highly selective HER2 kinase inhibitor. Both biochemical and cell-based assays confirm potent, single-digit nanomolar inhibition of HER2 with over 1,000-fold greater selectivity against EGFR[5][7]. This high degree of selectivity is a defining feature, minimizing the off-target inhibition of EGFR that is responsible for significant toxicities, such as severe diarrhea and rash, seen with other HER2-targeted TKIs[6]. The primary off-target interactions of clinical relevance appear to be with drug-metabolizing enzymes, specifically CYP3A4, rather than off-target kinases[8]. This favorable off-target profile provides a strong mechanistic rationale for this compound's observed clinical tolerability and its efficacy in treating HER2-positive cancers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Review - this compound (Tukysa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Combined With Ado-Trastuzumab Emtansine in Advanced ERBB2/HER2-Positive Metastatic Breast Cancer: A Phase 1b Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor this compound as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic and mechanistic investigation toward the characterization of this compound inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In vitro kinase assay [protocols.io]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. onclive.com [onclive.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. targetedonc.com [targetedonc.com]
- 18. Management of adverse events in patients with HER2+ metastatic breast cancer treated with this compound, trastuzumab, and capecitabine (HER2CLIMB). - ASCO [asco.org]
Methodological & Application
Application Notes and Protocols for Establishing Tucatinib-Resistant Cell Line Models
Introduction
Tucatinib is a highly selective and potent tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2). It is a crucial component of combination therapies for HER2-positive breast cancer, including cases with brain metastases. As with many targeted therapies, acquired resistance can limit the long-term efficacy of this compound. Understanding the mechanisms of resistance is paramount for the development of subsequent lines of therapy and novel treatment strategies. The establishment of in vitro this compound-resistant cancer cell line models is a fundamental first step in investigating these mechanisms and for screening new therapeutic agents that can overcome resistance.
These application notes provide a detailed protocol for generating and characterizing this compound-resistant HER2-positive breast cancer cell lines. The described methods are based on the principle of continuous, long-term exposure of cancer cells to gradually increasing concentrations of this compound.
Experimental Protocols
Part 1: Establishing this compound-Resistant Cell Lines
This protocol describes the generation of this compound-resistant (TucaR) cell lines from parental HER2-positive breast cancer cell lines (e.g., BT474, SKBR3) using a dose-escalation method.
Materials and Reagents:
-
HER2-positive breast cancer cell lines (e.g., BT474, SKBR3)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder, to be dissolved in DMSO to create a stock solution)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks (T25, T75)
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Protocol:
-
Initial IC50 Determination:
-
Culture the parental HER2-positive breast cancer cell lines in their recommended complete medium.
-
Determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a cell viability assay (see Part 2 for a detailed protocol). This will serve as a baseline for sensitivity.
-
-
Initiation of Resistance Induction:
-
Seed the parental cells in a T25 flask at a low density.
-
Begin by treating the cells with a low concentration of this compound, typically starting at the IC10 or IC20, which can be extrapolated from the initial dose-response curve.
-
Culture the cells in the presence of this starting concentration of this compound, changing the medium with freshly added drug every 3-4 days.
-
-
Dose Escalation:
-
Once the cells have adapted to the current drug concentration and are proliferating steadily (reaching 70-80% confluency), they can be passaged.
-
At each passage, a subset of the cells should be cryopreserved as a backup.
-
Gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitor the cells closely for signs of significant cell death. If a large proportion of cells die, the drug concentration may need to be reduced to the previous level until the culture recovers.
-
Continue this process of stepwise dose escalation. The development of significant resistance can take several months. The final concentration for this compound resistance has been reported to be up to 200 nM.
-
-
Establishment of a Stable Resistant Cell Line:
-
Once the cells are able to proliferate consistently at a high concentration of this compound (e.g., 10-20 times the parental IC50), the cell line is considered resistant.
-
Maintain the resistant cell line in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.
-
Regularly check the IC50 of the resistant cell line to confirm the level of resistance.
-
Experimental Workflow for Establishing this compound-Resistant Cell Lines
Caption: Workflow for generating this compound-resistant cell lines.
Part 2: Characterization of this compound-Resistant Cell Lines
A. Determination of IC50 and Resistance Index (RI)
Protocol using CellTiter-Glo® Luminescent Cell Viability Assay:
-
Cell Seeding:
-
Harvest logarithmically growing parental and this compound-resistant cells.
-
Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells with medium only for background measurement.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A 10-point dilution series is recommended.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as in the drug dilutions.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.
-
Calculate the Resistance Index (RI) as follows: RI = IC50 of Resistant Cells / IC50 of Parental Cells
-
B. Western Blot Analysis of HER2 Signaling Pathway
Protocol:
-
Cell Lysis:
-
Culture parental and resistant cells to 80-90% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies to consider include:
-
Phospho-HER2 (Tyr1221/1222)
-
Total HER2
-
Phospho-EGFR (Tyr1173)
-
Total EGFR
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Total p44/42 MAPK (Erk1/2)
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Data Presentation
Table 1: this compound Sensitivity in Parental and Resistant Cell Lines
| Cell Line | Parental/Resistant | This compound IC50 (nM) (Mean ± SD) | Resistance Index (RI) |
| BT474 | Parental | 15 ± 2.5 | - |
| BT474-TucaR | Resistant | 180 ± 15.2 | 12 |
| SKBR3 | Parental | 25 ± 3.1 | - |
| SKBR3-TucaR | Resistant | 275 ± 21.8 | 11 |
Note: The IC50 values presented are illustrative and should be determined experimentally.
Signaling Pathways in this compound Resistance
Acquired resistance to this compound in HER2-positive breast cancer is often associated with the upregulation of alternative signaling pathways that bypass the inhibition of HER2. A key mechanism that has been identified is the amplification of the Epidermal Growth Factor Receptor (EGFR) gene.
HER2 Signaling in this compound-Sensitive Cells
Caption: this compound inhibits HER2 phosphorylation and downstream signaling.
EGFR-Mediated this compound Resistance
Application Notes and Protocols for Tucatinib Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the administration of Tucatinib, a highly selective HER2 tyrosine kinase inhibitor, in mouse xenograft models. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound as a monotherapy or in combination with other agents for HER2-positive cancers.
Overview and Signaling Pathway
This compound is an oral, reversible, and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1] In HER2-positive cancers, the overexpression of the HER2 receptor leads to homo- or heterodimerization with other HER family members (EGFR, HER3, HER4), triggering downstream signaling cascades that promote cell proliferation, survival, and metastasis.[1] this compound exerts its anti-tumor effect by binding to the intracellular kinase domain of HER2, thereby inhibiting its phosphorylation and subsequent activation of the PI3K/AKT and MAPK signaling pathways.[1][2]
Caption: HER2 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Cell Lines and Xenograft Establishment
HER2-positive cancer cell lines are commonly used to establish xenograft models. The choice of cell line will depend on the cancer type being studied.
-
Recommended Cell Lines:
-
Animal Model:
-
Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel.
-
Subcutaneously inject 5 x 106 to 10 x 106 cells into the flank of each mouse.[3]
-
Monitor tumor growth regularly using calipers. Treatment should commence when tumors reach a predetermined size (e.g., 150-200 mm³).
-
This compound Formulation and Administration
-
Formulation: this compound can be formulated for oral administration. A common vehicle is 30% Captisol in water.[3][4]
-
Administration Route: Oral gavage is the standard route of administration.[3][5]
-
Dosage and Frequency: The dosage of this compound can vary depending on the experimental design and whether it is used as a monotherapy or in combination.
Data Presentation: Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data from preclinical studies on this compound.
Table 1: this compound Monotherapy in HER2+ Xenograft Models
| Cell Line | Mouse Strain | This compound Dose (mg/kg) | Administration Route | Frequency | Treatment Duration | Outcome |
| BT-474 (Breast) | Immunocompromised | 25, 50, 100 | Oral | Daily | 21 days | Dose-dependent tumor growth delay.[3] |
| KPL4 (Breast) | Nude | 25 | Oral | 5 days/week | Not Specified | Significant reduction in relative tumor volume.[6] |
Table 2: this compound in Combination Therapy in HER2+ Xenograft Models
| Cell Line/Model | Combination Agent(s) | This compound Dose (mg/kg) | Administration Route | Frequency | Outcome |
| BT-474 (Breast) | Trastuzumab | 50 | Oral | Twice Daily | Enhanced tumor growth suppression compared to single agents.[3] |
| BT-474 (Breast) | Docetaxel | Not Specified | Oral | Not Specified | Enhanced tumor growth suppression.[3] |
| NCI-N87 (Gastric) | Trastuzumab | 50 | Oral | Twice Daily | Enhanced tumor growth suppression.[3] |
| BT474-Br (Brain Metastasis) | Neural Stem Cells secreting anti-HER2 antibody | 20 | Oral | 21 consecutive days | Significant decrease in bioluminescence signal in the brain.[5] |
| KPL4 (Breast) | Venetoclax | 25 | Oral | 5 days/week | Significant reduction in relative tumor volume compared to single agents.[6] |
| Patient-Derived Xenograft (PDX) - Breast | Trastuzumab | 50 | Oral | Twice Daily | Greater tumor regression compared to either agent alone.[7] |
| Patient-Derived Xenograft (PDX) - Gastric | Trastuzumab | 50 | Oral | Twice Daily | Greater tumor regression compared to either agent alone.[7] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in a mouse xenograft model.
Caption: Experimental workflow for this compound efficacy studies in mouse xenografts.
Safety and Tolerability
In preclinical studies, this compound has been shown to be well-tolerated in mice, with animals exhibiting net positive weight gain over the course of the studies, similar to vehicle-treated controls.[3]
Conclusion
This protocol provides a comprehensive guide for the administration of this compound in mouse xenograft models. The provided data and methodologies will aid researchers in designing robust preclinical studies to further investigate the therapeutic potential of this targeted therapy for HER2-positive cancers. Adherence to institutional animal care and use committee guidelines is mandatory for all in vivo studies.[3]
References
- 1. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor this compound as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. HER2-Selective and Reversible Tyrosine Kinase Inhibitor this compound Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of this compound and neural stem cells secreting anti-HER2 antibody prolongs survival of mice with metastatic brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of HER2 Phosphorylation Following Tucatinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucatinib is a potent and highly selective oral tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor 2 (HER2).[1][2] In HER2-positive cancers, the overexpression of the HER2 receptor leads to increased cell signaling and proliferation, driving tumor growth.[2][3][4] this compound functions by binding to the intracellular kinase domain of HER2, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways.[2][3][4][5][6] This inhibition ultimately leads to a reduction in tumor cell proliferation and the induction of apoptosis.[1][4] Western blotting is a fundamental technique to elucidate the molecular mechanisms of drug action, and in this context, it is invaluable for quantifying the effect of this compound on HER2 phosphorylation and its downstream signaling cascades.
These application notes provide a comprehensive guide for researchers to perform Western blot analysis to assess the efficacy of this compound in inhibiting HER2 phosphorylation. Included are detailed protocols, data interpretation guidelines, and visualizations to facilitate a thorough understanding of the experimental workflow and the underlying biological pathways.
Mechanism of Action of this compound
This compound is a reversible TKI that is highly selective for HER2 over other members of the ErbB family, such as the epidermal growth factor receptor (EGFR).[1] This selectivity minimizes off-target effects. Upon binding to the ATP-binding site within the kinase domain of HER2, this compound prevents the autophosphorylation of the receptor, which is a critical step in its activation. The inhibition of HER2 phosphorylation subsequently blocks the activation of downstream signaling molecules, including AKT and ERK1/2, which are key mediators of cell survival and proliferation.[5][7] Studies have shown that this compound inhibits the phosphorylation of both HER2 and HER3, leading to the suppression of the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[7]
Quantitative Analysis of HER2 Pathway Inhibition by this compound
The efficacy of this compound in inhibiting HER2 signaling can be quantified by measuring the reduction in phosphorylation of HER2 and its downstream effectors. The following tables summarize representative quantitative data from preclinical studies.
Table 1: Inhibition of HER2 and Downstream Signaling Components by this compound
| Cell Line | Treatment | pHER2 Inhibition (%) | pAKT Inhibition (%) | pERK1/2 Inhibition (%) |
| BT-474 | This compound (200 nM) | Significant | Significant | Significant |
| EFM192A | This compound (200 nM) | Significant | Significant | Significant |
| BT-474-TR | This compound (200 nM) | Significant | Significant | Significant |
Data compiled from descriptive analyses in preclinical studies. "Significant" indicates a notable reduction in phosphorylation as observed in Western blot analyses.[7]
Table 2: IC50 Values of this compound in HER2-Positive Cell Lines
| Cell Line | This compound IC50 (µmol/L) |
| EFM192A | 0.017 |
| MDA-MB-468 (EGFR-amplified) | 10 |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.[7]
Experimental Protocol: Western Blot for HER2 Phosphorylation
This protocol provides a detailed methodology for assessing changes in HER2 phosphorylation in response to this compound treatment in HER2-positive cancer cell lines.
Materials and Reagents
-
HER2-positive breast cancer cell lines (e.g., BT-474, SKBR3)
-
This compound
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-HER2 (e.g., Tyr1221/1222, Tyr1248)
-
Rabbit anti-total HER2
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-total p44/42 MAPK (Erk1/2)
-
Mouse anti-β-actin or other loading control
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Culture HER2-positive cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 2, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and heat the samples.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-HER2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis to quantify the band intensities.
-
To analyze the phosphorylation status, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band. For loading consistency, normalize to a housekeeping protein like β-actin.
-
Data Interpretation and Troubleshooting
-
Expected Results: A dose- and time-dependent decrease in the phosphorylation of HER2, AKT, and ERK1/2 should be observed in this compound-treated cells compared to the vehicle control. Total protein levels of HER2, AKT, and ERK1/2 should remain relatively unchanged over short treatment durations.
-
Troubleshooting:
-
High Background: Optimize blocking conditions (time, reagent) and antibody concentrations. Ensure adequate washing steps.
-
No or Weak Signal: Confirm protein transfer, check antibody activity, and ensure the ECL substrate is fresh.
-
Inconsistent Loading: Use a reliable loading control and perform accurate protein quantification.
-
Conclusion
Western blot analysis is an essential tool for characterizing the mechanism of action of targeted therapies like this compound. By providing a quantitative measure of protein phosphorylation, researchers can effectively assess the drug's potency and its impact on key cancer-driving signaling pathways. The protocols and data presented here serve as a comprehensive resource for investigating the effects of this compound on HER2 signaling in a laboratory setting.
References
- 1. onclive.com [onclive.com]
- 2. drugs.com [drugs.com]
- 3. This compound | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Determining Tucatinib Potency using the CellTiter-Glo® Luminescent Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucatinib is a potent and highly selective tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2).[1][2] Overexpression of HER2 is a key driver in a significant subset of breast and other solid tumors.[3] this compound exerts its therapeutic effect by binding to the intracellular kinase domain of HER2, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, namely the PI3K/AKT and MAPK/ERK pathways.[4][5][6]
Determining the in vitro potency of this compound is a critical step in drug development and cancer research. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous method for assessing cell viability by quantifying ATP, an indicator of metabolically active cells.[7] This "add-mix-measure" assay is well-suited for high-throughput screening and generating dose-response curves to calculate key parameters such as the half-maximal inhibitory concentration (IC50).
These application notes provide a detailed protocol for generating this compound dose-response curves in HER2-positive breast cancer cell lines using the CellTiter-Glo® assay.
Mechanism of Action of this compound
This compound functions as a reversible, ATP-competitive inhibitor of the HER2 tyrosine kinase.[2] In HER2-overexpressing cancer cells, HER2 receptors can form homodimers or heterodimers with other members of the ErbB family, leading to constitutive activation of their intracellular kinase domains. This autophosphorylation initiates a cascade of downstream signaling events. This compound selectively binds to the kinase domain of HER2, preventing this autophosphorylation and blocking the activation of the PI3K/AKT and MAPK/ERK signaling pathways.[4][5][6] The inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis in HER2-dependent tumor cells.[8]
References
- 1. This compound | EGFR | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BT-474 Cells [cytion.com]
- 4. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. aacrjournals.org [aacrjournals.org]
Developing Patient-Derived Xenograft (PDX) Models for Preclinical Evaluation of Tucatinib in HER2-Positive Breast Cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a powerful preclinical platform. These models largely retain the histological and genetic characteristics of the original human tumor, offering a more predictive model for evaluating the efficacy of targeted therapies compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the development and utilization of HER2-positive (HER2+) breast cancer PDX models for studying the therapeutic effects of Tucatinib, a highly selective HER2 tyrosine kinase inhibitor.
This compound, in combination with other agents, has demonstrated significant clinical benefit in patients with HER2+ breast cancer, including those with brain metastases.[1][2][3] Preclinical studies using PDX models are crucial for further understanding its mechanism of action, identifying potential combination therapies, and exploring mechanisms of resistance.
Signaling Pathway of this compound Action
This compound functions as a reversible, ATP-competitive inhibitor of the HER2/ERBB2 tyrosine kinase.[4] By binding to the intracellular kinase domain of HER2, this compound blocks its phosphorylation and activation. This inhibition disrupts downstream signaling cascades, primarily the PI3K/AKT/mTOR and MAPK pathways, which are critical for cell proliferation, survival, and differentiation. The high selectivity of this compound for HER2 over other members of the EGFR family minimizes off-target effects.[4]
Caption: HER2 Signaling Pathway and this compound's Point of Intervention.
Experimental Workflow for this compound Studies in PDX Models
The development and utilization of PDX models for this compound studies involve a multi-step process, from patient tissue acquisition to data analysis. This workflow ensures the establishment of robust and well-characterized models for preclinical drug evaluation.
Caption: Experimental Workflow for this compound Studies in PDX Models.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies evaluating this compound in HER2+ breast cancer PDX models.
Table 1: this compound Monotherapy Efficacy in HER2+ PDX Models
| PDX Model | This compound Dose | Treatment Duration | Tumor Growth Inhibition (%) | Outcome | Reference |
| Breast Cancer PDX | 50 mg/kg BID, oral | Study Duration | 48 - 117 | Slowed growth or regression | [5] |
| Gastric Cancer PDX | 50 mg/kg BID, oral | Study Duration | Not Specified | Tumor growth inhibition | [5] |
| Colorectal Cancer PDX | 50 mg/kg BID, oral | Study Duration | Not Specified | Tumor growth inhibition | [5] |
| Esophageal Cancer PDX | 50 mg/kg BID, oral | Study Duration | Not Specified | Tumor growth inhibition | [5] |
Table 2: this compound Combination Therapy Efficacy in HER2+ PDX Models
| PDX Model | Combination Therapy | Treatment Duration | Tumor Growth Inhibition (%) | Outcome | Reference |
| Breast Cancer PDX | This compound (50 mg/kg BID) + Trastuzumab (20 mg/kg) | Study Duration | 85 - 137 | Sustained tumor regression | [4][5] |
| T-DM1 Resistant Breast Cancer PDX | This compound (50 mg/kg BID) + T-DM1 (10 mg/kg) | Study Duration | Not Specified | Enhanced antitumor activity | [2][6][7][8] |
| Intracranial BT-474 Xenograft | This compound (50 mg/kg BID) + T-DM1 (10 mg/kg) | Study Duration | Not Specified | Inhibited tumor growth, improved survival | [2][6][7][8] |
Table 3: Clinical Pharmacokinetics of this compound (for reference)
| Parameter | Value | Condition | Reference |
| Recommended Dose | 300 mg twice daily | In combination with trastuzumab and capecitabine | [9][10][11] |
| Steady-State Exposure (AUC) | 2.1-fold increase in breast cancer patients vs. healthy participants | 300 mg twice daily | [12][13] |
| Metabolism | Predominantly by CYP2C8 | - | [12] |
Experimental Protocols
Protocol 1: Establishment of HER2+ Breast Cancer PDX Models
1. Materials:
- Fresh HER2+ human breast tumor tissue obtained with patient consent and Institutional Review Board (IRB) approval.
- Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rg tm1Wjl/SzJ (NSG) or NOD/SCID mice), female, 6-8 weeks old.[14]
- Sterile surgical instruments.
- Growth media (e.g., DMEM/F-12) with antibiotics.
- Matrigel (optional).
- Anesthesia (e.g., isoflurane).
2. Procedure:
- Collect fresh tumor tissue from surgery in a sterile container with growth media on ice and process within 2-4 hours.
- In a sterile biosafety cabinet, wash the tissue with cold growth media to remove blood and necrotic tissue.
- Mince the tumor into small fragments of approximately 2-4 mm³.[15]
- Anesthetize the mouse.
- Make a small incision in the skin over the flank or in the mammary fat pad.[16]
- Create a subcutaneous pocket using blunt dissection.
- Implant one tumor fragment into the pocket. For mammary fat pad implantation, suture the fragment to the gland.
- Close the incision with surgical clips or sutures.
- Monitor the mice for tumor growth by caliper measurements twice a week.
- Once tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor for passaging (P1 generation) or cryopreservation.
Protocol 2: this compound Treatment in PDX Models
1. Materials:
- Established HER2+ breast cancer PDX-bearing mice with tumor volumes of 150-250 mm³.
- This compound formulation for oral gavage.
- Vehicle control.
- Calipers for tumor measurement.
2. Procedure:
- Randomize mice into treatment and control groups (n=8-10 mice per group).
- Prepare the this compound formulation at the desired concentration (e.g., for a 50 mg/kg dose).
- Administer this compound orally via gavage twice daily (BID).[6] Administer the vehicle control to the control group.
- For combination studies, administer other agents (e.g., trastuzumab at 20 mg/kg intraperitoneally, once weekly) according to the experimental design.[5]
- Measure tumor volume using calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Monitor mouse body weight and general health throughout the study.
- Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint volume.
- At the end of the study, euthanize the mice and harvest the tumors for downstream analysis.
Protocol 3: Immunohistochemistry (IHC) for Pharmacodynamic Analysis
1. Materials:
- Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissues.
- Primary antibodies against pHER2 (Phospho-HER2/ErbB2), pAKT (Phospho-Akt), and Ki-67.
- Secondary antibody detection system.
- DAB chromogen.
- Hematoxylin counterstain.
2. Procedure:
- Cut 4-5 µm sections from the FFPE tumor blocks.
- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval using appropriate heat-induced epitope retrieval (HIER) or enzyme-induced epitope retrieval (EIER) methods.
- Block endogenous peroxidase activity.
- Incubate with the primary antibody at the optimized dilution and incubation time.
- Wash and incubate with the appropriate secondary antibody.
- Develop the signal using DAB chromogen.
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.
- Analyze the slides under a microscope and quantify the staining intensity and percentage of positive cells.
Conclusion
The use of patient-derived xenograft models provides a clinically relevant platform for the preclinical evaluation of this compound in HER2-positive breast cancer. The protocols and data presented in these application notes offer a comprehensive guide for researchers to establish and utilize these models effectively. Rigorous adherence to these methodologies will enable the generation of robust and reproducible data to further elucidate the therapeutic potential of this compound and inform the design of future clinical trials.
References
- 1. This compound and trastuzumab in HER2-mutated metastatic breast cancer: a phase 2 basket trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HER2-Selective and Reversible Tyrosine Kinase Inhibitor this compound Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. championsoncology.com [championsoncology.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Item - FIGURE 5 from HER2-Selective and Reversible Tyrosine Kinase Inhibitor this compound Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 7. Collection - Data from HER2-Selective and Reversible Tyrosine Kinase Inhibitor this compound Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - Cancer Research Communications - Figshare [aacr.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. pfizermedical.com [pfizermedical.com]
- 10. drugs.com [drugs.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. Population Pharmacokinetic Analysis of this compound in Healthy Participants and Patients with Breast Cancer or Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetic Analysis of this compound in Healthy Participants and Patients with Breast Cancer or Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: Immunohistochemistry (IHC) for HER2 Expression in Tucatinib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the assessment of Human Epidermal Growth Factor Receptor 2 (HER2) expression by immunohistochemistry (IHC) in tumor tissues from patients considered for or undergoing treatment with Tucatinib. Accurate HER2 testing is critical for identifying patients who may benefit from this targeted therapy.
Introduction to this compound and HER2
This compound (Tukysa) is a highly selective tyrosine kinase inhibitor (TKI) that targets the intracellular domain of the HER2 protein.[1][2][3] By blocking the HER2 tyrosine kinase, this compound inhibits downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival in HER2-driven cancers.[1][4][5][6] this compound is used in combination with other agents like trastuzumab and capecitabine for the treatment of HER2-positive metastatic breast cancer and other solid tumors.[1][2][3][7]
HER2 is a transmembrane receptor tyrosine kinase that is overexpressed in a significant portion of breast, gastric, and other cancers.[8][9][10][11] This overexpression, often due to HER2 gene amplification, leads to the formation of HER2 homodimers and heterodimers (particularly with HER3), resulting in constitutive activation of downstream signaling pathways that promote tumor growth and progression.[9][12] Therefore, determining the HER2 status of a tumor is essential for guiding treatment decisions with HER2-targeted therapies like this compound.
HER2 Testing by Immunohistochemistry
Immunohistochemistry is a widely used method to assess HER2 protein expression on the surface of tumor cells. The staining intensity and pattern are semi-quantitatively scored to determine the HER2 status.
Table 1: HER2 Immunohistochemistry (IHC) Scoring Criteria for Breast Cancer
| IHC Score | Staining Pattern | HER2 Status | Recommended Action |
| 0 | No staining observed, or membrane staining that is incomplete and faint/barely perceptible and in ≤10% of tumor cells.[13][14] | Negative | Not eligible for HER2-targeted therapy. |
| 1+ | Incomplete membrane staining that is faint/barely perceptible and in >10% of tumor cells.[13][14] | Negative (HER2-Low) | May be eligible for certain antibody-drug conjugates.[15][16] |
| 2+ | Weak to moderate complete membrane staining in >10% of tumor cells, or strong complete membrane staining in ≤10% of tumor cells.[14][17][18] | Equivocal | Requires reflex testing with in situ hybridization (ISH) to assess for HER2 gene amplification.[10][19] |
| 3+ | Strong, complete, and circumferential membrane staining in >10% of tumor cells.[14][17][19] | Positive | Eligible for HER2-targeted therapy.[16] |
Note: The definition of "HER2-Low" is an evolving concept, particularly with the advent of new therapies. It generally refers to tumors with an IHC score of 1+ or 2+ that are ISH-negative.[15][16][17]
Table 2: HER2 Immunohistochemistry (IHC) Scoring Criteria for Gastric and Gastroesophageal Junction (GEJ) Adenocarcinoma
Due to the characteristic basolateral and more heterogeneous staining pattern in gastric cancers, specific scoring criteria are recommended.[11]
| IHC Score | Staining Pattern in Biopsy Specimen | Staining Pattern in Surgical Resection Specimen | HER2 Status |
| 0 | No reactivity or membranous reactivity in <10% of tumor cells. | No reactivity or membranous reactivity in <10% of tumor cells. | Negative |
| 1+ | Faint/barely perceptible membranous reactivity in ≥10% of tumor cells. | Faint/barely perceptible membranous reactivity in ≥10% of tumor cells. | Negative |
| 2+ | Weak to moderate complete, basolateral, or lateral membranous reactivity in ≥10% of tumor cells. | Weak to moderate complete, basolateral, or lateral membranous reactivity in a cohesive group of at least 5 cells. | Equivocal (Requires ISH) |
| 3+ | Strong complete, basolateral, or lateral membranous reactivity in ≥10% of tumor cells. | Strong complete, basolateral, or lateral membranous reactivity in a cohesive group of at least 5 cells. | Positive |
This compound Clinical Trial Data Overview
The efficacy of this compound has been demonstrated in several clinical trials, with patient selection based on HER2 status.
Table 3: Summary of Key Clinical Trials for this compound
| Trial Name | Cancer Type | Patient Population (HER2 Status) | Treatment Arms | Key Efficacy Outcomes |
| HER2CLIMB (NCT02614794) | Metastatic Breast Cancer | HER2-Positive (IHC 3+ or ISH+) | This compound + Trastuzumab + Capecitabine vs. Placebo + Trastuzumab + Capecitabine | Median Progression-Free Survival (PFS): 7.8 vs. 5.6 months; Median Overall Survival (OS): 21.9 vs. 17.4 months.[20][21] |
| MOUNTAINEER (NCT03043313) | Metastatic Colorectal Cancer | HER2-Positive | This compound + Trastuzumab | Confirmed Objective Response Rate (cORR): 38.1%.[7] |
| SGNTUC-019 (NCT04579380) | Metastatic Biliary Tract Cancer | HER2-Positive (IHC 3+ or ISH+) | This compound + Trastuzumab | cORR: 46.7%.[22][23] |
| SGNTUC-019 (HER2-mutated cohort) | Metastatic Breast Cancer | HER2-mutated (HER2-low or IHC 0 by central testing) | This compound + Trastuzumab (± Fulvestrant) | cORR: 41.9%.[6] |
Experimental Protocols
Protocol 1: Immunohistochemistry for HER2 Protein Expression
This protocol provides a general workflow for HER2 IHC staining. Laboratories should follow validated procedures and the specific instructions provided with the antibody and detection system in use.
1. Specimen Handling and Preparation:
- Tissue fixation should be in 10% neutral buffered formalin.
- Fixation time should be between 6 and 72 hours.
- Embed fixed tissue in paraffin and section at 4-5 µm thickness.
- Mount sections on positively charged slides.
2. Deparaffinization and Rehydration:
- Bake slides at 60°C for at least 30 minutes.
- Deparaffinize slides in xylene or a xylene substitute.
- Rehydrate through graded alcohols to distilled water.
3. Antigen Retrieval:
- Perform heat-induced epitope retrieval (HIER) using a validated buffer (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0) in a water bath, pressure cooker, or steamer.
- Follow manufacturer's recommendations for temperature and time.
4. Staining Procedure:
- Peroxidase Block: Incubate sections with a hydrogen peroxide solution to block endogenous peroxidase activity.
- Primary Antibody: Apply a validated anti-HER2 primary antibody (e.g., rabbit monoclonal antibody clone 4B5) at the optimal dilution and incubate according to the manufacturer's instructions.
- Detection System: Use a polymer-based detection system to visualize the primary antibody.
- Chromogen: Apply a chromogen such as 3,3'-Diaminobenzidine (DAB) to produce a brown precipitate at the site of the antigen-antibody reaction.
- Counterstain: Lightly counterstain with hematoxylin to visualize cell nuclei.
5. Dehydration, Clearing, and Mounting:
- Dehydrate slides through graded alcohols.
- Clear in xylene or a xylene substitute.
- Coverslip using a permanent mounting medium.
6. Quality Control:
- Include on-slide controls with cell lines or tissues demonstrating known HER2 expression levels (IHC 0, 1+, 3+).[19]
- External quality assurance programs are highly recommended.
7. Interpretation and Scoring:
- A qualified pathologist should score the slides based on the appropriate scoring guidelines (see Tables 1 and 2).
- Scoring should be performed on the invasive component of the tumor.
Visualizations
HER2 Signaling Pathway and this compound's Mechanism of Action
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for HER2 IHC Staining
Caption: A streamlined workflow for HER2 immunohistochemistry.
Logical Relationship for HER2 Status Determination
Caption: Decision tree for determining HER2 status using IHC and ISH.
References
- 1. drugs.com [drugs.com]
- 2. indianpharmanetwork.in [indianpharmanetwork.in]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound and trastuzumab in HER2-mutated metastatic breast cancer: a phase 2 basket trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HER2 status in breast cancer: changes in guidelines and complicating factors for interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HER2 Inhibition in Gastric Cancer—Novel Therapeutic Approaches for an Established Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. her2know.com [her2know.com]
- 14. Immunohistochemical HER2 Recognition and Analysis of Breast Cancer Based on Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HER2 Testing in Breast Cancer -… | College of American Pathologists [cap.org]
- 16. Breast Cancer HER2 Status | What is HER2 Status? | American Cancer Society [cancer.org]
- 17. breastcancer.org [breastcancer.org]
- 18. Semi-automated analysis of HER2 immunohistochemistry in invasive breast carcinoma using whole slide images: utility for interpretation in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jcp.bmj.com [jcp.bmj.com]
- 20. This compound and Trastuzumab Deruxtecan Show Promise in HER2+ Breast Cancer - Cancer Commons [cancercommons.org]
- 21. onclive.com [onclive.com]
- 22. This compound and Trastuzumab for Previously Treated Human Epidermal Growth Factor Receptor 2–Positive Metastatic Biliary Tract Cancer (SGNTUC-019): A Phase II Basket Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Quantitative PCR (qPCR) Analysis of Gene Expression Changes Induced by Tucatinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing quantitative PCR (qPCR) to analyze changes in gene expression following treatment with Tucatinib, a highly selective HER2 tyrosine kinase inhibitor.
Introduction to this compound and its Mechanism of Action
This compound is an oral, potent, and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2) tyrosine kinase.[1][2][3] Overexpression of HER2 is a key driver in several cancers, particularly certain types of breast and colorectal cancer. This compound functions by binding to the intracellular kinase domain of HER2, thereby blocking its phosphorylation and activation. This inhibition disrupts downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5] By selectively targeting HER2, this compound offers a targeted therapeutic approach with a potentially more favorable safety profile compared to less selective inhibitors.
Importance of Monitoring Gene Expression Changes
Analyzing changes in gene expression in response to this compound treatment is critical for several reasons:
-
Pharmacodynamic Biomarkers: Quantifying the modulation of downstream target genes can serve as a pharmacodynamic biomarker to confirm target engagement and the biological activity of this compound in preclinical and clinical settings.
-
Mechanism of Action Studies: Elucidating the precise downstream effects of HER2 inhibition on gene transcription provides deeper insights into this compound's mechanism of action.
-
Identifying Resistance Mechanisms: Alterations in gene expression profiles may reveal the emergence of resistance pathways, enabling the development of combination therapies to overcome resistance.
-
Patient Stratification: Gene expression signatures may help identify patient populations most likely to respond to this compound treatment.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflow for analyzing gene expression changes using qPCR.
Caption: this compound inhibits HER2, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways.
Caption: Experimental workflow for analyzing gene expression changes using qPCR after this compound treatment.
Quantitative Data Summary
The following tables summarize representative data on the fold change in mRNA expression of key downstream target genes of the HER2 signaling pathway following treatment with a HER2 tyrosine kinase inhibitor with a similar mechanism to this compound. This data is derived from a study by O'Neill et al. (2012) which investigated the effects of lapatinib on various breast cancer cell lines.[6][7]
Table 1: Upregulation of Gene Expression in Lapatinib-Sensitive Breast Cancer Cell Lines
| Gene | BT474 (Fold Change) | SKBR3 (Fold Change) |
| RB1CC1 | 2.5 | 3.1 |
| FOXO3a | 2.8 | 3.5 |
| NR3C1 | 2.2 | 2.9 |
| ERBB3 | 2.1 | 2.6 |
Table 2: Downregulation of Gene Expression in Lapatinib-Sensitive Breast Cancer Cell Lines
| Gene | BT474 (Fold Change) | SKBR3 (Fold Change) |
| CCND1 | -3.4 | -4.2 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Choose appropriate HER2-positive cancer cell lines (e.g., SKBR3, BT474 for breast cancer).
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Replace the cell culture medium with the medium containing this compound or vehicle control (DMSO). Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
Lyse the cells directly in the culture wells using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is considered pure.
-
Verify RNA integrity using gel electrophoresis or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Follow the manufacturer's instructions for the reverse transcription reaction.
-
Protocol 3: Quantitative PCR (qPCR)
-
Primer Design: Design or obtain pre-validated primers for the target genes (e.g., CCND1, FOXO3a, RB1CC1, ERBB3) and at least one stable reference gene (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing SYBR Green or a probe-based master mix, forward and reverse primers, and cDNA template.
-
Set up reactions in triplicate for each sample and gene.
-
Include no-template controls (NTC) to check for contamination.
-
-
qPCR Cycling Conditions:
-
Use a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing (e.g., 60°C for 30 seconds)
-
Extension (e.g., 72°C for 30 seconds)
-
-
-
Include a melt curve analysis at the end of the run for SYBR Green-based assays to verify the specificity of the amplified product.
-
Protocol 4: Data Analysis
-
Data Collection: Collect the cycle threshold (Ct) values for each reaction.
-
Relative Quantification: Use the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
-
Step 1: Calculate ΔCt: ΔCt = Ct (target gene) - Ct (reference gene)
-
Step 2: Calculate ΔΔCt: ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
Step 3: Calculate Fold Change: Fold Change = 2-ΔΔCt
-
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed gene expression changes.
References
- 1. Comparative analysis of drug response and gene profiling of HER2-targeted tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gene expression changes as markers of early lapatinib response in a panel of breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene expression changes as markers of early lapatinib response in a panel of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR-Cas9 Screen to Identify Genes Mediating Tucatinib Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tucatinib is a highly selective and reversible tyrosine kinase inhibitor (TKI) of the human epidermal growth factor receptor 2 (HER2).[1][2] It is used in combination with other agents like trastuzumab and capecitabine for the treatment of HER2-positive breast cancer, including cases with brain metastases.[3] this compound functions by binding to the intracellular domain of the HER2 protein, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for cell proliferation and survival.[1][4][5] Despite its efficacy, acquired resistance to this compound can emerge, limiting its long-term clinical benefit. The mechanisms of resistance are not fully understood but are thought to involve genetic alterations that reactivate HER2 signaling or bypass its inhibition. Identifying the genes and pathways that mediate this compound resistance is critical for developing novel therapeutic strategies to overcome it.
This document provides detailed application notes and protocols for utilizing a genome-wide CRISPR-Cas9 knockout screen to systematically identify genes whose loss confers resistance to this compound in HER2-positive cancer cells.
Data Presentation: Known and Potential Mediators of this compound Resistance
While a dedicated CRISPR-Cas9 screen for this compound resistance has not been extensively published, preclinical studies and genomic analyses of patient samples have implicated several genes and pathways in resistance to HER2-targeted therapies, including this compound. This table summarizes key findings that can inform the design and interpretation of a CRISPR-Cas9 screen.
| Gene/Pathway | Function | Implication in this compound Resistance | Reference |
| EGFR | Receptor tyrosine kinase, member of the HER family | Amplification of EGFR can lead to pathway reactivation and bypass of HER2 blockade. | N/A |
| HER2 (ERBB2) | Primary target of this compound | Mutations in the HER2 kinase domain, such as L755S, can impair this compound binding and confer resistance. | N/A |
| PIK3CA | Catalytic subunit of PI3K | Activating mutations can lead to constitutive activation of the PI3K/AKT pathway, downstream of HER2. | N/A |
| KMT2C | Histone methyltransferase | Mutations have been correlated with unfavorable clinical outcomes in patients treated with this compound. | N/A |
| NOTCH4 | Notch receptor | Mutations have been identified in baseline plasma of patients treated with this compound. | N/A |
Experimental Protocols
This section outlines a detailed protocol for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to this compound resistance.
Cell Line Selection and Culture
-
Cell Line: Select a HER2-positive breast cancer cell line known to be sensitive to this compound (e.g., SKBR3, BT-474).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Ensure cells are free of mycoplasma contamination.
Determination of this compound IC50
-
Objective: To determine the optimal concentration of this compound for the screen. The concentration should be sufficient to inhibit the growth of wild-type cells but allow for the survival and outgrowth of resistant clones.
-
Procedure:
-
Plate cells in a 96-well plate at an appropriate density.
-
Treat cells with a serial dilution of this compound for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 (half-maximal inhibitory concentration) value. For the screen, a concentration of ~IC80 is often a good starting point.
-
Lentiviral Production of sgRNA Library
-
sgRNA Library: Utilize a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello).[6]
-
Procedure:
-
Transfect HEK293T cells with the pooled sgRNA library plasmids and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the lentivirus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the virus and determine the viral titer.
-
Lentiviral Transduction of Cas9 and sgRNA Library
-
Objective: To generate a population of cells where each cell has a single gene knockout.
-
Procedure:
-
First, establish a stable Cas9-expressing cell line by transducing the parental cells with a lentivirus expressing Cas9 and a selection marker (e.g., blasticidin). Select and expand a polyclonal population with high Cas9 activity.
-
Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Select transduced cells with puromycin to eliminate non-transduced cells.
-
This compound Selection Screen
-
Procedure:
-
After puromycin selection, harvest a baseline cell population (Day 0) for genomic DNA extraction.
-
Split the remaining cells into two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm (treated with the predetermined concentration of this compound).
-
Culture the cells for 14-21 days, passaging as necessary and maintaining a sufficient number of cells to preserve the library complexity.
-
Harvest cells from both arms at the end of the screen for genomic DNA extraction.
-
Next-Generation Sequencing (NGS) and Data Analysis
-
Procedure:
-
Isolate genomic DNA from the Day 0 and final cell pellets.
-
Amplify the sgRNA cassette from the genomic DNA by PCR.
-
Perform high-throughput sequencing of the PCR amplicons.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.[7]
-
Gene-level scores are calculated to identify candidate resistance genes.
-
Hit Validation
-
Procedure:
-
Validate top candidate genes by generating individual knockout cell lines using 2-3 independent sgRNAs per gene.
-
Confirm gene knockout by sequencing or Western blot.
-
Perform cell viability assays to confirm that knockout of the candidate gene confers resistance to this compound.
-
Mandatory Visualizations
Caption: HER2 signaling pathway and this compound's mechanism of action.
Caption: Experimental workflow for the CRISPR-Cas9 screen.
References
- 1. This compound | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Tucatinib Dosage for In Vivo Xenograft Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Tucatinib dosage in in vivo xenograft studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mouse xenograft models?
A1: Based on preclinical studies, a common starting dose range for this compound as a single agent in mouse xenograft models is 25-100 mg/kg, administered orally (PO) once daily (QD).[1] Another frequently used and effective dosing regimen is 50 mg/kg administered orally twice daily (BID).[2][3][4] The choice of the initial dose can depend on the specific xenograft model (cell line-derived vs. patient-derived) and the tumor type.[1][3]
Q2: How should this compound be formulated for oral administration in mice?
A2: this compound is typically formulated for oral gavage in a vehicle such as 30% Captisol.[1][5] It is crucial to ensure a homogenous and stable suspension for consistent dosing.
Q3: What are common combination therapies used with this compound in xenograft studies?
A3: this compound has been effectively combined with several other agents in preclinical xenograft models, including:
-
Ado-trastuzumab emtansine (T-DM1): An antibody-drug conjugate.[3]
The combination of this compound with these agents has been shown to enhance antitumor activity compared to monotherapy.[3][6]
Q4: What is the mechanism of action of this compound?
A4: this compound is a highly selective and reversible tyrosine kinase inhibitor (TKI) of Human Epidermal Growth Factor Receptor 2 (HER2).[7][8] By binding to the kinase domain of HER2, this compound inhibits its phosphorylation, thereby blocking downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways.[6][9][10] This inhibition leads to a reduction in tumor cell proliferation and survival.[8]
Troubleshooting Guide
Q5: My this compound-treated mice are not showing significant tumor growth inhibition. What are the possible reasons?
A5: Several factors could contribute to a lack of efficacy:
-
Suboptimal Dosage: The dose of this compound may be too low for the specific tumor model. Consider performing a dose-response study to determine the optimal dose for your model.
-
Drug Formulation and Administration: Ensure the this compound suspension is homogenous and administered correctly via oral gavage. Improper administration can lead to inconsistent dosing.
-
Tumor Model Resistance: The chosen cell line or PDX model may have intrinsic or acquired resistance to HER2-targeted therapies.
-
Frequency of Dosing: A once-daily regimen may not be sufficient to maintain therapeutic drug concentrations. Consider switching to a twice-daily (BID) dosing schedule.[2][3]
Q6: Are there any common toxicities to monitor for in mice treated with this compound?
A6: Preclinical studies generally report that this compound is well-tolerated in mice, often without the need for dosing holidays that are common with chemotherapy.[11][12] However, it is always crucial to monitor for signs of toxicity:
-
Body Weight: Monitor mouse body weight regularly. Significant weight loss can be an indicator of toxicity.
-
Clinical Observations: Observe the general health and behavior of the mice daily.
-
Hepatotoxicity: While more commonly reported in clinical settings, it is prudent to monitor liver function through blood analysis, especially in long-term studies.[13]
Q7: I am planning a combination study with this compound. What should I consider?
A7: When designing a combination study, consider the following:
-
Mechanism of Action of Combination Agent: Choose a partner agent with a complementary mechanism of action to potentially achieve synergistic effects.[3]
-
Dosing Schedule: The timing and frequency of administration for both this compound and the combination agent should be carefully planned to maximize efficacy and minimize overlapping toxicities.
-
Drug-Drug Interactions: Be aware of potential pharmacokinetic interactions that could alter the exposure of either drug.
-
Control Groups: Include appropriate control groups for each monotherapy to accurately assess the contribution of each agent to the combination effect.
Data Presentation
Table 1: Summary of this compound Monotherapy Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose (mg/kg) & Schedule | Outcome | Reference |
| BT-474 | Breast Cancer | 25 or 50, PO, QD | Tumor growth delay | [1] |
| NCI-N87 | Gastric Cancer | 50, PO, QD | Tumor growth inhibition | [1] |
| Multiple PDX | Breast, Gastric, Colorectal, Esophageal | 50, PO, BID | 48% to 117% Tumor Growth Inhibition (%TGI) | [4] |
Table 2: Summary of this compound Combination Therapy Efficacy in Xenograft Models
| Xenograft Model | Combination Agent(s) | This compound Dose (mg/kg) & Schedule | Combination Agent Dose & Schedule | Outcome | Reference |
| BT-474 | Trastuzumab | 50, PO, BID | 20 mg/kg, IP, Q3D or QW | Improved tumor regression vs. monotherapy | [5] |
| BT-474 | Docetaxel | 50, PO, BID | 10 mg/kg, IV, QW | Significantly more active than either drug alone | [5] |
| T-DM1-resistant PDX | T-DM1 | 50, PO, BID | 10 mg/kg, single dose | Increased antitumor activity | [3] |
| BT-474-Br (intracranial) | LM008-HER2Ab | 20, PO, QD | N/A | Prolonged survival | [7] |
Experimental Protocols
General Protocol for a Subcutaneous Xenograft Study with this compound
-
Cell Culture: Culture HER2-positive cancer cells (e.g., BT-474) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse. For PDX models, implant tumor fragments.[1][3]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 150-300 mm³).[11]
-
Randomization: Randomize mice into treatment and control groups.
-
This compound Formulation: Prepare a suspension of this compound in 30% Captisol.[1]
-
Administration: Administer this compound via oral gavage at the desired dose and schedule. Administer vehicle to the control group.
-
Tumor Measurement: Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, study duration, or signs of toxicity).
Mandatory Visualizations
Caption: HER2 Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for this compound Xenograft Studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. HER2-Selective and Reversible Tyrosine Kinase Inhibitor this compound Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of this compound and neural stem cells secreting anti-HER2 antibody prolongs survival of mice with metastatic brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Collection - Data from this compound has Selective Activity in HER2-Positive Cancers and Significant Combined Activity with Approved and Novel Breast CancerâTargeted Therapies - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Troubleshooting Poor Tucatinib Solubility in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Tucatinib in cell-based assays, ensuring its proper dissolution and stability in culture media is critical for obtaining accurate and reproducible results. This compound, a potent and selective HER2 inhibitor, is characterized by its poor aqueous solubility, which can present significant challenges in experimental setups. This guide provides troubleshooting strategies and frequently asked questions to address common issues related to this compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] this compound exhibits high solubility in DMSO, typically in the range of 41 to 96 mg/mL.[1][2]
Q2: Why does my this compound precipitate when I add it to my cell culture medium?
A2: Precipitation of this compound upon addition to aqueous cell culture medium is a common issue due to its low water solubility.[1][4] This can be exacerbated by several factors, including:
-
High final concentration: The desired final concentration of this compound in the medium may exceed its solubility limit.
-
Direct dilution of high-concentration stock: Adding a highly concentrated DMSO stock directly to the medium can cause the compound to rapidly precipitate before it can be adequately dispersed.
-
pH of the medium: this compound's solubility is pH-dependent, with higher solubility at a lower pH.[3][4] Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4, which is not optimal for this compound solubility.[5][6]
-
Presence of serum: Components in Fetal Bovine Serum (FBS) can sometimes interact with small molecules, potentially affecting their solubility.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. For sensitive cell lines, it is advisable to keep the DMSO concentration even lower, for instance, at or below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration without the drug) in your experiments to account for any effects of the solvent.
Q4: Can I pre-dissolve this compound directly in the cell culture medium?
A4: It is not recommended to dissolve this compound directly in cell culture medium due to its poor aqueous solubility. The most reliable method is to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the medium.
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture experiments, follow these troubleshooting steps:
Initial Steps:
-
Visual Inspection: Carefully inspect your culture plates or flasks for any visible signs of precipitation, which may appear as a fine white powder, crystals, or a cloudy appearance in the medium.
-
Microscopic Examination: Use a microscope to examine the culture wells. Drug precipitate can sometimes be mistaken for microbial contamination. Precipitate will typically appear as crystalline structures, whereas microbial contamination will present as distinct organisms (e.g., bacteria, yeast, fungi).
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting this compound precipitation in cell culture.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher). For example, for a 10 mM stock solution of this compound (Molecular Weight: 480.52 g/mol ), dissolve 4.805 mg in 1 mL of DMSO.
-
Vortex or gently warm the solution (e.g., in a 37°C water bath) until the this compound is completely dissolved. Ensure no visible particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium (e.g., RPMI-1640 or DMEM with FBS and other supplements)
-
Sterile tubes for dilution
-
-
Procedure (Serial Dilution Method):
-
Step 1: Intermediate Dilution (Recommended):
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed complete medium. For example, dilute your 10 mM stock 1:100 in medium to get a 100 µM intermediate solution. This helps to gradually decrease the DMSO concentration.
-
-
Step 2: Final Dilution:
-
Add the required volume of the intermediate this compound solution to your culture plates/flasks containing pre-warmed medium to achieve the final desired concentration.
-
Immediately after adding the this compound solution, gently swirl the plate or flask to ensure rapid and uniform mixing.
-
-
Example for a final concentration of 1 µM in 1 mL of medium:
-
Prepare a 100 µM intermediate solution from a 10 mM stock.
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of medium in the well.
-
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 480.52 g/mol | [1] |
| Solubility in DMSO | 96 mg/mL (~199.8 mM) | [1][2] |
| Solubility in Ethanol | 21 mg/mL (~43.7 mM) | [1] |
| Aqueous Solubility | Practically insoluble | [1][4] |
| pH-dependent Solubility | High solubility at pH < 4 (>18.9 mg/mL); Low solubility at pH > 4 (<0.4 mg/mL) | [4] |
| Typical Cell-based Assay IC50 | 7-8 nM for HER2 | [1][2] |
| Typical Cell Culture Concentrations | 0.1 µM to 10 µM | [7][8][9] |
This compound's Mechanism of Action: HER2 Signaling Pathway
This compound is a highly selective and reversible tyrosine kinase inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] Overexpression of HER2 in cancer cells leads to the activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which promote cell proliferation, survival, and differentiation.[10][11][12][13][14] this compound exerts its anti-tumor activity by binding to the intracellular kinase domain of HER2, thereby inhibiting its phosphorylation and subsequent activation of these downstream pathways.[13]
Caption: this compound inhibits HER2, blocking downstream PI3K/AKT and MAPK signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. japsonline.com [japsonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]
- 6. scientificbio.com [scientificbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vitro and ex vivo anti-tumor effect and mechanism of this compound in leukemia stem cells and ABCG2-overexpressing leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. HER2 amplification in tumors activates PI3K/Akt signaling independent of HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Overcoming EGFR-Mediated Resistance to Tucatinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating EGFR-mediated resistance to Tucatinib in HER2-positive breast cancer models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound involving the EGFR pathway?
A1: Preclinical studies have identified two primary mechanisms of EGFR-mediated resistance to this compound:
-
EGFR Amplification: Tumor cells can acquire amplification of the EGFR gene, leading to increased EGFR protein expression. This allows for enhanced signaling that can bypass the HER2 inhibition by this compound[1][2][3][4].
-
Ligand-Mediated Pathway Activation: Increased expression and secretion of EGFR ligands, such as Transforming Growth Factor-alpha (TGF-α) and Epidermal Growth Factor (EGF), can lead to hyperactivation of the EGFR signaling pathway. This ligand-driven signaling can render cells resistant to this compound by reactivating downstream pathways despite HER2 blockade[1][3][5][6].
Q2: My this compound-resistant cells show increased phosphorylation of HER2, even in the presence of this compound. What could be the cause?
A2: This phenomenon is often observed in cells with acquired EGFR amplification. The amplified EGFR can form heterodimers with HER2. This EGFR-HER2 heterodimerization can lead to the transactivation and phosphorylation of HER2, thereby reactivating downstream signaling pathways like PI3K/AKT and MAPK, even when this compound is bound to HER2[1][2][3].
Q3: What are the potential therapeutic strategies to overcome EGFR-mediated resistance to this compound?
A3: Several strategies have shown promise in preclinical models:
-
Combination with EGFR Tyrosine Kinase Inhibitors (TKIs): Combining this compound with an EGFR-specific TKI, such as gefitinib, has been shown to effectively suppress the growth of this compound-resistant cells. This dual blockade inhibits both EGFR and HER2 signaling[1][2][4].
-
Combination with EGFR-Targeted Monoclonal Antibodies: The use of an EGFR-specific antibody like cetuximab in combination with this compound can potently inhibit the growth of resistant cells[2].
-
Pan-HER Inhibitors: Utilizing pan-HER inhibitors, such as neratinib, that target multiple HER family members including EGFR and HER2, can overcome resistance driven by EGFR hyperactivation[1][3].
Q4: Are this compound-resistant cells cross-resistant to other HER2-targeted therapies?
A4: Studies have shown that this compound-resistant models with EGFR amplification exhibit cross-resistance to trastuzumab but may retain partial sensitivity to T-DM1[1][2].
Troubleshooting Guides
Problem 1: My HER2+ breast cancer cell line (e.g., BT474) has developed resistance to this compound, and I suspect EGFR involvement. How can I confirm this?
| Troubleshooting Step | Expected Outcome if EGFR-Mediated Resistance | Recommended Action/Protocol |
| 1. Assess EGFR Protein Levels and Phosphorylation | Increased total EGFR and phosphorylated EGFR (p-EGFR) levels compared to parental (this compound-sensitive) cells. | Perform Western blot analysis for total EGFR and p-EGFR (specifically pY1068). See Experimental Protocol 1: Western Blotting . |
| 2. Analyze EGFR Gene Copy Number | Increased EGFR gene copy number in resistant cells. | Conduct quantitative PCR (qPCR) or DNA sequencing (DNA-seq) to assess for gene amplification. |
| 3. Measure EGFR Ligand Secretion | Increased levels of TGF-α or EGF in the conditioned media of resistant cells. | Perform an ELISA on the cell culture supernatant. See Experimental Protocol 2: TGF-α ELISA . |
| 4. Test Sensitivity to EGFR Inhibition | Resistant cells show increased sensitivity to EGFR inhibitors (e.g., gefitinib) compared to parental cells. | Perform a cell viability assay with an EGFR TKI. See Experimental Protocol 3: Cell Viability Assay . |
| 5. Confirm EGFR Dependence via Knockdown | siRNA-mediated knockdown of EGFR selectively inhibits the growth of resistant cells. | Transfect resistant cells with EGFR-specific siRNA and assess cell viability. See Experimental Protocol 4: siRNA Knockdown . |
Problem 2: I am trying to overcome this compound resistance by combining it with an EGFR inhibitor, but I am not seeing the expected synergistic effect.
| Troubleshooting Step | Potential Cause | Recommended Action/Protocol |
| 1. Verify Drug Concentrations | Suboptimal concentrations of this compound and/or the EGFR inhibitor. | Perform a dose-matrix experiment to determine the optimal concentrations for synergy. Start with concentrations around the known IC50 values for each drug. |
| 2. Assess Downstream Signaling | Incomplete blockade of downstream pathways (e.g., PI3K/AKT, MAPK). | Perform Western blot analysis for key downstream signaling molecules (p-AKT, p-ERK) after combination treatment. |
| 3. Confirm EGFR-HER2 Heterodimerization | The primary resistance mechanism may not involve EGFR-HER2 heterodimerization. | Perform a co-immunoprecipitation experiment to confirm the interaction between EGFR and HER2 in your resistant cells. See Experimental Protocol 5: Co-Immunoprecipitation . |
| 4. Consider Alternative Resistance Mechanisms | Other resistance mechanisms may be at play, such as mutations in downstream signaling components (e.g., PIK3CA). | Perform genomic and transcriptomic analysis (e.g., DNA-seq, RNA-seq) to identify other potential resistance mechanisms. |
Data Presentation
Table 1: Comparative IC50 Values of HER2/EGFR Inhibitors in this compound-Sensitive and -Resistant HER2+ Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) | Reference |
| BT-474 (Parental) | This compound | ~33 | [7] |
| Neratinib | ~2-3 | [8] | |
| Gefitinib | >4000 | [9][10] | |
| BT-474 (this compound-Resistant, TucR) | This compound | >1000 (Resistant) | [1][2] |
| Neratinib | Remains sensitive | [1] | |
| Gefitinib | Significantly lower than parental, showing hypersensitivity | [1][2] | |
| SKBR3 (Parental) | This compound | - | |
| Neratinib | ~2-3 | [8] | |
| Gefitinib | ~4000-5300 | [9][11] |
Note: Specific IC50 values for this compound-resistant cell lines can vary between studies and specific resistant clones.
Experimental Protocols
Experimental Protocol 1: Western Blotting for p-EGFR and p-HER2
-
Cell Lysis:
-
Culture this compound-sensitive (parental) and -resistant (TucR) BT474 cells to 80-90% confluency.
-
Treat cells with relevant inhibitors (e.g., this compound, Gefitinib) at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysates and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto a 4-12% SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
p-EGFR (Tyr1068)
-
Total EGFR
-
p-HER2 (Tyr1248)
-
Total HER2
-
p-AKT (Ser473)
-
Total AKT
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Experimental Protocol 2: TGF-α ELISA
-
Sample Preparation:
-
ELISA Procedure:
-
Use a commercially available Human TGF-α ELISA kit.
-
Follow the manufacturer's instructions for adding standards, samples, and detection antibodies to the pre-coated plate[1][13].
-
After incubation and washing steps, add the substrate and stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of TGF-α in the samples.
-
Normalize the TGF-α concentration to the cell number.
-
Experimental Protocol 3: Cell Viability Assay
-
Cell Seeding:
-
Drug Treatment:
-
Viability Assessment (using MTT or CellTiter-Glo):
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values using non-linear regression analysis in a suitable software (e.g., GraphPad Prism).
-
Experimental Protocol 4: siRNA Knockdown of EGFR
-
Cell Seeding:
-
Seed BT474-TucR cells in 6-well plates to be 60-80% confluent at the time of transfection[18].
-
-
Transfection:
-
Dilute EGFR-specific siRNA and a non-targeting control siRNA in serum-free media.
-
Dilute a transfection reagent (e.g., Lipofectamine) in serum-free media.
-
Combine the diluted siRNA and transfection reagent and incubate to form complexes.
-
Add the complexes to the cells and incubate for 4-6 hours[19].
-
Replace the transfection medium with complete growth medium.
-
-
Post-Transfection Analysis:
-
After 48-72 hours, assess the knockdown efficiency by Western blotting for total EGFR.
-
Perform a cell viability assay to determine the effect of EGFR knockdown on cell growth.
-
Experimental Protocol 5: Co-Immunoprecipitation of EGFR and HER2
-
Cell Lysis:
-
Lyse parental and TucR cells with a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease and phosphatase inhibitors[20].
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-EGFR or anti-HER2 antibody overnight at 4°C[20][21].
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Immunoblotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Run the samples on an SDS-PAGE gel and perform a Western blot as described in Protocol 1.
-
Probe the membrane with antibodies against both EGFR and HER2 to detect the co-precipitated protein.
-
Mandatory Visualizations
Caption: EGFR-mediated resistance signaling pathway in the presence of this compound.
Caption: Experimental workflow for investigating and overcoming EGFR-mediated this compound resistance.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. siRNA and transfection [bio-protocol.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. antbioinc.com [antbioinc.com]
- 13. content.abcam.com [content.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. jcancer.org [jcancer.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tucatinib's Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the blood-brain barrier (BBB) penetration of Tucatinib. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research in overcoming the challenges of delivering this potent HER2 inhibitor to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: What is the evidence for this compound's intrinsic ability to cross the blood-brain barrier?
A1: this compound, a small-molecule tyrosine kinase inhibitor, has demonstrated clinically significant activity against HER2-positive breast cancer brain metastases.[1] Preclinical models have shown that this compound can penetrate intracranial tumor tissues, leading to tumor growth inhibition and improved survival in animal models.[2] Physiologically based pharmacokinetic (PBPK) modeling predicts that this compound achieves sufficient concentrations in the brain to inhibit HER2 signaling, not only in metastases with a disrupted BBB but also in micrometastases where the barrier is largely intact.[3][4]
Q2: What are the primary mechanisms limiting this compound's penetration into the brain?
A2: The primary mechanism limiting this compound's brain penetration is active efflux by ATP-binding cassette (ABC) transporters at the BBB. Specifically, this compound is a substrate for P-glycoprotein (ABCB1) and breast cancer resistance protein (BCRP/ABCG2).[3] These transporters actively pump this compound out of the brain endothelial cells back into the bloodstream, reducing its net accumulation in the CNS.
Q3: What are the most promising strategies to enhance this compound's BBB penetration?
A3: Several strategies are being explored to enhance the CNS delivery of this compound and other targeted therapies. These include:
-
Co-administration with Efflux Pump Inhibitors: Blocking the activity of ABCB1 and ABCG2 with specific inhibitors could significantly increase the brain concentration of this compound. While specific inhibitors for co-administration with this compound are still under investigation, this approach has shown promise for other tyrosine kinase inhibitors.
-
Nanoparticle-based Drug Delivery: Encapsulating this compound in nanoparticles can mask it from efflux transporters and facilitate its transport across the BBB through various mechanisms, including receptor-mediated transcytosis.
-
Focused Ultrasound (FUS): FUS, in combination with microbubbles, can transiently and locally open the BBB, allowing for increased passage of drugs from the bloodstream into the brain parenchyma.[5][6][7][8]
Q4: Are there any clinical trials investigating strategies to enhance this compound's BBB penetration?
A4: While the pivotal HER2CLIMB trial demonstrated this compound's efficacy in patients with brain metastases, specific trials focusing on enhancement strategies like co-administration with efflux inhibitors or nanoparticle formulations are in earlier stages of development.[1] Clinical trials using focused ultrasound to enhance the delivery of other cancer therapeutics to the brain are ongoing and have shown promising results, which may pave the way for future studies with this compound.[6]
Troubleshooting Guides
Issue: Low in vitro BBB permeability of this compound in our transwell assay.
-
Possible Cause 1: High Efflux Transporter Activity: The cell line used in your in vitro BBB model (e.g., MDCK-II, bEnd.3) may have high endogenous expression of P-glycoprotein (ABCB1) and/or BCRP (ABCG2), leading to significant efflux of this compound.
-
Troubleshooting Step: Confirm the expression of these transporters in your cell line using qPCR or Western blotting. Consider using a cell line with lower efflux transporter expression or genetically engineered knockout cell lines to assess passive permeability. Alternatively, co-incubate with a known inhibitor of ABCB1 (e.g., verapamil, elacridar) and/or ABCG2 (e.g., Ko143) to quantify the contribution of active efflux.
-
-
Possible Cause 2: Poor Transwell Monolayer Integrity: A leaky monolayer will result in artificially high permeability values for paracellular markers (like Lucifer yellow or fluorescently-labeled dextrans) but may not accurately reflect the transcellular transport of this compound.
-
Troubleshooting Step: Measure the transendothelial electrical resistance (TEER) of your monolayer before and after the experiment to ensure its integrity. A high and stable TEER value is indicative of a tight monolayer. Visualize the tight junctions by immunofluorescence staining for proteins like ZO-1 or occludin.
-
Issue: High variability in in vivo brain concentration of this compound in our animal model.
-
Possible Cause 1: Inconsistent Drug Administration: Oral gavage, a common method for administering this compound in preclinical studies, can lead to variability in absorption and plasma pharmacokinetics.
-
Troubleshooting Step: Ensure consistent formulation and administration technique. Consider subcutaneous or intravenous administration for more controlled systemic exposure in initial studies to separate the effects of absorption from BBB penetration.
-
-
Possible Cause 2: Inter-animal Differences in Efflux Transporter Expression: Expression levels of Abcb1 and Abcg2 at the BBB can vary between individual animals, leading to differences in brain penetration.
-
Troubleshooting Step: Use genetically uniform animal strains. If significant variability persists, consider quantifying the expression of these transporters in brain tissue samples from a subset of animals to correlate with brain drug concentrations. For proof-of-concept studies on efflux inhibition, utilize knockout mice (e.g., Mdr1a/b(-/-), Bcrp1(-/-), or triple knockout) to establish the maximal potential for brain accumulation.[9]
-
Quantitative Data
Table 1: In Vitro Efflux Transporter Activity for HER2 Tyrosine Kinase Inhibitors
| Drug | ABCB1 Net Efflux Ratio | ABCG2 Net Efflux Ratio | In Vitro ABCB1 Intrinsic Efflux Clearance (µL/min/mg) | In Vitro ABCG2 Intrinsic Efflux Clearance (µL/min/mg) |
| This compound | 13.74 | 7.71 | 1,245 | 657 |
| Lapatinib | 8.12 | 2.46 | 217 | 44 |
| Neratinib | 4.56 | 2.14 | 354 | 113 |
Data sourced from a study using MDCKII-ABCB1 and MDCKII-ABCG2 cell monolayers.[3]
Table 2: Predicted Human CNS Pharmacokinetics of HER2 Tyrosine Kinase Inhibitors (PBPK Modeling)
| Drug | Average Steady-State Unbound Brain Concentration (Css,ave,br) (nmol/L) | In Vitro IC50 for HER2 Inhibition (nmol/L) | Predicted Target Engagement Ratio (TER) in Normal Brain |
| This compound | 14.5 | 6.9 | 2.1 |
| Lapatinib | 16.8 | 109 | < 0.20 |
| Neratinib | 0.68 | 5.6 | < 0.20 |
Data from a whole-body physiologically based pharmacokinetic (PBPK) model.[3][4]
Experimental Protocols
Protocol 1: In Vitro this compound Transcytosis Assay using a Transwell System
This protocol outlines a method to assess the permeability of this compound across a cellular monolayer mimicking the BBB.
Materials:
-
Madin-Darby Canine Kidney (MDCK-II) cells (or other suitable cell line)
-
Transwell inserts (e.g., 12-well, 0.4 µm pore size)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Lucifer yellow (paracellular permeability marker)
-
Hank's Balanced Salt Solution (HBSS)
-
LC-MS/MS system for this compound quantification
Procedure:
-
Cell Seeding: Seed MDCK-II cells at a high density (e.g., 2 x 105 cells/insert) onto the apical side of the Transwell inserts. Add complete growth medium to both the apical (200 µL) and basolateral (1 mL) chambers.
-
Monolayer Formation: Culture the cells for 3-5 days at 37°C and 5% CO2 until a confluent and polarized monolayer is formed.
-
TEER Measurement: Measure the TEER of the monolayer using a voltmeter to confirm its integrity. Values should be significantly higher than empty inserts.
-
Permeability Assay: a. Wash the monolayer twice with pre-warmed HBSS. b. Add HBSS containing a known concentration of this compound (and Lucifer yellow) to the apical chamber (donor). c. Add fresh HBSS to the basolateral chamber (receiver). d. Incubate for a defined period (e.g., 1-2 hours) at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS. Also, collect a sample from the apical chamber at the end of the experiment.
-
Quantification: a. Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method. b. Measure the fluorescence of Lucifer yellow to determine the paracellular permeability.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for this compound using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of this compound appearance in the receiver chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the donor chamber.
Protocol 2: In Vivo Brain Microdialysis for this compound in Rodents
This protocol describes a method to measure the unbound concentration of this compound in the brain extracellular fluid of a freely moving rodent.
Materials:
-
Rat or mouse
-
Stereotaxic apparatus
-
Microdialysis probe (with appropriate molecular weight cutoff)
-
Guide cannula
-
Surgical instruments
-
Dental cement
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for systemic administration
-
LC-MS/MS system
Procedure:
-
Guide Cannula Implantation: a. Anesthetize the animal and place it in the stereotaxic frame. b. Perform a craniotomy over the brain region of interest. c. Implant a guide cannula to the desired coordinates and secure it with dental cement. d. Allow the animal to recover from surgery for several days.
-
Microdialysis Probe Insertion: a. On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain. b. Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Probe Perfusion and Equilibration: a. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). b. Allow the system to equilibrate for at least one hour before collecting baseline samples.
-
This compound Administration and Sample Collection: a. Administer this compound to the animal systemically (e.g., oral gavage, intraperitoneal injection). b. Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into the fraction collector.
-
Quantification: a. Analyze the concentration of this compound in the dialysate samples using LC-MS/MS.
-
Data Analysis: a. Determine the in vivo recovery of the probe to calculate the absolute unbound brain concentration of this compound. This can be done using the no-net-flux method or by retrodialysis of a known concentration of this compound. b. Plot the unbound brain concentration of this compound over time to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Visualizations
Caption: HER2 signaling pathway in breast cancer and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's BBB penetration.
References
- 1. Combination of this compound and neural stem cells secreting anti-HER2 antibody prolongs survival of mice with metastatic brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Modeling of Central Nervous System Pharmacokinetics and Target Engagement of HER2 Tyrosine Kinase Inhibitors to Inform Treatment of Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Modeling of Central Nervous System Pharmacokinetics and Target Engagement of HER2 Tyrosine Kinase Inhibitors to Inform Treatment of Breast Cancer Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of enhanced drug delivery in brain metastases with focused ultrasound-induced blood-tumor barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of focused ultrasound on locoregional drug delivery to the brain: Potential implications for brain tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood-brain barrier disruption with focused ultrasound enhances delivery of chemotherapeutic drugs for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overcoming Barriers to Brain Drug Delivery With Focused Ultrasound - Northeastern University College of Engineering [coe.northeastern.edu]
- 9. Quantitative evaluation of the impact of active efflux by p-glycoprotein and breast cancer resistance protein at the blood-brain barrier on the predictability of the unbound concentrations of drugs in the brain using cerebrospinal fluid concentration as a surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tucatinib Treatment Schedule Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining Tucatinib treatment schedules for optimal tumor regression in preclinical models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it influence treatment scheduling?
A1: this compound is a highly selective, reversible tyrosine kinase inhibitor (TKI) of the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] It functions by binding to the kinase domain of HER2, inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways.[1][3][4] This blockade of pro-survival and proliferative signals leads to apoptosis and inhibition of tumor growth in HER2-driven cancer cells.[5][6]
The high selectivity of this compound for HER2 over the Epidermal Growth Factor Receptor (EGFR) is a key feature that distinguishes it from other dual HER2/EGFR inhibitors like lapatinib and neratinib.[3][6][7] This selectivity is associated with a more favorable toxicity profile, particularly a lower incidence of severe diarrhea and skin rash, which are common EGFR-related side effects.[7] This improved tolerability is a critical factor that allows for continuous daily dosing, which is essential for sustained inhibition of HER2 signaling and optimal tumor regression.
Q2: What are the recommended starting doses for this compound in preclinical in vivo studies?
A2: Based on published preclinical studies using xenograft models of HER2-positive breast cancer, effective oral doses of this compound range from 25 mg/kg to 100 mg/kg administered daily, or 50 mg/kg administered twice daily.[3][8] The choice of dose and schedule will depend on the specific tumor model, the combination agents being used, and the experimental endpoint (e.g., tumor growth inhibition vs. tumor regression).
Q3: Is there evidence for intermittent versus continuous this compound dosing in preclinical models?
A3: The available preclinical data predominantly supports continuous daily or twice-daily dosing of this compound to maintain consistent inhibition of HER2 signaling.[3][8][9] A study combining this compound with neural stem cells secreting anti-HER2 antibody in a brain metastasis model used an intermittent schedule of 20 mg/kg via oral gavage for four consecutive days per week.[10] However, most studies demonstrating significant tumor regression have utilized continuous daily administration.[3][8] The rationale for continuous dosing is to provide sustained target engagement, which is crucial for a reversible inhibitor like this compound.
Q4: How should this compound be prepared for in vitro and in vivo experiments?
A4:
-
In Vitro: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final desired concentration in cell culture media.
-
In Vivo: For oral administration in mice, this compound can be formulated as a suspension in vehicles such as 30% Captisol or carboxymethylcellulose-sodium (CMC-Na).[3] It is crucial to ensure a homogenous suspension for accurate dosing.
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability or poor dose-response in cell viability assays (e.g., CellTiter-Glo).
-
Possible Cause 1: Suboptimal cell seeding density.
-
Troubleshooting: Determine the optimal seeding density for your specific cell line to ensure cells are in the exponential growth phase during the assay. A cell titration experiment is recommended.[11]
-
-
Possible Cause 2: Insufficient assay incubation time.
-
Troubleshooting: The standard incubation time for CellTiter-Glo is 10 minutes at room temperature after reagent addition.[12] Ensure the plate is protected from light during this time. For some cell lines or experimental conditions, optimizing the incubation time may be necessary.
-
-
Possible Cause 3: Interference of this compound with the assay reagent.
-
Troubleshooting: Although unlikely with CellTiter-Glo, it is good practice to perform a control experiment with the highest concentration of this compound in cell-free media to ensure it does not directly inhibit the luciferase enzyme.[13]
-
Issue 2: Inconsistent results in Western blotting for phosphorylated HER2 (p-HER2).
-
Possible Cause 1: Suboptimal lysis buffer.
-
Troubleshooting: Use a lysis buffer containing fresh phosphatase and protease inhibitors to prevent dephosphorylation of HER2 and protein degradation.
-
-
Possible Cause 2: Timing of cell lysis after treatment.
-
Troubleshooting: The inhibition of HER2 phosphorylation by this compound is rapid. For kinetic studies, consider lysing cells at various time points after treatment (e.g., 1, 6, 24 hours) to capture the dynamics of signaling inhibition.
-
-
Possible Cause 3: Antibody quality.
-
Troubleshooting: Ensure the use of a validated phospho-specific HER2 antibody. Run appropriate controls, such as untreated and HER2-negative cell lysates, to confirm antibody specificity.
-
In Vivo Experiments
Issue 1: Inconsistent tumor growth or lack of this compound efficacy in xenograft models.
-
Possible Cause 1: Improper drug formulation and administration.
-
Troubleshooting: Ensure this compound is homogenously suspended before each oral gavage. Use a consistent vehicle for all treatment groups.
-
-
Possible Cause 2: Insufficient HER2 expression in the tumor model.
-
Troubleshooting: Confirm the HER2 expression level of your xenograft model by immunohistochemistry (IHC) or Western blot. This compound efficacy is directly correlated with HER2 amplification and signaling dependency.[5]
-
-
Possible Cause 3: Development of resistance.
Data Presentation
Table 1: Summary of this compound Monotherapy Efficacy in Preclinical Xenograft Models
| Tumor Model | Cancer Type | This compound Dose and Schedule | Outcome | Reference |
| BT-474 | Breast Cancer | 25 mg/kg, PO, daily | Tumor growth delay | [3][8] |
| BT-474 | Breast Cancer | 50 mg/kg, PO, daily | Tumor growth delay | [3][8] |
| NCI-N87 | Gastric Cancer | 100 mg/kg, PO, daily | Tumor growth inhibition | [3] |
| BT-474-Br | Breast Cancer (Brain Metastasis) | 20 mg/kg, PO, 4 days/week | Decreased bioluminescence signal | [10] |
Table 2: Summary of this compound Combination Therapy Efficacy in Preclinical Xenograft Models
| Tumor Model | Cancer Type | Combination Therapy | Outcome | Reference |
| BT-474 | Breast Cancer | This compound (50 mg/kg, PO, BID) + Trastuzumab (20 mg/kg, IP, weekly) | 10 complete and 1 partial tumor regression in 12 mice | [3] |
| NCI-N87 | Gastric Cancer | This compound (50 mg/kg, PO, BID) + Trastuzumab (20 mg/kg, IP, q3d) | Significant tumor growth inhibition | [3] |
| PDX (Breast) | Breast Cancer | This compound (50 mg/kg, PO, BID) + Trastuzumab (20 mg/kg, IP, weekly) | Enhanced tumor growth inhibition | [3] |
| BT-474 | Breast Cancer | This compound (50 mg/kg, PO, BID) + T-DM1 (10 mg/kg, single dose) | Increased antitumor activity | [16][17] |
| BT-474-RedLuc (Intracranial) | Breast Cancer (Brain Metastasis) | This compound (75 mg/kg, PO, BID) + T-DM1 (10 mg/kg, IV, weekly) | Suppression of intracranial tumor growth | [18] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density in 100 µL of culture medium. Include wells with medium only for background measurement. Incubate overnight at 37°C, 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. Add the desired concentrations of this compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mixing: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for HER2 Phosphorylation
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with this compound at various concentrations and for different durations. Include an untreated control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-HER2 (Tyr1248) and total HER2 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-HER2 signal to the total HER2 signal.
Visualizations
References
- 1. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor this compound as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Review - this compound (Tukysa) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor this compound as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Combination of this compound and neural stem cells secreting anti-HER2 antibody prolongs survival of mice with metastatic brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 12. static.fishersci.eu [static.fishersci.eu]
- 13. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Item - FIGURE 5 from HER2-Selective and Reversible Tyrosine Kinase Inhibitor this compound Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. HER2-Selective and Reversible Tyrosine Kinase Inhibitor this compound Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing Tucatinib in Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Tucatinib in long-term cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective and reversible tyrosine kinase inhibitor (TKI) of the Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2.[1][2][3] In HER2-overexpressing cancer cells, this compound binds to the intracellular kinase domain of the HER2 protein, preventing its phosphorylation and subsequent activation.[1][4][5] This blockade inhibits downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth, proliferation, and survival.[1][6] By disrupting these signals, this compound leads to cell growth arrest and apoptosis in HER2-dependent cancer cells.[1][6]
Q2: What is a suitable starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound depends on the specific HER2-positive cancer cell line being used. A good starting point is to use a concentration around the reported IC50 (the concentration that inhibits 50% of cell proliferation) for your cell line of interest. Based on preclinical studies, the IC50 for this compound in various HER2-amplified breast cancer cell lines typically falls within the nanomolar range.
For initial experiments, it is recommended to perform a dose-response curve to determine the IC50 in your specific cell line and under your experimental conditions. A typical starting range for a dose-response experiment would be from 1 nM to 10 µM.
| Cell Line | Cancer Type | Reported IC50 (Proliferation) |
| BT-474 | Breast Cancer | 33 nM[6] |
| SK-BR-3 | Breast Cancer | ~23-431 nM range for HER2+ lines[6] |
| EFM192A | Breast Cancer | 17 nM[7] |
| NCI-N87 | Gastric Cancer | Data not explicitly available in provided search results |
| SKOV-3 | Ovarian Cancer | Data not explicitly available in provided search results |
Note: IC50 values can vary between laboratories due to differences in cell culture conditions and assay methods.
Q3: How should I prepare and store this compound for cell culture use?
This compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO and dimethyl formamide (DMF).[8][9] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. One source suggests stability for at least 4 years at -20°C as a crystalline solid.[8] When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is not recommended to store aqueous solutions of this compound for more than one day.[8]
Q4: How often should I change the media and replenish this compound in long-term experiments?
For long-term experiments (lasting several days to weeks), maintaining a consistent concentration of this compound is crucial. While the plasma half-life of this compound is approximately 8.5 hours, its stability in cell culture media at 37°C under standard incubation conditions is not well-documented in the provided search results. However, general best practices for long-term cell culture with small molecule inhibitors and a forced degradation study of this compound can provide guidance.
The forced degradation study showed that this compound degrades under acidic, alkaline, and reducing conditions, all of which can occur in cell culture media over time due to cellular metabolism.[6][10] Therefore, it is recommended to change the media and replenish this compound every 48 to 72 hours .[1] This practice not only ensures a more stable drug concentration but also replenishes essential nutrients and removes metabolic waste products, which is critical for maintaining healthy cell cultures. For experiments that are highly sensitive to concentration fluctuations, it is advisable to empirically determine the stability of this compound in your specific cell culture medium and conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or loss of this compound efficacy over time | 1. Drug Degradation: this compound may be degrading in the cell culture medium at 37°C. 2. Development of Resistance: Prolonged exposure can lead to the selection of resistant cell populations. | 1. Replenish this compound: Change the culture medium and add fresh this compound every 48-72 hours. 2. Investigate Resistance Mechanisms: Analyze cells for potential resistance mechanisms such as mutations in the HER2 signaling pathway (e.g., PIK3CA mutations). Consider combination therapies to overcome resistance. |
| High levels of cell death, even at low concentrations | 1. Off-target effects or high sensitivity of the cell line. 2. Cumulative Toxicity: Even low concentrations can become toxic with prolonged exposure. 3. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound. | 1. Perform a detailed dose-response and time-course experiment to identify a non-toxic effective concentration. 2. Consider intermittent dosing: Treat cells for a specific period (e.g., 24-48 hours) followed by a drug-free period to allow for recovery. 3. Ensure the final DMSO concentration is below 0.1%. |
| Inconsistent results between experiments | 1. Variability in this compound concentration. 2. Inconsistent cell health or passage number. 3. Variability in drug preparation. | 1. Strictly adhere to a media and drug replenishment schedule. 2. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 3. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
| Unexpected changes in cell morphology or growth rate in control (vehicle-treated) cells | 1. Solvent effects. 2. Nutrient depletion or waste product accumulation in long-term cultures. | 1. Use the lowest possible concentration of the vehicle (e.g., DMSO) and ensure it is consistent across all experimental groups. 2. Maintain a regular media changing schedule for all conditions, including controls. |
Experimental Protocols & Visualizations
Protocol: Long-Term Cell Viability Assay with this compound
This protocol outlines a general procedure for assessing the long-term effects of this compound on the viability of HER2-positive cancer cells.
-
Cell Seeding: Seed HER2-positive cancer cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth for 24 hours.
-
This compound Preparation: Prepare a series of this compound dilutions in complete cell culture medium from a 10 mM DMSO stock solution. Ensure the final DMSO concentration is consistent and non-toxic (≤ 0.1%).
-
Treatment: Remove the existing medium from the cells and add the prepared this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation and Media Change: Incubate the cells at 37°C in a humidified incubator with 5% CO2. Every 48-72 hours, carefully aspirate the medium and replace it with freshly prepared this compound dilutions or vehicle control.
-
Viability Assessment: At desired time points (e.g., day 3, 5, 7, 10, and 14), assess cell viability using a suitable method such as the MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to observe the long-term effects of this compound.
Caption: Workflow for a long-term cell viability experiment with this compound.
This compound's Mechanism of Action: HER2 Signaling Pathway
This compound acts by inhibiting the HER2 receptor, which in turn blocks downstream signaling cascades that promote cancer cell survival and proliferation.
Caption: this compound blocks HER2 signaling, inhibiting cell proliferation and survival.
References
- 1. How often should you change your cell culture media? - Ximbio FAQ [ximbio.com]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lc-ms-ms-characterization-of-forced-degradation-products-of-tucatinib-a-novel-tyrosine-kinase-inhibitor-development-and-validation-of-rp-hplc-method - Ask this paper | Bohrium [bohrium.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Controlled pharmacokinetic anti-cancer drug concentration profiles lead to growth inhibition of colorectal cancer cells in a microfluidic device - Lab on a Chip (RSC Publishing) DOI:10.1039/D0LC00419G [pubs.rsc.org]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting unexpected results in Tucatinib signaling pathway analysis
Welcome to the technical support center for Tucatinib signaling pathway analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is an oral, reversible, and highly selective tyrosine kinase inhibitor (TKI) of the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2] Unlike other TKIs that also target the Epidermal Growth Factor Receptor (EGFR), this compound is over 1,000-fold more selective for HER2, which can reduce the potential for EGFR-related toxicities like skin rash and diarrhea.[1][3] By binding to the intracellular tyrosine kinase domain of HER2, this compound blocks its phosphorylation and activation.[4][5] This inhibition prevents the downstream activation of key signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and growth.[3][6][7]
Troubleshooting Guides
Issue 1: No decrease in HER2 phosphorylation observed after this compound treatment.
Q: My Western blot results show no reduction in phosphorylated HER2 (p-HER2) levels in a HER2-positive cell line after treatment with this compound. What went wrong?
This is a common issue that can point to problems with the experimental setup, reagents, or the cells themselves. Follow this troubleshooting workflow:
Detailed Steps:
-
Confirm Baseline HER2 Expression: Not all "HER2-positive" cell lines express equal levels of the receptor.
-
Verify this compound Integrity and Concentration: The compound may have degraded, or the concentration might be incorrect.
-
Action: Prepare a fresh dilution of this compound from a powder stock. Ensure it has been stored correctly. Confirm that the final concentration used in the assay is sufficient to inhibit HER2. In many HER2-amplified cell lines, potent inhibition of p-HER2 is seen at concentrations between 100-500 nM.[2][6]
-
-
Optimize Western Blot Protocol for Phospho-Proteins: Detecting phosphorylated proteins requires specific precautions to prevent their degradation and to reduce background noise.[9]
-
Action: Review your protocol. Key considerations include:
-
Use of Inhibitors: Always add a cocktail of protease and phosphatase inhibitors to your lysis buffer.[10][11]
-
Blocking Agent: Avoid using milk as a blocking agent. Casein in milk is a phosphoprotein and can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[9][12]
-
Buffer Choice: Do not use Phosphate-Buffered Saline (PBS), as the phosphate ions can interfere with phospho-specific antibody binding. Use Tris-Buffered Saline with Tween-20 (TBST) for all wash steps and antibody dilutions.[10]
-
Controls: Always run a "total HER2" blot in parallel to ensure the protein is present and loaded equally across lanes.[11]
-
-
Issue 2: Downstream signaling (p-AKT, p-ERK) is unaffected by this compound.
Q: I see a reduction in p-HER2, but the levels of p-AKT and p-ERK remain high. What does this indicate?
This result suggests that downstream pathways are being activated by mechanisms that are independent of HER2 signaling or that the cells have developed resistance.
Possible Causes and Solutions:
-
Pathway Crosstalk or Redundancy: Other receptor tyrosine kinases (RTKs) can activate the PI3K/AKT and MAPK pathways.
-
Action: Investigate the activation status of other HER family receptors, such as EGFR or HER3.[6] In some models of acquired resistance to this compound, amplification of EGFR has been observed, leading to reactivation of downstream signaling.[13][14] Consider co-treating with an EGFR inhibitor like gefitinib to test this hypothesis.[14]
-
-
Mutations in Downstream Pathway Components: Activating mutations in genes like PIK3CA or RAS can render the pathway constitutively active, making it insensitive to the inhibition of upstream receptors like HER2.
-
Action: Sequence key downstream genes in your cell model to check for known activating mutations.[7] If a PIK3CA mutation is present, for example, the PI3K/AKT pathway may remain active despite effective HER2 blockade.
-
-
Insufficient Inhibition or Feedback Loops: In some cases, partial inhibition of HER2 may not be sufficient to fully suppress robust downstream signaling.
-
Action: Perform a dose-response experiment. Treat cells with increasing concentrations of this compound and observe the effects on p-HER2, p-AKT, and p-ERK simultaneously. This will help determine the concentration required for complete pathway inhibition.
-
Issue 3: HER2-positive cells do not show expected decrease in viability.
Q: My cell viability assay (e.g., MTT, CellTiter-Glo) shows that this compound is not reducing the viability of my HER2-positive cancer cell line. Why?
A lack of cytotoxic effect, despite on-target HER2 inhibition, points towards mechanisms of cell survival that are independent of the HER2 pathway or to experimental assay limitations.
Troubleshooting Steps:
-
Confirm On-Target Effect: First, ensure that this compound is inhibiting p-HER2 in your cells under the same conditions used for the viability assay (see Issue 1). If the target is not being inhibited, the cells will not die.
-
Assay Duration and Cell Seeding Density: The anti-proliferative effects of TKIs can take time to manifest.
-
Action: Extend the duration of the viability assay. Typical proliferation assays for this compound are run for 6 days.[6] Also, optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment and do not become confluent.
-
-
Primary vs. Acquired Resistance: The cell line may have intrinsic resistance mechanisms.
-
Switch to an Apoptosis Assay: Cell viability assays measure metabolic activity, which may not directly correlate with cell death. A cytostatic effect (growth arrest) may occur without immediate cytotoxicity.
-
Action: Perform a more direct measure of cell death, such as an Annexin V/PI staining assay followed by flow cytometry, or a Western blot for cleaved PARP or cleaved Caspases 8 and 9.[6]
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound in various HER2-amplified breast cancer cell lines, demonstrating its potent anti-proliferative effect.
| Cell Line | HER2 Status | This compound IC₅₀ (µmol/L) | Reference |
| BT-474 | Amplified | 0.081 | [6] |
| SKBR3 | Amplified | 0.038 | [6] |
| EFM192A | Amplified | 0.017 | [6] |
| BT-474-TR | Amplified (Trastuzumab-Resistant) | 0.084 | [6] |
| MDA-MB-468 | EGFR-Amplified (HER2-Neg) | 10 | [6] |
Key Experimental Protocols
Protocol 1: Western Blotting for Phosphorylated Proteins
This protocol is optimized for the detection of changes in the phosphorylation status of HER2, AKT, and ERK following this compound treatment.
-
Sample Preparation:
-
Culture HER2-positive cells (e.g., BT-474) to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 2-24 hours.
-
Place plates on ice, aspirate media, and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA) supplemented with a freshly prepared protease and phosphatase inhibitor cocktail.[10]
-
Scrape cells, transfer lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Gel Electrophoresis and Transfer:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.[9]
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane for 1 hour at room temperature in 5% w/v BSA in TBST. Do not use milk. [9][12]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-HER2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.[9]
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or film.
-
To verify protein loading, strip the membrane and re-probe for the corresponding total protein (e.g., total HER2) or a housekeeping protein (e.g., GAPDH).[11]
-
Protocol 2: Cell Viability (CellTiter-Glo®) Assay
This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding:
-
Determine the optimal cell seeding density to ensure cells remain in logarithmic growth for the duration of the assay (e.g., 6 days).
-
Seed cells in a 96-well, opaque-walled plate suitable for luminescence measurements.
-
-
Drug Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound. A common starting concentration is 10 µmol/L with 1:5 dilutions.[6] Include vehicle-only (DMSO) wells as a negative control.
-
-
Incubation:
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
References
- 1. This compound | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Strategies to minimize Tucatinib-induced toxicities in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing animal models in the study of tucatinib. The information is designed to help anticipate and mitigate potential toxicities, ensuring the generation of robust and reproducible data.
Troubleshooting Guides
Issue 1: Managing this compound-Induced Diarrhea in Rodent Models
Researchers may observe diarrhea in rodent models, particularly at higher doses of this compound. This can lead to dehydration, weight loss, and animal morbidity, confounding experimental results.
Possible Cause & Troubleshooting Steps:
-
Dose-Related Toxicity: this compound, like other tyrosine kinase inhibitors (TKIs), can induce diarrhea. The incidence and severity are often dose-dependent.
-
Action:
-
Dose Titration: If not already performed, conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Dose Reduction: If severe diarrhea is observed, consider reducing the dose of this compound.
-
Fractionated Dosing: If using a once-daily regimen, consider splitting the total daily dose into two administrations to reduce peak plasma concentrations.
-
-
-
Gastrointestinal Mucosal Injury: TKIs can cause inflammation and damage to the intestinal lining.
-
Action:
-
Prophylactic Antidiarrheal Treatment: Based on strategies for other TKIs, consider prophylactic administration of loperamide. Initiate treatment concurrently with or prior to the first dose of this compound. A starting dose for loperamide in rats is approximately 0.1-0.2 mg/kg, administered orally.[1] Adjust the dose based on the severity of diarrhea.
-
Supportive Care: Ensure animals have easy access to hydration and nutritional support. This may include providing hydrogel packs or a soft diet.
-
-
-
Gut Microbiome Dysbiosis: Alterations in the gut microbiota have been implicated in TKI-induced diarrhea.
-
Action: While still an area of active research, consider collecting fecal samples for microbiome analysis to investigate potential shifts in gut flora. Probiotic supplementation has been explored for other TKIs, but its efficacy with this compound is not yet established.
-
Experimental Protocol: Assessment of Diarrhea in Rodents
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used for studying chemotherapy-induced diarrhea.[2][3]
-
This compound Administration: Administer this compound orally via gavage at the desired dose and schedule.
-
Diarrhea Monitoring:
-
Observe the animals at least twice daily.
-
Record the incidence and severity of diarrhea using a standardized scoring system (see Table 1).
-
Collect fecal pellets to assess consistency.
-
-
Body Weight and Hydration Status:
-
Measure body weight daily.
-
Assess hydration status by observing skin turgor and urine output.
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the animals and collect sections of the ileum and colon.
-
Fix tissues in 10% neutral buffered formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E).
-
Examine for signs of intestinal injury, such as villous atrophy, crypt damage, and inflammatory cell infiltration.
-
Quantitative Data Summary: Diarrhea Scoring
| Grade | Stool Consistency | Perianal Area |
| 0 | Normal, well-formed pellets | Clean |
| 1 | Soft, but still formed pellets | Clean |
| 2 | Pasty, semi-liquid stools | Soiled |
| 3 | Watery, liquid stools | Severe soiling |
Table 1: A standardized scoring system for grading diarrhea in rodent models.
Issue 2: Mitigating this compound-Induced Hepatotoxicity
Elevated liver enzymes (ALT and AST) are a known side effect of this compound in clinical settings and have been observed in preclinical animal studies.[4][5]
Possible Cause & Troubleshooting Steps:
-
Direct Hepatocellular Injury: this compound is metabolized in the liver, primarily by CYP2C8 and CYP3A4.[6][7] High concentrations or reactive metabolites may cause direct damage to hepatocytes.
-
Action:
-
Liver Function Monitoring: Routinely monitor serum levels of ALT, AST, alkaline phosphatase (ALP), and bilirubin. Collect blood samples at baseline and at regular intervals during the study.
-
Dose Adjustment: If significant elevations in liver enzymes are observed (e.g., >3-5 times the upper limit of normal), consider reducing the this compound dose or temporarily interrupting treatment.
-
-
-
Oxidative Stress: Drug-induced liver injury is often associated with increased oxidative stress.
-
Action:
-
Hepatoprotective Co-administration: Consider the co-administration of a hepatoprotective agent. Silibinin, a flavonoid derived from milk thistle, has shown protective effects against drug-induced liver injury in animal models by reducing oxidative stress and inflammation.[8][9][10] A potential starting dose of silibinin in rats is 50 mg/kg/day, administered orally.[9]
-
-
-
Drug-Drug Interactions: If this compound is being studied in combination with other agents, consider the potential for overlapping hepatotoxicity or drug-drug interactions that may increase this compound exposure.
-
Action: Review the metabolic pathways of all co-administered drugs. If a known CYP2C8 or CYP3A4 inhibitor is used, a lower dose of this compound may be warranted.
-
Experimental Protocol: Assessment of Hepatotoxicity in Rodents
-
Animal Model: Wistar rats or C57BL/6 mice are suitable models.
-
This compound Administration: Administer this compound orally at the desired dose.
-
Blood Collection: Collect blood samples via tail vein or retro-orbital sinus at baseline and at selected time points during the study.
-
Biochemical Analysis:
-
Separate serum and analyze for ALT, AST, ALP, and total bilirubin levels.
-
-
Histopathological Analysis:
-
At necropsy, collect liver tissue.
-
Observe and record liver weights.
-
Fix a portion of the liver in 10% neutral buffered formalin for H&E staining.
-
Examine for signs of liver damage, such as hepatocellular necrosis, inflammation, steatosis, and cholestasis. In animal toxicity studies of this compound, centrilobular hypertrophy has been noted.[4]
-
Quantitative Data Summary: this compound-Related Findings in Animal Toxicology Studies
| Animal Model | Finding | Reference |
| Rat | Drug-related adverse effects on the gastrointestinal system | [11] |
| Cynomolgus Monkey | Non-adverse increases in bilirubin and total cholesterol | [11] |
| Rat & Monkey | Increased serum enzymes, liver weights, and centrilobular hypertrophy | [4] |
Table 2: Summary of findings from preclinical toxicology studies of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does its selectivity relate to its toxicity profile?
A1: this compound is a highly selective, reversible tyrosine kinase inhibitor of HER2 (Human Epidermal Growth Factor Receptor 2).[12][13] It functions by binding to the intracellular kinase domain of HER2, which blocks downstream signaling pathways, including the MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and survival.[12][14] Unlike other HER2-targeted TKIs such as lapatinib and neratinib, this compound has minimal inhibitory activity against EGFR (Epidermal Growth Factor Receptor).[12] This high selectivity is thought to reduce the incidence and severity of EGFR-mediated toxicities, such as skin rash and diarrhea, which are common with dual HER2/EGFR inhibitors.[12][15] However, off-target toxicities, such as hepatotoxicity, can still occur.
Q2: What are the recommended starting doses for this compound in preclinical mouse models?
A2: Based on published preclinical efficacy studies, common starting doses for this compound in mouse xenograft models range from 25 mg/kg to 100 mg/kg, administered orally once or twice daily.[12] However, the optimal dose can vary depending on the animal strain, the tumor model, and the specific research question. It is always recommended to perform a tolerability study to determine the MTD in your specific experimental setup.
Q3: Are there any known drug-drug interactions I should be aware of when using this compound in animal models?
A3: this compound is a substrate of CYP2C8 and CYP3A4.[6][7] Co-administration with strong inhibitors of these enzymes can increase this compound plasma concentrations and the risk of toxicity.[16] Conversely, co-administration with strong inducers of these enzymes can decrease this compound concentrations and potentially reduce its efficacy.[16] this compound is also an inhibitor of CYP3A4 and P-glycoprotein, which can increase the exposure of other drugs that are substrates of these proteins.[6] When designing combination studies, it is crucial to consider the metabolic pathways of all co-administered agents.
Q4: How should I prepare this compound for oral administration to animals?
A4: this compound is practically insoluble in water.[4] For oral administration in preclinical studies, it is often formulated as a suspension. A common vehicle used is 30% Captisol (a modified cyclodextrin).[12] The formulation should be prepared fresh daily and kept under constant agitation to ensure a uniform suspension.
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for assessing this compound-induced toxicities.
References
- 1. [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized rat models better mimic patients with irinotecan-induced severe diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcmr.com [ijcmr.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Elimination of this compound, a small molecule kinase inhibitor of HER2, is primarily governed by CYP2C8 enantioselective oxidation of gem-dimethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silibinin protects OTA-mediated TNF-alpha release from perfused rat livers and isolated rat Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silibinin Effect on Methotrexate-Induced Hepatotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silibinin inhibits tumor growth in a murine orthotopic hepatocarcinoma model and activates the TRAIL apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor this compound as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The Pharmacokinetics and Safety of this compound in Volunteers with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tukysa (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Technical Support Center: Reproducibility of Tucatinib In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the reproducibility of their Tucatinib in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound is an oral, potent, and highly selective reversible tyrosine kinase inhibitor (TKI) of Human Epidermal Growth factor Receptor 2 (HER2).[1][2][3] It functions by binding to the intracellular kinase domain of HER2, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways.[2][4][5][6] This inhibition leads to a decrease in cell proliferation and the induction of apoptosis in HER2-overexpressing cancer cells.[6] Unlike other HER2-targeted TKIs such as lapatinib and neratinib, this compound exhibits high selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR).[4][6]
Q2: Which cancer cell lines are most suitable for in vitro experiments with this compound?
This compound's efficacy is most pronounced in HER2-amplified cancer cell lines. Commonly used and well-characterized HER2-positive breast cancer cell lines that are sensitive to this compound include BT-474, SK-BR-3, and NCI-N87 (gastric carcinoma).[4][7][8] It is crucial to confirm the HER2 expression level of your chosen cell line, as this compound's potency is directly correlated with HER2 receptor density.[4] For negative controls, HER2-negative cell lines such as MCF-7 or triple-negative breast cancer cell lines can be utilized.
Q3: What is a typical effective concentration range for this compound in vitro?
The half-maximal inhibitory concentration (IC50) of this compound in sensitive HER2-positive cell lines is typically in the low nanomolar range. For instance, in BT-474 cells, the IC50 for inhibition of HER2 phosphorylation is approximately 7 nM, and for cell proliferation, it is around 33 nM.[4] However, the optimal concentration can vary depending on the specific cell line and the duration of the experiment. It is recommended to perform a dose-response curve to determine the IC50 in your specific experimental setup.
Q4: How stable is this compound in cell culture medium?
This compound is a stable compound in solution. Stock solutions are generally stable for up to 24 hours at room temperature and for longer periods when stored at -30°C.[9] For cell culture experiments, it is best practice to prepare fresh dilutions of this compound from a concentrated stock solution for each experiment to ensure consistent activity.
Troubleshooting Guides
Cell Viability Assays (e.g., CellTiter-Glo, MTT)
Problem: My IC50 values for this compound are inconsistent between experiments.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can significantly impact the final readout.
-
Solution: Ensure a consistent cell seeding density across all wells and experiments. Perform a cell count before seeding and use a multichannel pipette for even distribution.
-
-
Possible Cause 2: Variation in Drug Potency. Improper storage or handling of this compound can lead to degradation.
-
Solution: Aliquot this compound stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Assay Interference. Components in the cell culture medium, such as high concentrations of serum, may interfere with the assay reagents or this compound activity.
-
Solution: Use a consistent serum concentration across all experiments. If high variability persists, consider reducing the serum concentration during the drug treatment period.
-
-
Possible Cause 4: Endpoint Measurement Timing. The timing of the assay readout can affect the calculated IC50.
-
Solution: Standardize the incubation time with this compound and the subsequent incubation with the viability reagent. For endpoint assays, ensure that the measurement is taken at the same time point in each experiment.
-
Problem: I am not observing a significant decrease in cell viability even at high concentrations of this compound in a HER2-positive cell line.
-
Possible Cause 1: Acquired Resistance. Prolonged exposure to this compound can lead to the development of resistance, often through the upregulation and activation of EGFR signaling.[10]
-
Solution: Perform a western blot to check for increased levels of phosphorylated EGFR (pEGFR). If EGFR activation is confirmed, consider combination therapies with an EGFR inhibitor. Regularly obtain fresh, low-passage cell line stocks to avoid using cells that have developed resistance.
-
-
Possible Cause 2: Incorrect Cell Line. The cell line may have lost its high HER2 expression or may have been misidentified.
-
Solution: Verify the HER2 expression status of your cell line using western blot or flow cytometry. Perform cell line authentication to confirm its identity.
-
Western Blotting
Problem: I am not seeing a decrease in phosphorylated HER2 (pHER2) after this compound treatment.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time. The concentration of this compound may be too low, or the treatment duration may be too short to see a significant effect.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting HER2 phosphorylation in your specific cell line.
-
-
Possible Cause 2: Issues with Antibody. The primary antibody against pHER2 may not be specific or sensitive enough.
-
Solution: Use a well-validated pHER2 antibody, such as one targeting the major autophosphorylation sites like Tyr1221/1222.[11] Include a positive control (e.g., lysate from untreated, highly HER2-expressing cells) and a negative control (e.g., lysate from HER2-negative cells).
-
-
Possible Cause 3: Sample Degradation. Phosphatases in the cell lysate can dephosphorylate proteins, leading to a loss of the pHER2 signal.
-
Solution: Work quickly and keep samples on ice at all times. Use a lysis buffer containing a cocktail of phosphatase and protease inhibitors.
-
Problem: My western blot for downstream signaling proteins (pAKT, pERK) shows inconsistent results.
-
Possible Cause 1: Variability in Upstream Signaling. The activation state of the PI3K/AKT and MAPK pathways can be influenced by various factors, including cell confluence and serum stimulation.
-
Solution: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase. Serum-starve the cells for a few hours before this compound treatment to reduce basal signaling pathway activation.
-
-
Possible Cause 2: Crosstalk with Other Pathways. Inhibition of the HER2 pathway can sometimes lead to compensatory activation of other signaling pathways.
-
Solution: Investigate potential crosstalk with other receptor tyrosine kinases, such as EGFR, especially if you suspect acquired resistance.
-
Immunofluorescence
Problem: I am getting high background or non-specific staining in my HER2 immunofluorescence.
-
Possible Cause 1: Inadequate Blocking. Insufficient blocking can lead to non-specific binding of the primary or secondary antibodies.
-
Solution: Increase the blocking time and use an appropriate blocking solution, such as 5% normal goat serum in PBS with 0.3% Triton™ X-100.
-
-
Possible Cause 2: Antibody Concentration Too High. An overly concentrated primary or secondary antibody can result in high background.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.
-
-
Possible Cause 3: Fixation and Permeabilization Issues. The method of cell fixation and permeabilization can affect antibody binding and background staining.
-
Solution: Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1% Triton™ X-100) times. Ensure thorough washing steps between each incubation.
-
Problem: The HER2 staining is weak or absent in my HER2-positive control cells.
-
Possible Cause 1: Primary Antibody Inactivity. The primary antibody may have lost its activity due to improper storage.
-
Solution: Use a fresh aliquot of the primary antibody and ensure it has been stored according to the manufacturer's instructions.
-
-
Possible Cause 2: Antigen Retrieval Issues (for paraffin-embedded cells). If using paraffin-embedded cell blocks, the antigen may be masked.
-
Solution: Perform antigen retrieval using a suitable method, such as heat-induced epitope retrieval (HIER) with a citrate buffer.
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Status | IC50 (nM) - Cell Proliferation | Reference |
| BT-474 | Breast Cancer | Amplified | 33 | [4] |
| SK-BR-3 | Breast Cancer | Amplified | ~23-431 (range) | [4] |
| NCI-N87 | Gastric Cancer | Amplified | Not explicitly stated for proliferation, but potent inhibition of pHER2 observed at 4 nM | [4] |
| A431 | Skin Cancer | EGFR Amplified | 16,471 | [4] |
| HCC-1419 | Breast Cancer | Amplified | Insensitive to T-DM1, synergy with this compound observed | [5] |
| UACC-893 | Breast Cancer | Amplified | Diminished sensitivity to T-DM1, synergy with this compound observed | [5] |
| AU-565 | Breast Cancer | Amplified | Sensitive to T-DM1, modest gains with this compound combination | [5] |
Table 2: Effect of this compound on HER2 Signaling Pathway Components
| Cell Line | Treatment | pHER2 (Tyr1221/1222) Inhibition | pAKT (Ser473) Inhibition | pERK1/2 (Thr202/Tyr204) Inhibition | Reference |
| BT-474 | This compound | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [2] |
| BT-474 | This compound + Trastuzumab | Additive inhibition | Additive inhibition | Not explicitly stated | [2] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed HER2-positive cells (e.g., BT-474) in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Reading: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for HER2 Signaling Pathway
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pHER2 (Tyr1221/1222), total HER2, pAKT (Ser473), total AKT, pERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Immunofluorescence for HER2 Localization
-
Cell Seeding: Seed HER2-positive cells on glass coverslips in a 24-well plate and allow them to adhere and grow to 50-70% confluency.
-
Drug Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block with 5% normal goat serum in PBS with 0.3% Triton™ X-100 for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against HER2 diluted in the blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in the dark for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Wash with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of HER2-Targeted Antibodies for Fluorescence-Guided Surgery in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HER2-Selective and Reversible Tyrosine Kinase Inhibitor this compound Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor this compound as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | HER | EGFR | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Phospho-HER2/ErbB2 (Tyr1221/1222) (6B12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Validating Tucatinib's selectivity profile against other HER family kinases
For Immediate Release
SEATTLE, WA – November 10, 2025 – New comparative data underscores the exceptional selectivity of Tucatinib for the HER2 kinase over other members of the HER family, providing a clear advantage in targeted cancer therapy. This guide offers researchers, scientists, and drug development professionals a detailed comparison of this compound's performance against other HER family kinases, supported by robust experimental data and methodologies.
This compound, an oral, reversible, and highly selective HER2 tyrosine kinase inhibitor (TKI), has demonstrated significant clinical benefit in the treatment of HER2-positive cancers.[1] Its efficacy is intrinsically linked to its precise targeting of HER2, minimizing off-target effects commonly associated with less selective inhibitors that also target EGFR (HER1), HER3, and HER4. These off-target activities can lead to increased toxicities, limiting the therapeutic window.[2][3]
Quantitative Comparison of Kinase Inhibition
The selectivity of this compound for HER2 is evident in both biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against HER family kinases, alongside data for other TKIs for comparative purposes.
| Kinase | This compound IC50 (nmol/L) | Lapatinib IC50 (nmol/L) | Neratinib IC50 (nmol/L) |
| HER2 | 6.9[4] | 46[4] | 2[4] |
| EGFR (HER1) | 449[4] | 36[4] | 21[4] |
| HER4 | 310[4] | Not specified | Not specified |
| p95HER2 | 7 | Not specified | Not specified |
Data compiled from in vitro biochemical kinase assays.[4]
In cellular assays, this compound demonstrates an even more pronounced selectivity, with a greater than 1,000-fold enhancement in potency for HER2 over EGFR.[1][4][5] In the HER2-amplified BT-474 breast cancer cell line, this compound inhibited HER2 phosphorylation with an IC50 of 7 nmol/L.[4] In stark contrast, it showed no significant inhibition of EGFR phosphorylation in A431 cells at concentrations up to 1,000 nmol/L.[4] This is a critical differentiator from lapatinib and neratinib, which potently inhibit both HER2 and EGFR.[4][6]
Experimental Protocols
The validation of this compound's selectivity profile is grounded in rigorous experimental methodologies. Below are summaries of the key assays employed.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the concentration of an inhibitor required to reduce the kinase activity by 50% (IC50).
-
Methodology: Recombinant HER family kinase domains are incubated with a peptide substrate and ATP. The kinase catalyzes the transfer of a phosphate group from ATP to the substrate. The inhibitor, in this case, this compound, is added at varying concentrations. The amount of phosphorylated substrate is then quantified, typically using an ADP-Glo Kinase Assay, which measures the amount of ADP produced.[7]
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve.[7]
Cellular Phosphorylation Assay
This assay assesses the ability of an inhibitor to block the phosphorylation of a target kinase within a cellular context.
-
Objective: To measure the inhibition of HER2 and EGFR phosphorylation in intact cells.
-
Cell Lines: HER2-overexpressing cell lines (e.g., BT-474) and EGFR-overexpressing cell lines (e.g., A431) are utilized.[4][8]
-
Methodology: Cells are treated with a range of inhibitor concentrations. Following treatment, the cells are lysed, and the levels of total and phosphorylated HER2 and EGFR are determined using methods such as ELISA or Western blotting.[2][4]
-
Data Analysis: The ratio of phosphorylated protein to total protein is calculated and plotted against the inhibitor concentration to determine the cellular IC50.[4]
Cell Viability/Cytotoxicity Assay
This assay determines the effect of the inhibitor on the survival and proliferation of cancer cell lines.
-
Objective: To assess the selective cytotoxicity of the inhibitor in HER2-amplified versus non-amplified cell lines.
-
Methodology: A panel of cancer cell lines with varying levels of HER2 expression is treated with the inhibitor over a period of time (e.g., 96 hours). Cell viability is then measured using a luminescent-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[4][7][9]
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in cell viability (EC50) is determined from the dose-response curves.[7]
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the methodologies and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's selectivity.
Caption: HER family signaling and points of TKI inhibition.
Conclusion
The preclinical data robustly supports the high selectivity of this compound for HER2 over other HER family kinases.[2][4][10] This selectivity profile is a key molecular feature that contributes to its potent anti-tumor activity in HER2-driven cancers while minimizing toxicities associated with the inhibition of EGFR.[11] These findings provide a strong rationale for the continued investigation and clinical use of this compound as a cornerstone of therapy for patients with HER2-positive malignancies.
References
- 1. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor this compound as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor this compound as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models | Semantic Scholar [semanticscholar.org]
- 6. targetedonc.com [targetedonc.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. HER2-Selective and Reversible Tyrosine Kinase Inhibitor this compound Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound has Selective Activity in HER2-Positive Cancers and Significant Combined Activity with Approved and Novel Breast Cancer-Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Cross-Resistance Between Tucatinib and Other HER2 TKIs
For Researchers, Scientists, and Drug Development Professionals
The advent of tyrosine kinase inhibitors (TKIs) targeting the human epidermal growth factor receptor 2 (HER2) has significantly improved outcomes for patients with HER2-positive cancers. However, the emergence of drug resistance, both primary and acquired, remains a critical challenge. Tucatinib, a highly selective HER2 TKI, has demonstrated significant clinical activity, particularly in patients with brain metastases. Understanding the landscape of cross-resistance between this compound and other HER2 TKIs, such as lapatinib and neratinib, is paramount for optimizing treatment strategies and guiding the development of next-generation therapies. This guide provides a comparative analysis of cross-resistance patterns, supported by experimental data, to inform preclinical research and clinical development.
Key Findings on Cross-Resistance
Preclinical studies have illuminated the complex interplay of resistance mechanisms between different HER2 TKIs. A key takeaway is that the mechanism of acquired resistance to one TKI can determine the sensitivity or resistance to subsequent TKI therapy.
-
Resistance to Lapatinib and Neratinib Can Confer Cross-Resistance to this compound: A primary mechanism underlying this cross-resistance is the acquisition of the HER2 L755S mutation.[1][2][3][4][5] This mutation, located in the kinase domain of HER2, is associated with acquired resistance to lapatinib and has been shown in preclinical models to reduce the efficacy of this compound.[1][2][3][4][5]
-
Acquired Resistance to this compound is Primarily Driven by EGFR Amplification: In contrast to the HER2 mutations seen with lapatinib resistance, preclinical models of acquired resistance to this compound frequently exhibit amplification of the epidermal growth factor receptor (EGFR).[6][7][8] This leads to the hyperactivation of EGFR signaling, providing a bypass pathway that circumvents HER2 inhibition by this compound.
-
This compound-Resistant Tumors May Retain Sensitivity to Pan-HER Inhibitors: Interestingly, cancer cells that develop resistance to the highly selective HER2 inhibitor this compound may still be susceptible to broader-spectrum pan-HER inhibitors like neratinib.[1][8] This is likely because neratinib can inhibit the amplified EGFR that drives this compound resistance.
Comparative Efficacy and Resistance Mechanisms
The following tables summarize the key differences in the preclinical activity and resistance profiles of this compound, lapatinib, and neratinib.
| Tyrosine Kinase Inhibitor | Target Selectivity | Reported Preclinical Potency (HER2-amplified cells) | Primary Acquired Resistance Mechanism |
| This compound | Highly selective for HER2 over EGFR[9][10] | Potent, with IC50 values in the low nanomolar range[10] | EGFR Amplification[6][7][8] |
| Lapatinib | Dual HER2 and EGFR inhibitor[11] | Less potent than this compound and neratinib against HER2[10] | HER2 Kinase Domain Mutations (e.g., L755S)[1][2] |
| Neratinib | Irreversible pan-HER inhibitor (HER1, HER2, HER4)[1] | Highly potent, often more so than lapatinib and this compound[10] | HER2 mutations, PIK3CA mutations |
| Resistance Scenario | Cross-Resistance to this compound | Potential Overcoming Strategy |
| Acquired Lapatinib Resistance (HER2 L755S) | Yes[1][2][3][4][5] | Neratinib (pan-HER inhibitor)[1] |
| Acquired Neratinib Resistance | Yes[4] | T-DM1, Poziotinib[3] |
| Acquired this compound Resistance (EGFR Amplification) | No (to pan-HER inhibitors) | Neratinib, combination of EGFR and HER2 inhibitors[6][7] |
Experimental Protocols
The following are representative protocols for key experiments used to evaluate cross-resistance between HER2 TKIs. These are generalized methods and specific parameters may vary between studies.
Generation of TKI-Resistant Cell Lines
The development of drug-resistant cell lines is a cornerstone of in vitro resistance studies. A common method is the continuous exposure of parental cancer cell lines to escalating concentrations of the TKI.
-
Procedure:
-
Culture HER2-positive breast cancer cell lines (e.g., BT-474, SKBR3) in standard growth medium.
-
Introduce the TKI (e.g., this compound, lapatinib) at a low concentration (e.g., near the IC20).
-
Once the cells resume proliferation, gradually increase the TKI concentration in a stepwise manner.
-
Continue this process over several months until the cells can proliferate in a clinically relevant concentration of the TKI.
-
Characterize the resulting resistant cell line for the mechanism of resistance.
-
Cell Viability Assays
These assays are used to determine the concentration of a drug that inhibits cell growth by 50% (IC50), providing a quantitative measure of drug sensitivity.
-
Example using MTT Assay:
-
Seed parental and resistant cells in 96-well plates.
-
After cell attachment, treat with a serial dilution of the TKIs (this compound, lapatinib, neratinib) for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in the HER2 signaling pathway, providing insights into the mechanism of action of TKIs and the molecular basis of resistance.
-
Procedure:
-
Treat parental and resistant cells with the TKIs at various concentrations for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of HER2, EGFR, AKT, and ERK.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Models
Animal models are crucial for evaluating the efficacy of TKIs in a more complex biological system and for studying resistance in vivo.
-
Orthotopic Xenograft Model for Breast Cancer Brain Metastases:
-
Implant HER2-positive breast cancer cells (parental or resistant) into the mammary fat pad of immunodeficient mice (e.g., NOD/SCID).
-
For brain metastasis models, inject the cells directly into the brain or via intracardiac injection.[12][13][14]
-
Monitor tumor growth and metastasis formation using bioluminescence imaging (if cells are luciferase-tagged) or calipers.
-
Once tumors are established, treat the mice with the respective TKIs (e.g., this compound administered orally).
-
Measure tumor volume and overall survival to assess treatment efficacy.
-
Excise tumors at the end of the study for further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizing Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in HER2 TKI cross-resistance.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Caption: Key mechanisms of acquired resistance to lapatinib and this compound.
Caption: Experimental workflow for studying cross-resistance between HER2 TKIs.
Conclusion
The landscape of resistance to HER2-targeted therapies is complex and dynamic. Understanding the specific molecular mechanisms that drive resistance to individual TKIs is essential for predicting and overcoming cross-resistance. The findings from preclinical studies provide a strong rationale for the strategic sequencing of HER2 TKIs and for the development of novel combination therapies to combat resistance. For instance, in a patient who has developed resistance to lapatinib driven by the HER2 L755S mutation, this compound may not be an effective subsequent therapy. Conversely, a patient who progresses on this compound due to EGFR amplification might benefit from a pan-HER inhibitor like neratinib. Continued research into the molecular underpinnings of TKI resistance will be critical to improving outcomes for patients with HER2-positive cancers.
References
- 1. HER2-positive breast cancer and tyrosine kinase inhibitors: the time is now - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Molecular mechanisms of resistance to HER2-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of Novel Patient-Derived Xenografts from Breast Cancer Brain Metastases [frontiersin.org]
- 13. Novel Breast Cancer Brain Metastasis Patient-Derived Orthotopic Xenograft Model for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Breast Cancer Brain Metastasis Patient-Derived Orthotopic Xenograft Model for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tucatinib and T-DM1 in Preclinical Xenograft Models
In the landscape of targeted therapies for HER2-positive cancers, both Tucatinib and ado-trastuzumab emtansine (T-DM1) stand out as significant advancements. While both agents target the HER2 receptor, their distinct mechanisms of action offer different therapeutic strategies. This guide provides a comparative analysis of their efficacy in preclinical xenograft models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Two Strategies
This compound is a highly selective, oral tyrosine kinase inhibitor (TKI) that targets the intracellular kinase domain of the HER2 protein.[1][2][3] By binding to this domain, this compound inhibits the phosphorylation of HER2 and HER3, which in turn blocks downstream signaling pathways, including the PI3K/AKT and MAPK pathways.[1][2] This inhibition ultimately leads to a reduction in cell proliferation and promotes cancer cell death.[1][3] A key feature of this compound is its ability to penetrate the blood-brain barrier, making it a valuable agent for treating brain metastases.[4][5]
In contrast, T-DM1 is an antibody-drug conjugate (ADC) that combines the HER2-targeting monoclonal antibody trastuzumab with the potent microtubule-disrupting agent, DM1.[6][7] T-DM1 binds to the extracellular domain of the HER2 receptor and is internalized by the cancer cell.[6][8][9] Once inside, the trastuzumab component is degraded in the lysosome, releasing the cytotoxic DM1 payload.[6][8] DM1 then disrupts microtubule polymerization, leading to cell cycle arrest and apoptosis.[8] Additionally, T-DM1 retains the mechanisms of action of trastuzumab, including the inhibition of HER2 signaling and antibody-dependent cellular cytotoxicity (ADCC).[7][8][10]
Head-to-Head in Xenograft Models: A Data-Driven Comparison
Preclinical studies utilizing xenograft models, where human tumor cells are implanted into immunocompromised mice, have been instrumental in evaluating the antitumor activity of this compound and T-DM1. The following tables summarize the experimental protocols and quantitative outcomes from representative studies.
Experimental Protocols
| Parameter | This compound Studies | T-DM1 Studies |
| Cell Lines | BT-474 (breast carcinoma), NCI-N87 (gastric carcinoma), various patient-derived xenograft (PDX) models.[11][12][13] | BT-474 (breast carcinoma), NCI-N87 (gastric carcinoma), OE-19 (gastric carcinoma), SNU-216 (gastric carcinoma), MKN-7 (gastric carcinoma), various patient-derived xenograft (PDX) models.[12][13][14] |
| Animal Models | Female immunocompromised mice (e.g., athymic nude mice).[11][13] | Female immunocompromised mice (e.g., athymic nude mice, SCID mice).[13][14] |
| Drug Administration | Typically administered orally (p.o.) once or twice daily, with doses ranging from 25 to 100 mg/kg.[11][13][15] | Typically administered intravenously (i.v.) or intraperitoneally (i.p.) as a single dose or once every few weeks, with doses ranging from 10 to 20 mg/kg.[13][15][16] |
| Study Endpoints | Tumor volume measurement, tumor growth inhibition, overall survival.[11][12][15] | Tumor volume measurement, tumor growth inhibition, pathological response.[14][16][17] |
Quantitative Comparison of Antitumor Activity
| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| BT-474 (Breast) | This compound | 50 mg/kg, p.o., twice daily | Not explicitly stated as %, but significant tumor growth delay | [11] |
| T-DM1 | 10 mg/kg, i.p., single dose | Not explicitly stated as %, but significant tumor growth delay | [13] | |
| This compound + T-DM1 | 50 mg/kg, p.o., twice daily + 10 mg/kg, i.p., single dose | Enhanced antitumor activity compared to single agents | [12][13] | |
| NCI-N87 (Gastric) | This compound | 50 mg/kg, p.o., daily | Significant tumor growth delay | [11] |
| T-DM1 | Not specified in direct comparison | Complete pathological response in some xenografts | [14] | |
| T-DM1 Resistant PDX | This compound | 50 mg/kg, p.o., twice daily | Moderate tumor growth inhibition | [13] |
| T-DM1 | 10 mg/kg, i.p., single dose | Minimal tumor growth inhibition (refractory model) | [13] | |
| This compound + T-DM1 | 50 mg/kg, p.o., twice daily + 10 mg/kg, i.p., single dose | Synergistic and improved antitumor activity | [12][13] |
Synergistic Potential: The Power of Combination
A significant finding from preclinical research is the synergistic effect observed when this compound and T-DM1 are used in combination.[12][18] Mechanistically, this compound has been shown to increase the cell surface levels of HER2 by inhibiting its ubiquitination and subsequent degradation.[5][12][18] This leads to increased internalization and catabolism of T-DM1, thereby enhancing the delivery of the cytotoxic DM1 payload to the tumor cells.[5][12][18] This combination has demonstrated superior antitumor activity in vivo, even in models refractory to T-DM1 alone.[12][18]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Conclusion
Both this compound and T-DM1 demonstrate significant antitumor activity in preclinical xenograft models of HER2-positive cancer. This compound, with its intracellular kinase inhibition and ability to cross the blood-brain barrier, offers a distinct advantage in certain clinical scenarios. T-DM1 provides a potent, targeted cytotoxic payload delivery system. The preclinical data strongly suggest that a combination of these two agents could be a highly effective therapeutic strategy, leveraging their complementary mechanisms of action to overcome resistance and enhance efficacy. These findings have paved the way for ongoing clinical trials evaluating the combination of this compound and T-DM1 in patients with HER2-positive metastatic breast cancer.[19][20]
References
- 1. drugs.com [drugs.com]
- 2. This compound | C26H24N8O2 | CID 51039094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. HER2-Selective and Reversible Tyrosine Kinase Inhibitor this compound Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HER2-Selective and Reversible Tyrosine Kinase Inhibitor this compound Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Item - FIGURE 5 from HER2-Selective and Reversible Tyrosine Kinase Inhibitor this compound Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. onclive.com [onclive.com]
- 20. This compound Plus T-DM1 Extends Progression-Free Survival vs T-DM1 Alone in Advanced HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
The Double-Edged Sword: Validating the Role of PIK3CA Mutations in Tucatinib Resistance
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The advent of HER2-targeted therapies has revolutionized the treatment landscape for HER2-positive breast cancer. Tucatinib, a highly selective HER2 tyrosine kinase inhibitor (TKI), has demonstrated significant clinical benefit, particularly in patients with brain metastases. However, the emergence of therapeutic resistance remains a critical challenge. Growing evidence points towards the intricate role of co-occurring genetic alterations, with mutations in the PIK3CA gene emerging as a key player in modulating sensitivity to anti-HER2 therapies, including this compound. This guide provides a comprehensive comparison of this compound's performance in the context of PIK3CA mutation status, supported by clinical and preclinical data, detailed experimental protocols, and pathway visualizations to aid in research and drug development efforts.
Clinical Performance: this compound in the Context of PIK3CA Mutations
The landmark HER2CLIMB clinical trial established the efficacy of this compound in combination with trastuzumab and capecitabine in heavily pretreated patients with HER2-positive metastatic breast cancer.[1][2][3] While the trial was not prospectively designed to evaluate efficacy based on PIK3CA mutation status, subgroup analyses and subsequent studies are beginning to shed light on this crucial interaction.
Key Clinical Findings:
-
Overall Benefit: The HER2CLIMB trial demonstrated a significant improvement in both progression-free survival (PFS) and overall survival (OS) with the addition of this compound to trastuzumab and capecitabine.[1][2][3] The benefit of this compound was observed across various patient subgroups, including those with brain metastases.[1][4][5]
-
PIK3CA Mutations as a Negative Prognostic Factor: In patients with HER2-positive breast cancer, activating mutations in PIK3CA are generally associated with a poorer prognosis and resistance to HER2-targeted therapies.[6]
-
Emerging Strategies - Dual Blockade: The recognition of PIK3CA-mediated resistance has led to clinical investigations of combining this compound with PI3K inhibitors. A phase Ib/II clinical trial (NCT05230810) is currently evaluating the safety and efficacy of this compound in combination with the PI3Kα inhibitor alpelisib in patients with PIK3CA-mutated, HER2-positive metastatic breast cancer.[7] Preliminary results from this trial are promising, suggesting that a dual blockade strategy may overcome resistance.
Quantitative Data Summary:
| Treatment Regimen | Patient Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Hazard Ratio (HR) for PFS | Hazard Ratio (HR) for OS |
| This compound + Trastuzumab + Capecitabine | HER2+ Metastatic Breast Cancer (Overall Population) | 7.8 months | 21.9 months | 0.54 | 0.66 |
| Placebo + Trastuzumab + Capecitabine | HER2+ Metastatic Breast Cancer (Overall Population) | 5.6 months | 17.4 months | (Reference) | (Reference) |
| This compound + Alpelisib | PIK3CA-mutated, HER2+ Metastatic Breast Cancer (Investigational) | Data maturing | Data maturing | Not Applicable | Not Applicable |
Data from the HER2CLIMB trial.[1]
Preclinical Evidence: Unraveling the Mechanism of Resistance
Preclinical studies provide a mechanistic framework for understanding how PIK3CA mutations contribute to this compound resistance. These studies utilize in vitro cell line models and in vivo xenograft models to dissect the signaling pathways involved.
Key Preclinical Findings:
-
PI3K Pathway Activation: Activating mutations in PIK3CA lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway, which is a critical downstream effector of HER2. This sustained signaling can bypass the inhibitory effects of this compound on the HER2 receptor.
-
Overcoming Resistance with Dual Inhibition: Preclinical models have demonstrated that combining this compound with a PI3K inhibitor can effectively shut down this parallel signaling pathway, leading to synergistic anti-tumor activity in PIK3CA-mutated, HER2-positive cancer cells.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to validate the role of PIK3CA mutations in this compound resistance.
Cell Viability Assay (WST-1 Assay)
This assay is used to assess the cytotoxic effects of this compound and its combination with PI3K inhibitors on breast cancer cell lines with and without PIK3CA mutations.
Protocol:
-
Cell Seeding: Plate breast cancer cells (e.g., BT-474 for PIK3CA wild-type, HCC1954 for PIK3CA-mutated) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, a PI3K inhibitor (e.g., Alpelisib), or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plates for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This technique is employed to analyze the phosphorylation status of key proteins in the HER2 and PI3K signaling pathways, providing insights into pathway activation and drug efficacy.
Protocol:
-
Cell Lysis: Treat cells with the desired drugs for the specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-HER2, total HER2, p-AKT, total AKT, p-S6, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of this compound and combination therapies in a more complex biological system.
Protocol:
-
Cell Implantation: Subcutaneously inject PIK3CA-mutated, HER2-positive breast cancer cells (e.g., HCC1954) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups: vehicle control, this compound alone, PI3K inhibitor alone, and the combination of this compound and the PI3K inhibitor. Administer drugs as per the established dosing schedule (e.g., oral gavage daily).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment regimens.
Visualizing the Pathways and Workflows
To provide a clearer understanding of the underlying molecular mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway: HER2 and PI3K/AKT Crosstalk
Caption: HER2 and PI3K/AKT signaling in this compound resistance.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft study.
Conclusion and Future Directions
The presence of PIK3CA mutations represents a significant mechanism of resistance to this compound in HER2-positive breast cancer. While this compound demonstrates robust efficacy in the broader HER2-positive population, its effectiveness can be compromised by the constitutive activation of the PI3K pathway driven by PIK3CA mutations. The ongoing clinical evaluation of dual HER2 and PI3K inhibition offers a promising strategy to overcome this resistance. For researchers and drug developers, a deeper understanding of this crosstalk is paramount for designing the next generation of therapies and for the rational selection of patient populations in clinical trials. Further investigation into the specific types of PIK3CA mutations and their differential impact on this compound sensitivity will be crucial for refining personalized treatment approaches in HER2-positive breast cancer.
References
- 1. onclive.com [onclive.com]
- 2. HER2CLIMB Trial Results Confirm Survival Benefit with this compound in HER2-Positive Breast Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 3. This compound versus placebo added to trastuzumab and capecitabine for patients with pretreated HER2+ metastatic breast cancer with and without brain metastases (HER2CLIMB): final overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updated Subgroup Analyses From the HER2CLIMB Trial in Previously Treated Patients With HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 5. This compound vs Placebo, Both in Combination With Trastuzumab and Capecitabine, for Previously Treated ERBB2 (HER2)-Positive Metastatic Breast Cancer in Patients With Brain Metastases: Updated Exploratory Analysis of the HER2CLIMB Randomized Clinical Trial [scientiasalut.gencat.cat]
- 6. PIK3CA mutation status, progression and survival in advanced HR + /HER2- breast cancer: a meta-analysis of published clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Benchmarking Tucatinib's potency (IC50) across a panel of cancer cell lines
For researchers and drug development professionals, understanding the precise potency of a targeted therapy like Tucatinib across various cancer types is paramount. This guide provides a comprehensive overview of this compound's half-maximal inhibitory concentration (IC50) in a panel of cancer cell lines, details the experimental methodology for determining these values, and visualizes its mechanism of action within the HER2 signaling pathway.
This compound is a potent and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2), a key driver in several cancers.[1][2] Its efficacy is particularly noted in HER2-positive breast cancer, but its activity extends to other HER2-driven malignancies, including certain types of gastric and colorectal cancers.[3][4][5] This guide synthesizes publicly available data to offer a comparative benchmark of this compound's potency.
Comparative Potency of this compound (IC50) Across Cancer Cell Lines
The following table summarizes the IC50 values of this compound in various cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The data highlights this compound's strong activity in HER2-amplified cell lines.
| Cell Line | Cancer Type | HER2 Status | This compound IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | Amplified | 26 | [6] |
| BT-474 | Breast Cancer | Amplified | 33 | [3] |
| TBCP-1 | Breast Cancer | Amplified | 191 | [6] |
| HCC1954 | Breast Cancer | Amplified | >1000 | [7] |
| ZR7530 | Breast Cancer | Amplified | ~10 | [7] |
| MDA-MB-453 | Breast Cancer | Amplified | - | [2] |
| AU-565 | Breast Cancer | Amplified | - | [8] |
| HCC-1419 | Breast Cancer | Amplified | - | [8] |
| NCI-N87 | Gastric Cancer | Amplified | 4 | [3] |
| SKOV-3 | Ovarian Cancer | Amplified | - | [2] |
| A431 | Epidermoid Carcinoma | EGFR-amplified | 16,471 | [3] |
| LS411N | Colorectal Cancer | Amplified | - | [7] |
| DLD1 | Colorectal Cancer | Amplified | - | [7] |
| COLO201 | Colorectal Cancer | Amplified | - | [7] |
| DV90 | Non-Small Cell Lung Cancer | Amplified | - | [7] |
| NCI-H1781 | Non-Small Cell Lung Cancer | Amplified | - | [7] |
Note: A dash (-) indicates that the source mentions activity in that cell line but does not provide a specific IC50 value.
Experimental Protocol: Determining IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
The following protocol outlines a standard procedure for determining the IC50 value of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay, a widely used method that measures ATP as an indicator of metabolically active cells.[9]
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well microplates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells during their logarithmic growth phase.
-
Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density in 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of complete culture medium.[10]
-
Include control wells containing medium without cells for background luminescence measurement.[10]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[11]
-
-
Compound Treatment:
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[1]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Mechanism of Action: this compound's Inhibition of the HER2 Signaling Pathway
This compound exerts its anti-cancer effects by selectively inhibiting the tyrosine kinase activity of HER2.[2][3] This prevents the phosphorylation of HER2 and its dimerization with other HER family members, thereby blocking downstream signaling through the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival.[3][12]
Caption: this compound inhibits HER2 signaling pathway.
This guide provides a foundational understanding of this compound's potency and mechanism. For further in-depth analysis, researchers are encouraged to consult the referenced literature.
References
- 1. OUH - Protocols [ous-research.no]
- 2. This compound | HER | EGFR | TargetMol [targetmol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound by Pfizer for Gastric Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced anti-tumor effects by combination of this compound and radiation in HER2-overexpressing human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER2-Selective and Reversible Tyrosine Kinase Inhibitor this compound Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 12. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synergistic Interaction Between Tucatinib and Capecitabine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the preclinical evidence and clinical validation of drug synergies is paramount. This guide provides a comprehensive comparison of the synergistic interaction between the HER2 tyrosine kinase inhibitor (TKI) Tucatinib and the chemotherapeutic agent Capecitabine, supported by experimental data and detailed methodologies.
The combination of this compound, Trastuzumab, and Capecitabine has demonstrated significant clinical benefit in patients with HER2-positive metastatic breast cancer, including those with brain metastases.[1][2][3] While the pivotal HER2CLIMB trial evaluated the three-drug regimen, preclinical evidence with similar HER2 TKIs suggests a direct synergistic relationship between this compound and Capecitabine. This guide will delve into the mechanistic rationale for this synergy, present the compelling clinical outcomes, and provide detailed experimental protocols for researchers seeking to validate similar interactions.
Mechanistic Rationale for Synergy
This compound is a highly selective inhibitor of the HER2 tyrosine kinase, a key driver of cell growth and proliferation in HER2-positive cancers.[4] By blocking the HER2 signaling pathway, this compound inhibits downstream cascades, including the MAPK and PI3K/AKT pathways, leading to reduced tumor cell proliferation.[4]
Capecitabine is an oral prodrug that is converted to the cytotoxic agent 5-fluorouracil (5-FU) preferentially in tumor tissue. 5-FU exerts its anticancer effect by inhibiting thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway, and by being misincorporated into RNA and DNA.
The synergistic interaction between this compound and Capecitabine is hypothesized to stem from a multi-faceted mechanism. Preclinical studies with other HER2 TKIs, such as pyrotinib, have shown that inhibition of the HER2 pathway can downregulate the expression of TS, the primary target of 5-FU.[5][6] This downregulation sensitizes cancer cells to the effects of 5-FU. Furthermore, HER2 inhibition may also downregulate the expression of drug efflux pumps like ABCG2, leading to increased intracellular concentrations of 5-FU and enhanced cytotoxicity.[5][7]
dot
Clinical Validation: The HER2CLIMB Trial
The HER2CLIMB trial, a randomized, double-blind, placebo-controlled study, provided pivotal clinical validation for the combination of this compound, Trastuzumab, and Capecitabine in patients with previously treated HER2-positive metastatic breast cancer.[1][2] The addition of this compound to Trastuzumab and Capecitabine demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) and overall survival (OS), including in the subgroup of patients with brain metastases.[1][2]
Efficacy Data from the HER2CLIMB Trial
| Endpoint | This compound + Trastuzumab + Capecitabine (n=410) | Placebo + Trastuzumab + Capecitabine (n=202) | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) | ||||
| Median PFS (months) | 7.8 | 5.6 | 0.54 (0.42-0.71) | <0.001 |
| 1-Year PFS Rate (%) | 33.1 | 12.3 | ||
| Overall Survival (OS) | ||||
| Median OS (months) | 21.9 | 17.4 | 0.66 (0.50-0.88) | 0.005 |
| 2-Year OS Rate (%) | 44.9 | 26.6 | ||
| PFS in Patients with Brain Metastases | ||||
| Median PFS (months) | 7.6 | 5.4 | 0.48 (0.34-0.69) | <0.001 |
| 1-Year PFS Rate (%) | 24.9 | 0 |
Data sourced from the HER2CLIMB clinical trial.[1][2]
Safety and Tolerability
The most common adverse events observed with the this compound combination were diarrhea, palmar-plantar erythrodysesthesia, nausea, fatigue, and vomiting.[1][2] While the incidence of Grade 3 or higher adverse events was greater in the this compound arm, these were generally manageable with supportive care.[1][2]
Experimental Protocols for Validating Synergy
For researchers aiming to investigate the synergistic interaction between two compounds, the following experimental workflows and protocols are recommended.
dot
Detailed Protocol: Combination Index (CI) Assay
The Chou-Talalay method is a widely accepted approach for quantifying drug interactions, where a Combination Index (CI) value of <1 indicates synergy, =1 indicates an additive effect, and >1 indicates antagonism.[8]
1. Cell Culture and Seeding:
-
Culture HER2-positive breast cancer cells (e.g., SK-BR-3, BT-474) in appropriate media and conditions.
-
Seed cells in 96-well plates at a density that allows for logarithmic growth during the assay period.
2. Single Agent Dose-Response:
-
Prepare serial dilutions of this compound and 5-FU (the active metabolite of Capecitabine).
-
Treat cells with a range of concentrations for each drug individually to determine the IC50 (the concentration that inhibits 50% of cell growth).
3. Combination Treatment:
-
Fixed Ratio Method: Prepare a stock solution with a fixed ratio of this compound to 5-FU (e.g., based on their individual IC50 values). Perform serial dilutions of this combination stock.
-
Checkerboard Method: Prepare serial dilutions of both drugs in perpendicular gradients on the 96-well plate.
4. Cell Viability Assay:
-
After a predetermined incubation period (e.g., 72 hours), assess cell viability using a suitable method such as the MTT or CellTiter-Glo assay.
5. Data Analysis:
-
Calculate the fraction of cells affected (Fa) at each drug concentration and combination.
-
Use software such as CompuSyn to calculate the CI values at different effect levels (e.g., Fa of 0.5, 0.75, and 0.9).[8]
Conclusion
The clinical success of the this compound, Trastuzumab, and Capecitabine combination in the HER2CLIMB trial provides strong validation for the therapeutic benefit of this regimen. While direct preclinical data for the this compound and Capecitabine doublet is limited, the mechanistic rationale, supported by studies with similar HER2 inhibitors, strongly suggests a synergistic interaction. The provided experimental protocols offer a robust framework for researchers to further investigate and validate the synergistic potential of novel drug combinations in HER2-positive breast cancer and other malignancies. This evidence-based approach is crucial for advancing the development of more effective and targeted cancer therapies.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. onclive.com [onclive.com]
- 4. The efficacy of this compound-based therapeutic approaches for HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrotinib Sensitizes 5-Fluorouracil-Resistant HER2<sup>+</sup> Breast Cancer Cells to 5-Fluorouracil [ouci.dntb.gov.ua]
- 6. Pyrotinib Sensitizes 5-Fluorouracil-Resistant HER2+ Breast Cancer Cells to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and ex vivo anti-tumor effect and mechanism of this compound in leukemia stem cells and ABCG2-overexpressing leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tucatinib in a Laboratory Setting
The proper disposal of Tucatinib, a targeted therapy used in cancer treatment, is a critical component of laboratory safety and environmental responsibility. As a cytotoxic agent, this compound requires specific handling and disposal procedures to prevent occupational exposure and environmental contamination. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and maintain regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound and any contaminated materials with the appropriate personal protective equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or ingestion.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use appropriate chemical-resistant gloves. Double gloving is often recommended.[1]
-
Gown: A long-sleeved, impermeable gown should be worn.[2][3]
-
Eye Protection: Safety glasses, goggles, or a face shield are necessary to protect from splashes.[1][3][4]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a suitable respirator should be used.[1][5]
All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to avoid the formation and inhalation of dust and aerosols.[1][5]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste materials in a laboratory setting. This procedure is based on general guidelines for cytotoxic drug disposal and should be adapted to comply with local, state, and national regulations.[6][7]
-
Segregation of Waste:
-
Immediately identify and segregate all materials that have come into contact with this compound. This includes unused or expired tablets, contaminated labware (e.g., syringes, vials, pipette tips), PPE, and cleaning materials.[3][8]
-
Do not mix cytotoxic waste with general laboratory or non-hazardous waste.[9]
-
-
Containment of Waste:
-
Solid Waste: Place all contaminated solid waste, including unused tablets, gloves, gowns, and labware, into designated, leak-proof, and puncture-resistant containers.[3][6][8] These containers must be clearly labeled with the cytotoxic hazard symbol.[2][3]
-
Sharps: Any sharps contaminated with this compound (e.g., needles, broken glass) must be disposed of in a dedicated cytotoxic sharps container.[8][10]
-
Liquid Waste: Collect liquid waste containing this compound in sealed, leak-proof containers that are compatible with their contents.[11][12] Do not discharge any liquid this compound waste into sewer systems or drains.[6]
-
Contaminated Packaging: Original packaging can be triple-rinsed (or equivalent) and then punctured to make it unusable for other purposes before being disposed of in a sanitary landfill or via controlled incineration.[6] The rinsate from cleaning containers must be collected and treated as hazardous waste.[12]
-
-
Labeling and Storage:
-
All waste containers must be clearly and securely labeled as "Cytotoxic Waste" and display the appropriate hazard symbols.[2][3]
-
Store sealed waste containers in a designated, secure, and isolated area with adequate ventilation away from incompatible materials.[3][6] This area should be clearly marked and have restricted access.
-
-
Final Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste management company.[4][6]
-
The primary recommended disposal methods are controlled incineration at high temperatures with flue gas scrubbing or transfer to a licensed chemical destruction facility.[4][6][8]
-
Ensure all disposal activities are documented and comply with all federal, state, and local environmental regulations.[4][7]
-
Summary of Disposal and Handling Requirements
| Requirement | Specification | Source(s) |
| Waste Category | Cytotoxic / Hazardous Chemical Waste | [6][8] |
| Primary Disposal Method | Controlled Incineration or Chemical Destruction Plant | [4][6] |
| PPE | Chemical-resistant gloves, impermeable gown, eye/face protection | [1][2][3] |
| Solid Waste Containers | Leak-proof, puncture-resistant, clearly labeled with cytotoxic symbol | [3][6][8] |
| Sharps Containers | Designated cytotoxic sharps container (e.g., purple-lidded) | [8][10] |
| Prohibited Disposal | Discharge to sewer systems or drains | [6] |
| Storage | Secure, ventilated, isolated area with restricted access | [3][6] |
| Unused Tablets | Discard 3 months after opening the bottle | [13][14][15] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory environment.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. danielshealth.ca [danielshealth.ca]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. documents.tocris.com [documents.tocris.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 11. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. pfizermedical.com [pfizermedical.com]
- 15. pfizermedical.com [pfizermedical.com]
Personal protective equipment for handling Tucatinib
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Tucatinib is paramount. This guide provides immediate safety, operational, and disposal information to facilitate a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[1][2]
| Hazard Classification | Personal Protective Equipment (PPE) Recommendation |
| Eye Irritation | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3] |
| Skin Irritation | Wear chemical-impermeable gloves (inspected prior to use) and impervious, fire/flame-resistant clothing.[1][3] |
| Respiratory Irritation | Use in a well-ventilated area. If exposure limits are exceeded or irritation occurs, a full-face respirator is recommended.[3] |
| Ingestion Hazard | Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.[1] |
Note: No occupational exposure limit values have been established for this compound.[1]
Procedural Workflow for Handling this compound
The following diagram outlines the essential step-by-step process for the safe handling of this compound, from receipt of the compound to its final disposal.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols.[3][4]
-
Avoid all contact with skin and eyes.[3]
-
Take precautionary measures against static discharge and use non-sparking tools.[3]
-
Ensure that an emergency eye wash station and safety shower are readily accessible.[1]
Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[3]
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves and a respirator, during cleanup.[3]
-
Prevent the spill from entering drains or the environment.[3]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
Disposal:
-
This compound and any contaminated materials should be disposed of as hazardous waste.[3]
-
Disposal methods may include sending the material to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3]
-
Do not allow the chemical to enter drains, water sources, or the sewer system.[3]
-
All disposal activities must be in accordance with local, state, and federal regulations.[1]
It is important to note that the information provided here is a summary of safety and handling procedures. For complete and detailed information, always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer of the this compound being used. The SDSs reviewed for this document do not contain detailed experimental protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
